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Methanesulfonohydrazide

Cat. No.: B082010
CAS No.: 10393-86-9
M. Wt: 110.14 g/mol
InChI Key: VKHZYWVEBNIRLX-UHFFFAOYSA-N
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Description

Methanesulfonohydrazide is a stable and moisture-compatible sulfonyl hydrazide that serves as a versatile building block in organic synthesis and a key precursor in pharmaceutical research. It is widely regarded as a superior alternative to sulfinic acids or sulfonyl halides for introducing functional groups. In modern synthetic methodology, this compound is a valuable precursor for sulfonyl radicals, enabling the construction of C–S, C–C, and C–N bonds under electrochemical conditions . This electrosynthesis application provides a green and efficient pathway to synthesize important structures like β-functionalized sulfones and α,β-unsaturated sulfones without the need for stoichiometric chemical oxidants or metal catalysts . In pharmaceutical and antimicrobial research, sulfonyl hydrazone derivatives derived from this compound demonstrate significant pharmacological potential . These derivatives have been developed and evaluated for their potent antimycobacterial activity against Mycobacterium tuberculosis , showing minimum inhibitory concentrations (MIC) comparable to the first-line drug isoniazid . Research also indicates that the parent compound and its derivatives exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria . The scaffold is considered promising for the development of novel candidate drugs to address drug-resistant tuberculosis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH6N2O2S B082010 Methanesulfonohydrazide CAS No. 10393-86-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methanesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N2O2S/c1-6(4,5)3-2/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHZYWVEBNIRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296565
Record name methanesulfonohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10393-86-9
Record name 10393-86-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109925
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methanesulfonohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical and chemical properties of Methanesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Methanesulfonohydrazide, also known as mesyl hydrazide, is a versatile organic compound that serves as a crucial building block in a variety of synthetic applications.[1][2] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis, and its role in chemical reactions, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is a white to off-white crystalline solid.[3] It is characterized by the presence of a sulfonyl group attached to a hydrazine moiety, which imparts its unique reactivity.[3] The compound is noted to be moisture-sensitive.[1][4][5][6]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name This compound[2][7][]
Synonyms Mesyl hydrazide, Methanesulphonyl hydrazide[1][3][4]
CAS Number 10393-86-9[1][2][3][7]
Molecular Formula CH₆N₂O₂S[1][2][3]
Molecular Weight 110.14 g/mol [1][2]
Appearance White to off-white solid[3][4][5][6]
Melting Point 46-48 °C[1][4][5][6]
Boiling Point 229 °C at 760 mmHg[1]
Density 1.401 g/cm³[1][]
pKa 9.55 ± 0.40 (Predicted)[1][4][5][6]
Solubility Soluble in polar solvents like water and alcohols.[3]
Flash Point 92.3 °C[1]
Refractive Index 1.491[1]
Vapor Pressure 0.0711 mmHg at 25°C[1]
InChI Key VKHZYWVEBNIRLX-UHFFFAOYSA-N[2][7][]
SMILES CS(=O)(=O)NN[3][7]

Chemical Reactivity and Applications

The chemical behavior of this compound is primarily defined by the interplay between its electron-withdrawing methanesulfonyl group and the nucleophilic hydrazide moiety.[2] This unique electronic arrangement allows for a diverse range of chemical transformations, making it a valuable reagent in organic synthesis.[1][2]

Synthesis of Sulfonylhydrazones

A cornerstone reaction of this compound is its condensation with aldehydes and ketones to form sulfonylhydrazones.[2] This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon, followed by the elimination of a water molecule.[2] The resulting sulfonylhydrazones are stable compounds and serve as important intermediates in various organic transformations.[2] These derivatives have shown significant pharmacological potential, including antimycobacterial activity against Mycobacterium tuberculosis.[2]

Sulfonylhydrazone_Formation This compound This compound (CH₃SO₂NHNH₂) intermediate Intermediate This compound->intermediate + Carbonyl carbonyl Aldehyde or Ketone (R-C(=O)-R') carbonyl->intermediate sulfonylhydrazone Sulfonylhydrazone (CH₃SO₂NHN=C(R)R') intermediate->sulfonylhydrazone - H₂O water Water (H₂O) intermediate->water

Fig. 1: Formation of Sulfonylhydrazones.
Precursor to Sulfonyl Radicals

In modern synthetic chemistry, this compound is utilized as a precursor for sulfonyl radicals.[2] This application is particularly valuable in electrosynthesis, providing a green and efficient method for constructing C–S, C–C, and C–N bonds without the need for stoichiometric chemical oxidants or metal catalysts.[2]

Other Applications

Beyond its role in fine chemical synthesis, this compound is also employed in the polymer industry. It can function as a blowing agent in the production of polymer foams and as a stabilizer in plastic materials, enhancing their durability and resistance to degradation.[1]

Experimental Protocols

Synthesis of this compound

The most common method for preparing this compound is through the direct nucleophilic substitution reaction between methanesulfonyl chloride and hydrazine hydrate.[2][4]

Materials:

  • Methanesulfonyl chloride

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • An ethanol solution containing hydrazine hydrate (0.62 mol) is prepared in a reaction vessel and cooled to 10-12 °C.[4]

  • An ethanol solution of methanesulfonyl chloride (0.12 mol) is added dropwise to the hydrazine hydrate solution while maintaining the temperature between 10-12 °C.[4]

  • After the addition is complete, the reaction mixture is stirred at room temperature for one hour.[4]

  • The solvent is then removed by distillation under reduced pressure.[4]

  • The resulting viscous residue is subjected to sequential extraction with ether over several days.[4]

  • The ether is removed using a rotary evaporator to yield the crude product.[4]

  • The final product is purified by recrystallization from methyl acetate, followed by standing at a low temperature for several weeks to allow for crystal precipitation.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification MsCl Methanesulfonyl Chloride in Ethanol Addition Slow dropwise addition at 10-12 °C MsCl->Addition Hydrazine Hydrazine Hydrate in Ethanol Hydrazine->Addition Stirring Stir at room temperature for 1 hour Addition->Stirring Solvent_Removal Solvent removal under reduced pressure Stirring->Solvent_Removal Extraction Sequential extraction with ether Solvent_Removal->Extraction Evaporation Ether removal via rotary evaporator Extraction->Evaporation Recrystallization Recrystallization from methyl acetate Evaporation->Recrystallization Product This compound (Crystals) Recrystallization->Product

Fig. 2: Synthesis workflow for this compound.
Determination of Physical Properties

The physical properties listed in this guide are typically determined using standard analytical techniques:

  • Melting Point: Determined using a melting point apparatus.

  • Boiling Point: Measured at a specific pressure using distillation apparatus.

  • Spectroscopic Data (NMR, IR): While not detailed here, spectroscopic techniques like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural confirmation.[2] For instance, ¹³C NMR would show a characteristic peak for the sulfonyl-attached methyl group, and FTIR would display N-H and S=O stretching vibrations.[2]

Role in Drug Development

This compound serves as a key scaffold in the design and synthesis of novel therapeutic agents. Its derivatives, particularly sulfonylhydrazones, are being investigated for a range of biological activities. By functionalizing the core this compound structure, medicinal chemists can modulate properties such as metabolic stability and binding affinity to biological targets.[2] For example, derivatives have been designed and evaluated as competitive inhibitors against enzymes like α-glucosidase and carbonic anhydrase.[2]

Drug_Development_Logic start This compound (Scaffold) step1 Reaction with Aldehydes/Ketones start->step1 step2 Formation of Sulfonylhydrazone Library step1->step2 step3 Screening for Biological Activity step2->step3 step4 Identification of Lead Compounds step3->step4 end Potential New Therapeutic Agents step4->end

Fig. 3: Role in drug discovery workflow.

References

An In-depth Technical Guide to the Synthesis of Methanesulfonohydrazide from Methanesulfonyl Chloride and Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanesulfonohydrazide is a versatile building block in organic synthesis, serving as a key precursor for a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis from methanesulfonyl chloride and hydrazine. It includes a detailed experimental protocol, a summary of reaction parameters, and spectroscopic characterization of the final product. Furthermore, this guide explores the applications of this compound in drug development, particularly in the synthesis of sulfonylhydrazone derivatives with potential therapeutic activities.

Introduction

This compound (also known as mesyl hydrazide) is a stable and moisture-compatible sulfonyl hydrazide that has gained significant attention in medicinal chemistry and organic synthesis.[1] Its utility stems from its role as a precursor to sulfonylhydrazones, a class of compounds exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] The most common and direct route to this compound is the nucleophilic substitution reaction between methanesulfonyl chloride and hydrazine.[1] This guide details the synthesis, purification, and characterization of this compound, and discusses the therapeutic potential of its derivatives.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of methanesulfonyl chloride with hydrazine hydrate. The nucleophilic nitrogen atom of hydrazine attacks the electrophilic sulfur atom of the methanesulfonyl chloride, resulting in the formation of a sulfur-nitrogen bond and the elimination of hydrochloric acid.[1]

Reaction Parameters and Optimization

The efficiency and yield of the synthesis are highly dependent on the reaction conditions. Key parameters that can be optimized are summarized in the table below.

ParameterConditionRationaleReported Yield (%)
Stoichiometry Excess hydrazine hydrate (e.g., 4 equivalents)Minimizes the formation of the disubstituted byproduct and maximizes the yield of the desired monosubstituted product.[1]80-90
Temperature 0-12°C during addition, then room temperatureThe reaction is exothermic, and low temperatures help to control the reaction rate, minimize side reactions, and prevent the decomposition of sensitive intermediates.[1]80-90
Solvent Ethanol, Water, Pyridine, ChloroformPyridine can act as both a solvent and a base to neutralize the HCl byproduct, thereby enhancing reactivity. Ethanol and water are also common solvents.[1]80-90
Addition Rate Slow, dropwise addition of methanesulfonyl chloridePrevents localized high concentrations of the electrophile, which could lead to the formation of undesired byproducts.Not specified
Base (optional) Sodium hydroxide (in aqueous media)Neutralizes the hydrochloric acid formed during the reaction, freeing up more hydrazine to react.[1]Not specified
Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Methanesulfonyl chloride

  • Hydrazine hydrate (85% or other specified concentration)

  • Tetrahydrofuran (THF)

  • Distilled water

  • Brine (saturated NaCl solution)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methyl acetate (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve methanesulfonyl chloride (1.0 eq) in tetrahydrofuran.

  • Cooling: Cool the stirred mixture in an ice bath to a temperature between 10°C and 15°C.

  • Addition of Hydrazine: Add a solution of hydrazine hydrate (2.2 eq) in water dropwise from the dropping funnel, ensuring the temperature is maintained between 10°C and 20°C.

  • Reaction: Continue stirring for 15 minutes after the addition is complete.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate and discard the lower aqueous layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallize the crude product from methyl acetate to obtain pure this compound as a white solid.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

TechniqueSolvent/MethodKey Peaks/Signals
¹H NMR DMSO-d₆δ 2.87 ppm (s, 3H, CH₃), δ 4.36 ppm (br s, 2H, NH₂), δ 7.73 ppm (br s, 1H, NH)[1]
¹³C NMR Not specifiedδ 36.4 ppm (CH₃)[1]
FTIR Not specified3214 cm⁻¹ (N-H stretch), 1317-1420 cm⁻¹ (SO₂ asymmetric/symmetric stretches)[1]
TLC 30:70 EtOAc/hexaneRf = 0.16[1]

Visualization of Synthesis and Workflow

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products MSC Methanesulfonyl Chloride (CH₃SO₂Cl) Product This compound (CH₃SO₂NHNH₂) MSC->Product + N₂H₄·H₂O (Nucleophilic Substitution) Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Product HCl HCl

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start dissolve_msc Dissolve Methanesulfonyl Chloride in THF start->dissolve_msc cool Cool to 10-15°C dissolve_msc->cool add_hydrazine Add Hydrazine Hydrate Solution cool->add_hydrazine react Stir for 15 minutes add_hydrazine->react workup Aqueous Work-up (Separation & Washing) react->workup dry Dry with Na₂SO₄ workup->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate recrystallize Recrystallize from Methyl Acetate evaporate->recrystallize end Pure Product recrystallize->end

Caption: Step-by-step workflow for this compound synthesis.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of sulfonylhydrazones, which are formed through the condensation reaction with various aldehydes and ketones.[1] These derivatives have demonstrated significant pharmacological potential.

Antimycobacterial Activity

Sulfonylhydrazone derivatives of this compound have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis.[1] Some of these compounds have shown minimum inhibitory concentrations (MICs) comparable to the first-line antituberculosis drug, isoniazid.[1] The proposed mechanism of action for some of these derivatives involves the inhibition of enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.

Proposed Mechanism of Action of a Sulfonylhydrazone Derivative

Signaling_Pathway Sulfonylhydrazone Sulfonylhydrazone Derivative InhA Enoyl-ACP Reductase (InhA) Sulfonylhydrazone->InhA Binds to FASII Fatty Acid Synthase II (FASII) Pathway InhA->FASII Inhibition Inhibition InhA->Inhibition Mycolic_Acid Mycolic Acid Synthesis FASII->Mycolic_Acid FASII->Inhibition Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Disruption Disruption Mycolic_Acid->Disruption Cell_Wall->Disruption

Caption: Proposed mechanism of antimycobacterial action of sulfonylhydrazones.

Conclusion

The synthesis of this compound from methanesulfonyl chloride and hydrazine is a robust and high-yielding reaction that provides a valuable platform for the development of novel therapeutic agents. Careful control of reaction parameters is crucial for optimizing the yield and purity of the product. The resulting this compound is a versatile precursor for the synthesis of a diverse library of sulfonylhydrazone derivatives with promising biological activities, highlighting its importance in modern drug discovery and development. Further research into the structure-activity relationships of these derivatives could lead to the identification of potent and selective drug candidates for various diseases.

References

An In-depth Technical Guide to 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one (CAS No. 90869-66-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-chlorophenyl)-2-(methylamino)propan-1-one, a synthetic cathinone derivative. The document details its known chemical characteristics, safety and toxicological data, and explores its neuropharmacological mechanism of action. Methodologies for its synthesis and analysis are also discussed, providing a critical resource for professionals in the fields of pharmacology, toxicology, and drug development.

Chemical and Physical Properties

1-(2-Chlorophenyl)-2-(methylamino)propan-1-one, also known as 2-Chloromethcathinone (2-CMC), is a substituted cathinone.[1] Its chemical structure is characterized by a chlorophenyl group, a methylamino group, and a propanone backbone. The hydrochloride salt is a common form of this compound.[2]

Table 1: Chemical and Physical Properties of 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride

PropertyValueSource(s)
CAS Number 90869-66-2[1][2][3]
Molecular Formula C₁₀H₁₃Cl₂NO[1][2][3]
Molecular Weight 234.12 g/mol [1][2][3]
IUPAC Name 1-(2-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride[2]
Appearance Crystalline solid[1]
Purity ≥98%[1]
UV/Vis (λmax) 211, 245 nm[1]
Storage Temperature -20°C[1]
Stability ≥ 5 years[1]

Experimental Protocols

Synthesis of 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride (Illustrative)

While a specific protocol for the 2-chloro isomer was not detailed in the provided results, a general synthesis for a similar compound, 1-(4-chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride, involves the following key steps.[4] This can serve as a model for the synthesis of the 2-chloro isomer.

Experimental Workflow: Synthesis of a Chlorinated Cathinone Derivative

G Start Starting Materials: 4-Chlorobenzaldehyde and Methylamine Intermediate Condensation Reaction (Formation of Imine Intermediate) Start->Intermediate Condensation Reduction Reduction (e.g., with Sodium Borohydride) Intermediate->Reduction Reduction Amine Resulting Amine Reduction->Amine Ketone_Formation Ketone Formation Amine->Ketone_Formation Conversion Product 1-(4-Chlorophenyl)-2-(methylamino) -1-propanone, monohydrochloride Ketone_Formation->Product

Caption: General synthetic workflow for a chlorinated cathinone derivative.

  • Formation of Intermediate: The synthesis typically commences with the condensation of a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) with methylamine to form an imine intermediate.[4]

  • Reduction: The resulting imine is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.[4]

  • Ketone Formation: The amine is subsequently converted to the ketone form through appropriate reaction conditions to yield the final product.[4]

Analytical Methods

The identification and analysis of synthetic cathinones in seized materials are crucial for forensic and research purposes. A variety of analytical techniques are employed to ensure sensitive, reliable, and reproducible results.[5]

Commonly Employed Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the separation and identification of volatile and semi-volatile compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Often preferred for its ability to analyze a wider range of compounds with high sensitivity and specificity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the compound.[7]

  • X-ray Crystallography: Used to determine the precise three-dimensional structure of the crystalline solid.[6]

Neuropharmacology and Mechanism of Action

Synthetic cathinones are known for their stimulant properties, which are primarily mediated through their interaction with monoamine transporter systems in the brain.[4][8]

Proposed Mechanism of Action

1-(2-Chlorophenyl)-2-(methylamino)propan-1-one is believed to act as a reuptake inhibitor of dopamine and norepinephrine transporters.[4] This action leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[4][8] The neurotoxic effects of some cathinones have been shown to be similar to other illicit drugs like amphetamines and cocaine.[8]

Signaling Pathway: Proposed Mechanism of Action

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Transporter DA/NE Transporter DA_NE->Transporter Reuptake DA_NE_cleft Increased DA & NE Concentration Receptor Postsynaptic Receptors DA_NE_cleft->Receptor Binding Effect Enhanced Neurotransmission (Stimulant Effects) Receptor->Effect Cathinone 1-(2-chlorophenyl)-2- (methylamino)propan-1-one Cathinone->Transporter Inhibits

Caption: Proposed mechanism of action for 1-(2-chlorophenyl)-2-(methylamino)propan-1-one.

Recent studies have also explored the effects of chloro-cathinones on the cholinergic system, indicating that these compounds can inhibit acetylcholinesterase (AChE).[8] This inhibition may contribute to their overall toxicological profile.[8]

Safety and Toxicology

1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride is considered a hazardous material and should be handled with appropriate safety precautions.

GHS Hazard Statements: [2]

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (Selected): [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

The physiological and toxicological properties of this specific compound are not fully elucidated, and it is intended for research and forensic applications only.[1] Studies on related synthetic cathinones have reported adverse cardiovascular, nervous, and psychiatric effects.[6]

Conclusion

1-(2-Chlorophenyl)-2-(methylamino)propan-1-one is a synthetic cathinone with significant potential for neuropharmacological research. Its primary mechanism of action is believed to be the inhibition of dopamine and norepinephrine reuptake, leading to stimulant effects. Further research is necessary to fully characterize its toxicological profile and potential therapeutic or harmful effects. This guide provides a foundational understanding of its chemical properties, synthesis, analytical methods, and known biological activities to aid researchers in their investigations.

References

An In-depth Technical Guide to the Solubility of Methanesulfonohydrazide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methanesulfonohydrazide, a versatile building block in organic synthesis and a key precursor in pharmaceutical research.[1] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, details relevant experimental protocols, and presents logical workflows for its synthesis and application.

Quantitative and Qualitative Solubility Data

This compound (CAS 10393-86-9) is a white to off-white crystalline solid.[2] While specific quantitative solubility data (e.g., mole fraction or g/100 mL at various temperatures) in a wide range of organic solvents is not extensively detailed in the readily available literature, qualitative descriptions and procedural evidence provide valuable insights.

1.1 Qualitative Solubility Profile

This compound is generally described as being soluble in polar solvents.[2] Its synthesis and purification procedures commonly involve the use of various organic solvents, indicating at least moderate solubility in them.

Solvent ClassSpecific SolventRole in Documented ProceduresImplied SolubilityCitation
Alcohols Methanol, EthanolDescribed as a suitable solvent. Synthesis can be performed in ethanol.Soluble[2][3][4]
Chlorinated Solvents DichloromethaneUsed for extraction of the product from an aqueous phase.Soluble[1]
Ethers Diethyl EtherUsed for sequential extraction of the product.Sparingly to Moderately Soluble[4]
Esters Ethyl AcetateUsed as a component in Thin-Layer Chromatography (TLC) mobile phase.Soluble[1]
Amides Dimethylformamide (DMF)DMF is known as a universal solvent with high solvency power for many organic compounds.Likely Soluble[5]
Sulfoxides Dimethyl Sulfoxide (DMSO)DMSO is a strong, polar aprotic solvent capable of dissolving a wide array of organic materials.Likely Soluble[6][7]

1.2 Reference Data: Solubility of Methanesulfonamide

For illustrative purposes, the following table presents quantitative solubility data for the structurally related compound, methanesulfonamide. This data, sourced from a comprehensive study, shows solubility trends in various pure solvents and may serve as a preliminary guide for solvent selection.[8][9] Note: This data is for methanesulfonamide, not this compound, and should be used with caution as a proxy.

SolventMole Fraction Solubility (x * 10²) at 318.15 K (45 °C)
1,4-Dioxane2.619
Acetone1.630
Ethyl Acetate1.471
Acetonitrile0.5048
Methanol0.3888
Ethanol0.3391
n-Propanol0.3133
Toluene0.2737
Isopropanol0.2574
Cyclohexane0.02238

Data sourced from a study on methanesulfonamide solubility.[8]

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental procedure in chemical and pharmaceutical research. The saturation shake-flask method is widely considered the gold standard for its reliability in achieving true thermodynamic equilibrium.[8]

2.1 Saturation Shake-Flask Method

Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (high purity)

  • Thermostatic incubator or water bath with an orbital shaker

  • Calibrated thermometer

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Analytical instrumentation for quantification (e.g., HPLC-UV, Gravimetric analysis)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2-4 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a pre-warmed syringe to avoid premature crystallization. Immediately filter the sample through a syringe filter into a pre-weighed vial.

  • Quantification (HPLC Method):

    • Accurately dilute the filtered sample with a suitable mobile phase.

    • Analyze the diluted sample using a validated HPLC method.

    • Quantify the concentration by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of this compound.[8]

  • Quantification (Gravimetric Method):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the dry residue is achieved.

    • Calculate the mass of the dissolved solute and the mass of the solvent used.[8]

  • Calculation: Express the solubility in desired units, such as grams per 100 g of solvent ( g/100g ) or mole fraction (x).

Visualized Workflows and Logical Pathways

3.1 Synthesis and Purification Workflow

The most common synthesis of this compound involves the reaction of methanesulfonyl chloride with hydrazine hydrate, followed by extraction and purification.[1][3]

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A Methanesulfonyl Chloride in Ethanol C Reaction Mixture (Maintain at 10-12 °C) A->C B Hydrazine Hydrate in Ethanol B->C D Crude Product in Ethanol Solution C->D Stir at RT for 1 hr E Solvent Removal (Reduced Pressure) D->E F Quench with Brine & Extract with Dichloromethane E->F G Wash Organic Layer F->G H Dry over Anhydrous Salt (e.g., Na2SO4) G->H I Solvent Evaporation (Rotary Evaporator) H->I J Final Product: This compound I->J

Caption: General workflow for the synthesis and purification of this compound.

3.2 Experimental Solubility Determination Workflow

This diagram illustrates the key steps of the saturation shake-flask method for determining solubility.

G A 1. Preparation Add excess solute to solvent B 2. Equilibration Agitate at constant T (24-72 hrs) A->B C 3. Phase Separation Allow excess solid to settle (2-4 hrs) B->C D 4. Sampling & Filtration Withdraw clear supernatant using a 0.45 µm filter C->D E 5. Quantification D->E F Gravimetric Analysis (Evaporate solvent) E->F G HPLC Analysis (Compare to standards) E->G H 6. Calculate Solubility (g/100g, mole fraction, etc.) F->H G->H

Caption: Key steps in the experimental determination of solubility via the shake-flask method.

3.3 Logical Pathway for Drug Development Application

This compound serves as a scaffold for developing derivatives with pharmacological potential, such as enzyme inhibitors.[1]

G cluster_synthesis Chemical Synthesis cluster_screening Screening & Analysis cluster_optimization Lead Optimization A This compound (Starting Scaffold) B Derivative Synthesis (e.g., form hydrazones) A->B C Library of Derivatives B->C D Enzyme Inhibition Assay (e.g., α-glucosidase) C->D E Determine IC₅₀ / Ki values D->E F Identify 'Hit' Compounds E->F G Molecular Docking (Predict binding modes) F->G H Structure-Activity Relationship (SAR) Studies G->H I Synthesize Optimized Derivatives H->I I->B Iterative Refinement

Caption: Logical workflow from this compound scaffold to enzyme inhibitor development.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methanesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methanesulfonohydrazide (CH₃SO₂NHNH₂). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize spectroscopic techniques for molecular characterization. This document outlines the expected spectral features, presents the data in a structured format, and includes a generalized experimental protocol for data acquisition.

Introduction to this compound

This compound is a stable and versatile chemical reagent used in organic synthesis. It serves as a key building block for introducing the sulfonyl hydrazide functional group and is a valuable precursor for generating sulfonyl radicals.[1][2] Accurate structural elucidation is paramount for its application, and NMR spectroscopy is the most powerful tool for confirming its molecular structure in solution.

Predicted NMR Spectral Data

While extensive spectral libraries for derivatives are available, the data for the parent this compound is foundational. The structure's simplicity leads to a straightforward and predictable NMR signature.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments: the methyl (CH₃) group, the primary amine (NH₂) group, and the secondary amine (NH) group.[1] The ¹³C NMR spectrum is simpler, anticipated to show a single resonance for the methyl carbon.[1]

¹H NMR Spectral Data

The chemical shifts (δ) in ¹H NMR are influenced by the local electronic environment of the protons. The protons on the nitrogen atoms are exchangeable and often appear as broad signals. Their chemical shift can be highly dependent on the solvent, concentration, and temperature.

Assignment Structure Expected Chemical Shift (δ) ppm Multiplicity Integration
Methyl ProtonsCH₃ -SO₂NHNH₂~ 3.0Singlet (s)3H
NH ProtonCH₃SO₂-NH -NH₂Variable (Broad)Singlet (s, br)1H
NH₂ ProtonsCH₃SO₂NH-NH₂ Variable (Broad)Singlet (s, br)2H

Table 1: Predicted ¹H NMR spectral data for this compound.

¹³C NMR Spectral Data

In a proton-decoupled ¹³C NMR spectrum, a single signal is expected for the methyl carbon. Its chemical shift is influenced by the adjacent electron-withdrawing sulfonyl group.

Assignment Structure Expected Chemical Shift (δ) ppm
Methyl CarbonCH₃ -SO₂NHNH₂~ 35 - 45

Table 2: Predicted ¹³C NMR spectral data for this compound.

Experimental Protocol for NMR Analysis

The following section describes a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Dissolution : Accurately weigh approximately 10-20 mg of this compound for ¹³C NMR (or 1-5 mg for ¹H NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent.[3] Commonly used solvents for sulfonohydrazides include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).[1]

  • Filtration : To remove any particulate matter, filter the sample through a small plug of cotton wool or glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

  • Homogenization : Ensure the sample is thoroughly mixed to create a homogeneous solution.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer E Lock, Tune, Shim D->E F Acquire Spectra (¹H, ¹³C) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference & Integrate H->I

Figure 1. General workflow for NMR sample preparation and data acquisition.

Spectrometer Setup and Data Acquisition
  • Instrumentation : NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.[4]

  • Locking and Shimming : The sample is placed in the magnet, and the instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp, well-resolved peaks.

  • ¹H NMR Acquisition : A standard one-pulse experiment is generally sufficient. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 8 to 16 scans are typically adequate.

  • ¹³C NMR Acquisition : A proton-decoupled experiment is standard for ¹³C NMR to produce a spectrum with singlets for each unique carbon atom.[5] Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer experimental time are required compared to ¹H NMR.

Structural Assignment and Logic

The connectivity of this compound directly informs the expected NMR signals. The methyl group is chemically distinct from the two types of amine protons, leading to the three predicted signals in the ¹H spectrum. Similarly, the single methyl carbon is the only carbon present, resulting in one signal in the ¹³C spectrum.

G cluster_mol This compound Structure cluster_signals Predicted NMR Signals mol CH₃-SO₂-NH-NH₂ H1 ¹H: CH₃ (Singlet) mol->H1 Protons (a) H2 ¹H: NH (Broad Singlet) mol->H2 Proton (b) H3 ¹H: NH₂ (Broad Singlet) mol->H3 Protons (c) C1 ¹³C: CH₃ (Singlet) mol->C1 Carbon

Figure 2. Logical relationship between the structure and its predicted NMR signals.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of Methanesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of Methanesulfonohydrazide (CH₆N₂O₂S), a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for obtaining and interpreting the FT-IR spectrum.

Introduction to this compound and FT-IR Spectroscopy

This compound is a versatile building block in organic synthesis, notably in the creation of sulfonylhydrazones which are precursors to a wide range of biologically active molecules. Its derivatives have shown promise as antimicrobial and antimycobacterial agents.[1] Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of the compound. For this compound, FT-IR is crucial for confirming the presence of key functional groups such as the sulfonyl (SO₂) and hydrazide (-NHNH₂) moieties.

Characteristic FT-IR Absorption Bands of this compound

The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational modes of its constituent functional groups. The quantitative data for these characteristic peaks are summarized in the table below.

Vibrational ModeFunctional GroupFrequency Range (cm⁻¹)Intensity
N-H Asymmetric & Symmetric Stretch-NH₂3350 - 3150Medium
N-H Stretch-NH-3300 - 3100Medium
C-H Asymmetric & Symmetric StretchCH₃-S3000 - 2850Medium
N-H Bending (Scissoring)-NH₂1650 - 1580Strong
S=O Asymmetric StretchSO₂1350 - 1300Strong
S=O Symmetric StretchSO₂1180 - 1140Strong
C-S StretchCH₃-S800 - 600Medium

Note: The data presented is compiled from typical frequency ranges for sulfonohydrazide derivatives.[1]

Experimental Protocol for FT-IR Analysis

This section details the methodology for obtaining an FT-IR spectrum of solid this compound using the Potassium Bromide (KBr) pellet method, a common technique for solid sample analysis.

3.1. Materials and Equipment

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Hydraulic press

  • Pellet die set

  • Agate mortar and pestle

  • Infrared (IR) grade Potassium Bromide (KBr), dried

  • This compound sample

  • Spatula

  • Analytical balance

3.2. Sample Preparation (KBr Pellet Method)

  • Drying: Thoroughly dry the IR-grade KBr in an oven to remove any moisture, which can interfere with the spectrum (showing broad O-H stretching bands).

  • Grinding: Weigh approximately 1-2 mg of the this compound sample and about 200-300 mg of the dried KBr.

  • Mixing: Add the KBr and the sample to a clean, dry agate mortar. Grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness.

3.3. Data Acquisition

  • Background Spectrum: Place an empty sample holder in the FT-IR spectrometer's sample compartment. Run a background scan to record the spectrum of the atmospheric water and carbon dioxide. The instrument software will automatically subtract this background from the sample spectrum.

  • Sample Spectrum: Mount the KBr pellet containing the this compound sample in the sample holder and place it in the spectrometer.

  • Scanning: Acquire the FT-IR spectrum. Typical scanning parameters are a resolution of 4 cm⁻¹ over a wavenumber range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16-32) are typically co-added.

3.4. Data Analysis

  • Peak Identification: Analyze the resulting spectrum to identify the characteristic absorption bands.

  • Interpretation: Compare the observed peak frequencies (in cm⁻¹) with the known characteristic frequencies for the functional groups of this compound as detailed in Table 1.

Visualizing the Workflow and Molecular Vibrations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the relationship between the functional groups of this compound and their characteristic FT-IR signals.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: this compound Sample grind Grind with KBr start->grind press Press into Pellet grind->press background Collect Background Spectrum press->background sample_scan Collect Sample Spectrum background->sample_scan process Process Spectrum (Baseline Correction, etc.) sample_scan->process identify Identify Peak Frequencies process->identify interpret Interpret Spectrum & Assign Functional Groups identify->interpret end End: Characterized Spectrum interpret->end Final Report

Caption: Workflow for FT-IR analysis of this compound.

Molecular_Vibrations cluster_groups Functional Groups & Vibrational Modes mol This compound (CH₃SO₂NHNH₂) nh2 Amine (-NH₂) N-H Stretch & Bend mol->nh2 corresponds to nh Imide (-NH-) N-H Stretch mol->nh corresponds to so2 Sulfonyl (SO₂) S=O Asymmetric & Symmetric Stretch mol->so2 corresponds to ch3s Methylsulfonyl (CH₃-S) C-H & C-S Stretch mol->ch3s corresponds to

Caption: Key functional groups and their vibrational modes.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed experimental protocol and utilizing the provided data for spectral interpretation, researchers can reliably verify the identity and purity of this important synthetic intermediate. The characteristic strong absorptions of the sulfonyl group and the distinct vibrations of the hydrazide moiety provide a clear and definitive spectral signature for this compound.

References

Mass Spectrometry Fragmentation Analysis of Methanesulfonohydrazide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methanesulfonohydrazide (CH₆N₂O₂S). Due to the limited availability of public experimental mass spectral data for this specific compound, this guide outlines the most probable fragmentation pathways based on established principles of mass spectrometry and the known fragmentation behavior of related chemical structures, such as sulfonamides and hydrazides.

Predicted Mass Spectrometry Data

While exact quantitative data from an experimental spectrum for this compound is not publicly available, a predicted mass spectrum can be inferred. The table below outlines the plausible fragment ions, their mass-to-charge ratio (m/z), and their proposed molecular formulas. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

m/zProposed Fragment IonProposed FormulaPredicted Relative Abundance
110[CH₃SO₂NHNH₂]⁺•[C H₆ N₂ O₂ S]⁺•Low (Molecular Ion)
95[CH₃SO₂NH]⁺•[C H₅ N O₂ S]⁺•Medium
79[CH₃SO₂]⁺[C H₃ O₂ S]⁺High (Potential Base Peak)
64[SO₂]⁺•[O₂ S]⁺•Medium
46[NH₂NH₂]⁺• or [CH₂O]⁺•[H₄ N₂]⁺• or [CH₂O]⁺•Low
31[NHNH₂]⁺[H₃ N₂]⁺Medium
15[CH₃]⁺[C H₃]⁺Medium

General Experimental Protocol for EI-MS Analysis

The following provides a typical experimental methodology for obtaining an electron ionization mass spectrum of a solid, organic compound such as this compound.

Instrumentation: A high-resolution gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer is typically employed.

Sample Preparation:

  • A small amount of solid this compound (typically < 1 mg) is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • For GC-MS analysis, an aliquot of the solution is injected into the GC inlet. For direct probe analysis, a small amount of the solid is placed in a capillary tube.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

  • Scan Range: m/z 10-200

  • Data Acquisition: Full scan mode to detect all fragment ions.

Predicted Fragmentation Pathway

The fragmentation of this compound in EI-MS is expected to be initiated by the removal of an electron to form the molecular ion [M]⁺•. This high-energy species then undergoes a series of bond cleavages to yield various fragment ions. The most likely fragmentation pathways are depicted in the diagram below.

Fragmentation_Pathway M This compound (m/z 110) [CH₃SO₂NHNH₂]⁺• F95 [CH₃SO₂NH]⁺• (m/z 95) M->F95 - •NH₂ F31 [NHNH₂]⁺ (m/z 31) M->F31 - •SO₂CH₃ F79 [CH₃SO₂]⁺ (m/z 79) F95->F79 - •NH F64 [SO₂]⁺• (m/z 64) F79->F64 - •CH₃ F15 [CH₃]⁺ (m/z 15) F79->F15 - SO₂

An In-depth Technical Guide to the Core Reactions and Mechanisms of Methanesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Methanesulfonohydrazide (CH₃SO₂NHNH₂) is a stable and moisture-compatible sulfonyl hydrazide that serves as a versatile building block in organic synthesis and a key precursor in pharmaceutical research.[1] It is often considered a superior alternative to sulfinic acids or sulfonyl halides for introducing functional groups.[1] This guide provides a detailed overview of its key reactions, mechanisms, and experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A summary of the quantitative data for this compound is presented below for easy reference.

PropertyValueReference
Molecular Formula CH₆N₂O₂S[2][3]
Molecular Weight 110.14 g/mol [1][4]
CAS Number 10393-86-9[1][2]
Melting Point 46-48°C[2]
Boiling Point 229°C at 760 mmHg[2]
Density 1.401 g/cm³[2]
¹H NMR (DMSO-d₆) δ 2.87 ppm (s, 3H, CH₃), δ 4.36 ppm (br, 2H, NH₂), δ 7.73 ppm (br, 1H, NH)[1]
¹³C NMR δ 36.4 ppm (CH₃)[1]
FTIR (cm⁻¹) 3214 (NH stretches), 1317–1420 (SO₂ asymmetric/symmetric stretches)[1]

Key Reactions and Mechanisms

This compound is a versatile reagent primarily used to introduce the sulfonyl hydrazide functional group into organic compounds.[2] Its reactivity allows for the synthesis of a wide range of molecules, including pharmaceuticals and agrochemicals.[2]

Synthesis of this compound

The most common method for preparing this compound is the direct nucleophilic substitution reaction between methanesulfonyl chloride and hydrazine hydrate.[1] In this reaction, the nucleophilic nitrogen atom of hydrazine attacks the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of a sulfur-nitrogen bond and the elimination of hydrochloric acid.[1]

Synthesis_of_this compound MeSO2Cl Methanesulfonyl Chloride Product This compound MeSO2Cl->Product Nucleophilic Attack Hydrazine Hydrazine Hydrate (excess) Hydrazine->Product HCl HCl ->

Caption: Synthesis of this compound.

  • Preparation: Dissolve methanesulfonyl chloride (1.0 equivalent) in a suitable solvent such as chloroform or pyridine at 0°C.[1]

  • Reaction: Slowly add hydrazine hydrate (4.0 equivalents) dropwise to the solution with constant stirring.[1] The use of excess hydrazine helps maximize the yield of the desired product and minimizes the formation of disulfonylated byproducts.[1]

  • Incubation: Maintain the reaction at room temperature for 4–6 hours to ensure completion.[1]

  • Workup: Quench the reaction with brine, extract the product with dichloromethane, and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Isolation: Isolate the crude product by evaporating the solvent under reduced pressure.[1]

  • Purification: For higher purity, the final product can be recrystallized from a suitable solvent, such as methyl acetate.[1]

Formation of Schiff Bases (Sulfonylhydrazones)

This compound readily reacts with aldehydes and ketones in a condensation reaction to form sulfonylhydrazones, a type of Schiff base.[1] This reaction involves the elimination of a water molecule and can be catalyzed by either acids or bases.[1] Sulfonylhydrazones are valuable intermediates in various organic transformations.[1]

Sulfonylhydrazone_Formation MSH This compound Sulfonylhydrazone Sulfonylhydrazone MSH->Sulfonylhydrazone Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Sulfonylhydrazone Condensation Water H₂O -> Sulfonyl_Radical_Mechanism MSH This compound Radical_A Sulfonyl Radical (CH₃SO₂•) MSH->Radical_A - e⁻, - H⁺ Oxidant Oxidant (e.g., I₂, TBHP, Electrochemical) Oxidant->Radical_A N2 N₂ Radical_A->N2 Elimination Intermediate_B Radical Intermediate Radical_A->Intermediate_B Substrate Substrate (e.g., Alkene, Alkyne) Substrate->Intermediate_B Radical Addition Final_Product Functionalized Sulfone Intermediate_B->Final_Product Further Reaction

References

The Role of Methanesulfonohydrazide as a Sulfonyl Radical Precursor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanesulfonohydrazide has emerged as a versatile and highly valuable reagent in modern organic synthesis, primarily serving as a stable, easy-to-handle precursor for the generation of sulfonyl radicals. These reactive intermediates are pivotal in the formation of carbon-sulfur and carbon-carbon bonds, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science. This technical guide provides a comprehensive overview of the synthesis of this compound, the methodologies for generating sulfonyl radicals, and their subsequent applications in a variety of synthetic transformations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate the practical application of this chemistry in a research and development setting.

Introduction

Sulfonyl-containing compounds are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and robust methods for introducing the sulfonyl group into organic molecules is of paramount importance. Traditionally, sulfonyl chlorides and sulfinic acids have been the workhorses for this purpose. However, their utility can be hampered by issues of stability, handling, and functional group tolerance.[1]

This compound offers a compelling alternative, being a stable, crystalline solid that is compatible with a wide range of reaction conditions.[1][2] Its ability to serve as a precursor to the methanesulfonyl radical (CH₃SO₂•) under mild conditions has unlocked novel synthetic pathways, particularly in the realm of radical chemistry.[3][4] This guide will delve into the practical aspects of utilizing this compound as a sulfonyl radical source, with a focus on electrochemical, photochemical, and chemical oxidation methods.

Synthesis of this compound

The most direct and common method for the preparation of this compound is the reaction of methanesulfonyl chloride with hydrazine hydrate.[5]

Experimental Protocol: Synthesis of this compound

Materials:

  • Methanesulfonyl chloride

  • Hydrazine hydrate (85% in water)

  • Tetrahydrofuran (THF)

  • Celite

  • Distilled water

Procedure: [6]

  • A 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with methanesulfonyl chloride (1.05 mol) and 350 mL of tetrahydrofuran.

  • The mixture is stirred and cooled to 10–15 °C in an ice bath.

  • A solution of 85% hydrazine hydrate (2.22 moles) in water is added dropwise from the dropping funnel at a rate that maintains the internal temperature between 10 °C and 20 °C. This addition typically takes 20–25 minutes.

  • After the addition is complete, the reaction mixture is stirred for an additional 15 minutes.

  • The mixture is then transferred to a separatory funnel. The lower aqueous layer is separated and discarded.

  • The upper THF layer is filtered through a bed of Celite to remove any suspended solids. The Celite pad is washed with a small amount of THF.

  • The clear filtrate is stirred vigorously while two volumes of distilled water are added slowly. This compound precipitates as white crystalline needles.

  • The product is collected by suction filtration, washed several times with distilled water, and air-dried to afford the final product.

Yields: Typical yields for this procedure are in the range of 90–95%.[5]

Generation of Sulfonyl Radicals from this compound

The generation of sulfonyl radicals from this compound can be achieved through several methods, each with its own advantages and specific applications. The primary methods include electrochemical oxidation, photochemical activation, and chemical oxidation.

Electrochemical Oxidation

Electrosynthesis offers a green and efficient pathway for the generation of sulfonyl radicals from this compound, avoiding the need for stoichiometric chemical oxidants.[1][5] The process typically involves the anodic oxidation of the this compound.

General Workflow for Electrochemical Sulfonyl Radical Generation:

G cluster_setup Electrochemical Cell Setup cluster_process Radical Generation Process Anode Anode (e.g., Graphite, RVC) Oxidation Anodic Oxidation (-e-, -N2, -2H+) Anode->Oxidation Cathode Cathode (e.g., Pt, Steel) Cathode->Oxidation Electrolyte Electrolyte (e.g., nBu4NBF4, NH4I) Electrolyte->Oxidation Solvent Solvent (e.g., CH3CN, H2O) Solvent->Oxidation MSH This compound (CH3SO2NHNH2) MSH->Oxidation Radical Methanesulfonyl Radical (CH3SO2•) Oxidation->Radical

Caption: General workflow for electrochemical sulfonyl radical generation.

A plausible mechanism for the direct electrochemical oxidation involves the formation of an N-centered radical cation, which then undergoes fragmentation to release the sulfonyl radical, nitrogen gas, and protons.[7] Alternatively, a mediator such as an iodide ion can be oxidized at the anode to generate an iodine radical, which then reacts with the this compound to produce the sulfonyl radical.[8]

Mechanism of Iodide-Mediated Electrochemical Sulfonyl Radical Generation:

G I_minus I⁻ I_radical I• I_minus->I_radical Anode (-e⁻) MSH CH₃SO₂NHNH₂ MSI [CH₃SO₂NHNH₂]⁺• MSH->MSI + I• - I⁻ MSRadical CH₃SO₂• MSI->MSRadical Fragmentation N2 N₂ MSI->N2 H_plus H⁺ MSI->H_plus

Caption: Iodide-mediated electrochemical generation of a sulfonyl radical.

Photochemical Activation

Visible-light photoredox catalysis provides another mild and efficient method for generating sulfonyl radicals from their hydrazide precursors.[2][9] This approach typically employs a photocatalyst that, upon excitation with light, can engage in a single-electron transfer (SET) process with the this compound.

General Signaling Pathway for Photochemical Sulfonyl Radical Generation:

G PC Photocatalyst (PC) PC_excited PC* (Excited State) PC->PC_excited hv (Visible Light) PC_reduced PC⁻ PC_excited->PC_reduced + MSH - MSH⁺• MSH CH₃SO₂NHNH₂ MSH_radical_cation [CH₃SO₂NHNH₂]⁺• MSRadical CH₃SO₂• MSH_radical_cation->MSRadical Fragmentation (-N₂, -2H⁺) PC_reduced->PC Redox Cycle

Caption: Photochemical generation of a sulfonyl radical via a photocatalyst.

Chemical Oxidation

Conventional chemical oxidants can also be employed to generate sulfonyl radicals from this compound. Common oxidants include di-tert-butyl peroxide (DTBP), potassium persulfate (K₂S₂O₈), and N-iodosuccinimide (NIS) in the presence of a radical initiator.[4][10]

Applications in Organic Synthesis

The in situ generation of methanesulfonyl radicals from this compound has been successfully applied to a variety of important synthetic transformations.

Sulfonylation of Alkenes and Alkynes

The addition of sulfonyl radicals to carbon-carbon multiple bonds is a powerful method for the synthesis of vinyl sulfones and other functionalized sulfones.[8]

Experimental Protocol: Electrochemical Sulfonylation of Styrene [8]

Materials:

  • Styrene

  • p-Toluenesulfonyl hydrazide (can be substituted with this compound)

  • Tetrabutylammonium iodide (n-Bu₄NI)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Distilled water

  • Platinum foil electrodes

Procedure:

  • In an undivided electrochemical cell equipped with two platinum foil electrodes (1.0 x 1.5 cm²), a mixture of styrene (1.0 mmol), p-toluenesulfonyl hydrazide (1.2 mmol), and n-Bu₄NI (0.1 mmol) in a saturated aqueous solution of (NH₄)₂CO₃ (10 mL) is prepared.

  • The reaction mixture is electrolyzed at a constant current of 40 mA at room temperature with stirring.

  • The reaction is monitored by TLC. Upon completion (typically 3 hours), the mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired (E)-vinyl sulfone.

Quantitative Data for Sulfonylation of Alkenes and Alkynes:

EntryAlkene/AlkyneSulfonyl HydrazideConditionsYield (%)Reference
1Styrenep-Toluenesulfonyl hydrazideElectrochemical, n-Bu₄NI, (NH₄)₂CO₃(aq), Pt electrodes, 40 mA88[8]
24-Methylstyrenep-Toluenesulfonyl hydrazideElectrochemical, n-Bu₄NI, (NH₄)₂CO₃(aq), Pt electrodes, 40 mA85[8]
3Phenylacetylenep-Toluenesulfonyl hydrazideElectrochemical, n-Bu₄NI, (NH₄)₂CO₃(aq), Pt electrodes, 40 mA75[7]
41-OctyneThis compoundElectrochemical, n-Bu₄NI, (NH₄)₂CO₃(aq), Pt electrodes, 40 mA72[7]
Radical Cyclization Reactions

Sulfonyl radicals generated from this compound can initiate powerful cascade cyclization reactions, enabling the rapid construction of complex cyclic and polycyclic structures.[3][10][11]

Experimental Protocol: Radical Cascade Cyclization of a 1,6-Enyne [10]

Materials:

  • 1,6-Enyne substrate

  • This compound

  • N-Iodosuccinimide (NIS)

  • Hydrogen peroxide (H₂O₂)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the 1,6-enyne (0.2 mmol) and this compound (0.3 mmol) in DCM (2 mL) is added NIS (0.4 mmol) and H₂O₂ (30 wt% in H₂O, 0.4 mmol).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.

  • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The residue is purified by column chromatography to give the cyclized product.

Quantitative Data for Radical Cyclization Reactions:

EntrySubstrateSulfonyl HydrazideConditionsYield (%)Reference
1N-allyl-N-(prop-2-yn-1-yl)anilinep-Toluenesulfonyl hydrazideNIS, H₂O₂, DCM, rt85[10]
2N-(but-3-en-1-yl)-N-(prop-2-yn-1-yl)anilineThis compoundNIS, H₂O₂, DCM, rt78[10]
3Diethyl 2,2-diallylmalonatep-Toluenesulfonyl hydrazideElectrochemical, KI, CH₃CN/H₂O72[3]

Conclusion

This compound has proven to be a highly effective and versatile precursor for the generation of sulfonyl radicals under a variety of mild conditions. Its stability and ease of handling make it a superior alternative to traditional sulfonylating agents in many synthetic contexts. The application of electrochemical, photochemical, and chemical oxidation methods to generate sulfonyl radicals from this compound has enabled the development of novel and efficient protocols for the synthesis of a wide range of valuable sulfur-containing molecules. The detailed experimental procedures and quantitative data provided in this guide are intended to empower researchers to explore and apply this powerful synthetic tool in their own work.

References

A Guide to the Synthesis of Methanesulfonohydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Methanesulfonohydrazide is a versatile and stable chemical intermediate that serves as a crucial building block in modern organic synthesis and pharmaceutical development.[1] Regarded as a superior alternative to sulfinic acids or sulfonyl halides for introducing functional groups, its derivatives are noted for a wide spectrum of biological activities, including antimicrobial, antimycobacterial, and anticancer properties.[1][2][3][4][5] This technical guide provides an in-depth overview of the synthesis of this compound and its key derivatives, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis: this compound

The most common and direct route to synthesizing this compound is through the nucleophilic substitution reaction between methanesulfonyl chloride and hydrazine hydrate.[1][6] In this reaction, the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This process results in the formation of a stable sulfur-nitrogen bond and the elimination of hydrochloric acid.[1]

Experimental Protocol: Synthesis from Methanesulfonyl Chloride

This protocol outlines the direct sulfonylation of hydrazine hydrate.

Materials:

  • Methanesulfonyl chloride

  • Hydrazine hydrate (e.g., 60% solution)

  • Ethanol

  • Methyl acetate

  • Standard laboratory glassware

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Prepare a solution of hydrazine hydrate (0.62 mol) in ethanol in a reaction flask equipped with a magnetic stirrer.

  • Cool the hydrazine solution to 10-12 °C using an ice bath.

  • Slowly add a solution of methanesulfonyl chloride (0.12 mol) in ethanol dropwise to the cooled hydrazine solution while maintaining the temperature between 10-12 °C.[6][7]

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for an additional hour.[6][7]

  • Remove the ethanol solvent by distillation under reduced pressure using a rotary evaporator. This will leave a viscous residue.[6][7]

  • The residue can be further purified. One method involves sequential extraction with ether over several days, followed by removal of the ether via rotary evaporation.[6][7]

  • For final purification, recrystallize the product from methyl acetate. Allow the solution to stand at a low temperature for several weeks until pure crystals of this compound precipitate.[6][7]

Synthesis Workflow

cluster_reactants Reactants cluster_process Process cluster_product Product MSC Methanesulfonyl Chloride (in Ethanol) Reaction Nucleophilic Substitution (10-12°C, then RT) MSC->Reaction HH Hydrazine Hydrate (in Ethanol) HH->Reaction Evaporation Solvent Removal (Reduced Pressure) Reaction->Evaporation Purification Recrystallization (Methyl Acetate) Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized below.

PropertyValueReference
Molecular Formula CH₆N₂O₂S[1][8]
CAS Number 10393-86-9[1][6]
Molecular Weight 110.14 g/mol [9]
Appearance White to off-white crystalline solid[8][9]
Melting Point 46-48 °C[7][8]
Boiling Point 229.0 ± 23.0 °C (Predicted)[7][8]
Density 1.401 ± 0.06 g/cm³ (Predicted)[7][8]
Sensitivity Moisture Sensitive[7][8]

Synthesis of this compound Derivatives: Sulfonylhydrazones

A primary application of this compound is its reaction with aldehydes and ketones to form sulfonylhydrazones, a type of Schiff base.[1] This condensation reaction involves the elimination of a water molecule and is a cornerstone for creating a vast library of derivatives for further synthetic transformations or biological screening.[1][10][11]

General Experimental Protocol: Synthesis of Sulfonylhydrazones

This protocol provides a general method for the condensation of this compound with a carbonyl compound.

Materials:

  • This compound

  • An appropriate aldehyde or ketone

  • A suitable solvent (e.g., ethanol, dioxane)

  • Acid or base catalyst (optional)

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve an equimolar quantity of this compound and the selected aldehyde or ketone in a suitable solvent, such as dioxane, within a round-bottom flask.[12]

  • The reaction can be catalyzed by the addition of a small amount of acid or base, although it often proceeds without one.[1]

  • Attach a reflux condenser and heat the mixture to reflux for a period of 2 to 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[12]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The sulfonylhydrazone product will often precipitate from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under a vacuum.

  • The product can be further purified by recrystallization from an appropriate solvent if necessary.

Synthesis Workflow

cluster_reactants Reactants cluster_process Process cluster_products Products MSH This compound Reaction Condensation Reaction (Reflux in Solvent) MSH->Reaction Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Reaction Product Sulfonylhydrazone Reaction->Product Water Water (H₂O) Reaction->Water elimination

Caption: General workflow for sulfonylhydrazone synthesis.

Advanced Synthetic Routes

While the direct sulfonylation and subsequent condensation are workhorse methods, other advanced strategies offer alternative pathways to novel derivatives.

  • Multicomponent Reactions (MCRs): Innovative MCRs allow for the synthesis of complex this compound derivatives in a single step. For instance, the reaction of 2-(allyloxy)anilines, sulfur dioxide, and hydrazines can produce 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides in good yields under mild conditions.[1]

  • Hypervalent Iodine-Mediated Synthesis: This modern approach offers a greener alternative to traditional sulfonyl chloride chemistry. It involves reacting a sodium sulfinate salt with a hydrazine derivative in the presence of a hypervalent iodine reagent to form the S-N bond.[1]

  • Electrochemical Synthesis: this compound is a valuable precursor for sulfonyl radicals, which can be generated under electrochemical conditions. This green method enables the construction of C–S, C–C, and C–N bonds without requiring stoichiometric chemical oxidants or metal catalysts.[1]

Biological Significance and Applications

Hydrazide and hydrazone derivatives are prominent scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[2][3][4] Derivatives of this compound are no exception and have been investigated for several therapeutic applications.

Biological ActivityDescriptionReferences
Antimycobacterial Sulfonylhydrazone derivatives have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to the first-line drug isoniazid.[1][1][5]
Antimicrobial The core compound and its derivatives exhibit activity against various Gram-positive and Gram-negative bacteria.[1][2]
Anticancer Certain alkyl sulfonic acid hydrazides have been evaluated for their activity against breast cancer cell lines (MCF-7).[8]
Enzyme Inhibition Derivatives have been studied as inhibitors of enzymes like carbonic anhydrase II (hCA II).[8][8]

Logical Relationship Diagram

cluster_derivatives Key Derivatives cluster_applications Biological Applications MSH This compound (Core Compound) Hydrazones Sulfonylhydrazones MSH->Hydrazones Reacts with Aldehydes/Ketones NSub N-Substituted Derivatives MSH->NSub Further Modification AntiTB Antitubercular Hydrazones->AntiTB AntiBac Antibacterial Hydrazones->AntiBac AntiCancer Anticancer NSub->AntiCancer Enzyme Enzyme Inhibition NSub->Enzyme

Caption: Relationship between this compound, its derivatives, and their applications.

References

An In-Depth Technical Guide to the Safe Handling of Methanesulfonohydrazide in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions and handling procedures for Methanesulfonohydrazide (CAS No. 10393-86-9) in a laboratory setting. The information is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is soluble in polar solvents such as water and alcohols.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaCH₆N₂O₂S[3][4][5]
Molecular Weight110.14 g/mol [3][4][5]
Melting Point46-48 °C[3]
Boiling Point229.0 ± 23.0 °C (Predicted)[5]
Density1.401 ± 0.06 g/cm³ (Predicted)[5]
Flash Point92.3 °C[3]
SensitivityMoisture Sensitive[3]
AppearanceWhite to off-white solid[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS hazard classification is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSignal WordPictogramReference(s)
Flammable solidsH228: Flammable solidDanger🔥[4][5]
Self-heating substances and mixturesH242: Heating may cause a fireDanger🔥[5]
Skin corrosion/irritationH315: Causes skin irritationWarning[4][5]
Serious eye damage/eye irritationH319: Causes serious eye irritationWarning[4][5]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarning[4][5]

Risk and Safety Statements: [6]

  • R22: Harmful if swallowed.

  • R36/37/38: Irritating to eyes, respiratory system and skin.

  • S15: Keep away from heat.

  • S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

  • S36: Wear suitable protective clothing.

Safe Handling and Storage

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. However, the following are generally recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator is recommended.

General Handling Practices
  • Avoid inhalation of dust and contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.[7]

Storage
  • Store in a cool, dry, well-ventilated area.[3]

  • Keep away from heat, sparks, and open flames.

  • Store separately from strong oxidizing agents, strong acids, and strong bases, as it may decompose under these conditions.[2]

  • Due to its moisture sensitivity, store in a tightly sealed container, potentially under an inert atmosphere.[3]

Emergency Procedures

Spills
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills.

Fire
  • Use a dry chemical, carbon dioxide, or foam extinguisher.

  • Do not use water, as it may react with the substance.

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

While specific, detailed experimental protocols for the safety and handling of this compound are not widely published, the following sections outline methodologies for key safety-related experiments based on standard practices for similar compounds.

Thermal Stability Analysis (Based on protocols for related compounds)

Objective: To determine the thermal stability and decomposition temperature of this compound.

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the TGA and DSC instruments according to the manufacturer's instructions using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA/DSC pan.

  • TGA Protocol:

    • Place the sample in the TGA furnace.

    • Heat the sample from ambient temperature to a final temperature of 500 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • Record the mass loss as a function of temperature.

  • DSC Protocol:

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere.

    • Record the heat flow as a function of temperature to determine the melting point and any exothermic or endothermic decomposition events.

  • Data Analysis: Analyze the TGA and DSC curves to determine the onset of decomposition, the temperature of maximum decomposition rate, and the enthalpy of decomposition.

Incompatibility with Oxidizing Agents (Representative Protocol)

Objective: To assess the reactivity of this compound with common laboratory oxidizing agents.

Methodology: Small-Scale Reactivity Test

! DANGER: This experiment should be performed on a very small scale (milligram quantities) in a chemical fume hood with appropriate shielding.

  • Materials: this compound, selected oxidizing agents (e.g., potassium permanganate, hydrogen peroxide, nitric acid), and a non-reactive solvent (e.g., dichloromethane).

  • Procedure:

    • In a small, clean, and dry test tube, place a few milligrams of this compound.

    • Add a small amount of the non-reactive solvent to form a slurry.

    • Carefully add a few drops of the oxidizing agent to the slurry.

    • Observe for any signs of reaction, such as gas evolution, color change, temperature increase, or smoke.

    • Repeat the test with different oxidizing agents.

  • Data Recording: Record all observations for each oxidizing agent tested.

Visualizations

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepareWorkArea Prepare Well-Ventilated Work Area GatherPPE->PrepareWorkArea Weighing Weigh Solid in Fume Hood PrepareWorkArea->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Perform Reaction Dissolving->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate DisposeWaste Dispose of Waste in Labeled Container Decontaminate->DisposeWaste SpillResponseDecisionTree Spill Spill Occurs AssessSize Assess Spill Size Spill->AssessSize SmallSpill Small Spill AssessSize->SmallSpill < 1g LargeSpill Large Spill AssessSize->LargeSpill > 1g WearPPE Wear Appropriate PPE SmallSpill->WearPPE Evacuate Evacuate Area LargeSpill->Evacuate SweepUp Carefully Sweep Up Solid WearPPE->SweepUp Dispose Place in Sealed Container for Disposal SweepUp->Dispose AlertSupervisor Alert Supervisor / EHS Evacuate->AlertSupervisor Contain Contain Spill (if safe to do so) AlertSupervisor->Contain

References

Stability and Storage of Methanesulfonohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methanesulfonohydrazide (CAS No. 10393-86-9). The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is an organic compound featuring a sulfonyl group attached to a hydrazine moiety.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula CH6N2O2S[1][2]
Molecular Weight 110.14 g/mol [2][3]
Melting Point 46-48°C[3]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in polar solvents such as water and alcohols[1]
Sensitivity Moisture Sensitive[3]

Stability Profile

This compound exhibits moderate stability under standard conditions.[1] However, it is susceptible to degradation under certain environmental stresses. Understanding these degradation pathways is crucial for maintaining the compound's purity and reactivity.

General Stability

Under recommended storage conditions, this compound is considered relatively stable.[4] However, deviations from these conditions can lead to decomposition.

Forced Degradation Studies
  • Hydrolytic Stability: As a hydrazide, this compound is expected to be susceptible to hydrolysis, particularly in the presence of strong acids or bases, which can catalyze the breakdown of the molecule.[1]

  • Oxidative Stability: The hydrazine moiety can be susceptible to oxidation. Exposure to oxidizing agents could lead to the formation of various degradation products.

  • Thermal Stability: The compound may decompose under extreme heat.[1] Thermal degradation studies are crucial to determine a safe temperature range for handling and storage.

  • Photostability: Exposure to light, particularly UV radiation, can induce photolytic degradation in many organic molecules. Photostability testing is important to ascertain if the compound requires protection from light.

A summary of potential degradation under forced conditions is presented in Table 2.

Stress ConditionExpected StabilityPotential Degradants
Acidic Hydrolysis Susceptible to degradationMethanesulfonic acid, Hydrazine
Basic Hydrolysis Susceptible to degradationMethanesulfonate salt, Hydrazine
Oxidation (e.g., H2O2) Likely to degradeOxidized hydrazine derivatives
Thermal (Dry Heat) May decompose at elevated temperaturesVaries depending on temperature
Photolytic (UV/Vis) Potential for degradationPhotodegradation products

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality of this compound.

Storage Conditions

Based on available safety data sheets and chemical supplier information, the following storage conditions are recommended:

ParameterRecommendationSource
Temperature Room temperature (some suppliers recommend 2-8°C)[3]
Atmosphere Store in a well-ventilated place[7]
Container Keep container tightly closed[7]
Light Protect from light
Moisture Store in a dry environment due to moisture sensitivity[3]
Handling Precautions

This compound is classified as a flammable solid and can cause skin and eye irritation, as well as respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies, which can be adapted for this compound. These protocols are based on established guidelines for stability testing of chemical substances.[5][8]

General Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies.

Protocol for Hydrolytic Stability
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).

    • Analyze using a validated stability-indicating HPLC method.

    • If no degradation is observed, a stronger acid (e.g., 1 M HCl) or higher temperature can be used.[8]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase to a final concentration suitable for analysis.

    • Analyze by HPLC.

    • If no degradation is observed, a stronger base (e.g., 1 M NaOH) or higher temperature can be used.[8]

Protocol for Oxidative Stability
  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Store the solution at room temperature, protected from light, for up to 24 hours.

  • Withdraw aliquots at appropriate time points.

  • Dilute with the mobile phase to a final concentration suitable for analysis.

  • Analyze by HPLC.[8]

Protocol for Thermal Stability
  • Place a known amount of solid this compound in a suitable container (e.g., petri dish or vial).

  • Expose to dry heat at an elevated temperature (e.g., 80°C) in a calibrated oven for a specified period (e.g., 48 hours).[8]

  • At the end of the study, allow the sample to cool to room temperature.

  • Dissolve a known amount of the solid in a suitable solvent.

  • Dilute to a final concentration suitable for analysis and analyze by HPLC.

Protocol for Photostability
  • Expose a sample of this compound (either in solid state or in solution in a phototransparent container) to a light source according to ICH Q1B guidelines.

  • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • After the exposure period, prepare solutions of both the exposed and control samples at a suitable concentration.

  • Analyze by HPLC to determine the extent of degradation.

Logical Relationship for Stability Assessment

The assessment of chemical stability follows a logical progression from understanding the compound's properties to defining its storage requirements.

Stability_Assessment_Logic A Compound Properties (Chemical & Physical) B Forced Degradation Studies (Stress Testing) A->B C Identification of Degradation Pathways B->C D Development of Stability- Indicating Analytical Method B->D E Long-Term & Accelerated Stability Studies C->E D->E F Establishment of Storage Conditions E->F G Determination of Shelf-Life/Retest Period E->G

Caption: Logical flow for chemical stability assessment.

Conclusion

This compound is a moderately stable compound that requires careful storage and handling to prevent degradation. It is particularly sensitive to moisture and may decompose under conditions of high heat or in the presence of strong acids and bases. For critical applications, it is recommended to perform stability studies under conditions that reflect its intended use and storage. The protocols and information provided in this guide serve as a foundation for establishing robust procedures for the stability assessment of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Sulfonylhydrazones via Reaction of Methanesulfonohydrazide with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of methanesulfonohydrazide with aldehydes provides a reliable and versatile method for the synthesis of N-methanesulfonylhydrazones. These compounds, characterized by a C=N double bond adjacent to a sulfonyl group, are valuable intermediates in organic synthesis and have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides detailed protocols for the synthesis of N-methanesulfonylhydrazones from both aromatic and aliphatic aldehydes, summarizing reaction conditions and yields.

The formation of N-sulfonylhydrazones proceeds via a condensation reaction, which involves the nucleophilic attack of the terminal nitrogen of this compound on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable hydrazone product. The reaction can be effectively catalyzed by either acids or bases.[1]

Reaction Mechanism and Workflow

The overall transformation involves the condensation of this compound with an aldehyde to yield the corresponding N-methanesulfonylhydrazone and water.

Reaction_Workflow This compound This compound (CH₃SO₂NHNH₂) Reaction_Vessel Reaction Vessel (Solvent + Catalyst) This compound->Reaction_Vessel Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction_Vessel Heating Heating (Optional) Reaction_Vessel->Heating Workup Work-up (e.g., Filtration, Extraction) Heating->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product N-Methanesulfonylhydrazone (CH₃SO₂NHN=CHR) Purification->Product

Caption: General workflow for the synthesis of N-methanesulfonylhydrazones.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Methanesulfonylhydrazones from Aromatic Aldehydes

This protocol is a general method adaptable for various substituted and unsubstituted aromatic aldehydes.

Materials:

  • This compound

  • Substituted or unsubstituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol or methanol.

  • Add the aromatic aldehyde (1.0 - 1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

Protocol 2: Solvent-Free Synthesis of N-Methanesulfonylhydrazones

For certain aldehydes, a solvent-free approach can be an efficient and environmentally friendly alternative.

Materials:

  • This compound

  • Aldehyde (aromatic or aliphatic)

  • Mortar and pestle or a ball mill

  • Heating apparatus (e.g., oil bath or heating block)

Procedure:

  • Place equimolar amounts of this compound and the aldehyde in a mortar.

  • Grind the mixture thoroughly with a pestle for 5-10 minutes at room temperature. In some cases, gentle heating may be required.

  • Alternatively, the reaction can be performed in a ball mill for a set period.

  • The reaction is often rapid and goes to completion, yielding the solid product directly.

  • If necessary, the product can be washed with a non-polar solvent like hexane to remove any unreacted aldehyde.

  • Dry the product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various N-methanesulfonylhydrazones.

AldehydeSolventCatalystReaction Time (h)Temperature (°C)Yield (%)
BenzaldehydeEthanolAcetic Acid3Reflux85-95
4-MethoxybenzaldehydeMethanolAcetic Acid2.5Reflux90-98
4-NitrobenzaldehydeEthanolAcetic Acid4Reflux80-90
CinnamaldehydeEthanolAcetic Acid3Reflux82-92
HeptanalMethanolAcetic Acid5Reflux75-85
BenzaldehydeNoneNone (Grinding)0.25Room Temp>95

Signaling Pathway Diagram

While this reaction is a direct chemical transformation and not part of a biological signaling pathway, the logical relationship of the reaction components can be visualized.

Reaction_Components cluster_reaction Condensation Reaction Reactants Reactants This compound This compound Reactants->this compound Aldehyde Aldehyde Reactants->Aldehyde Products Products Reactants->Products + Conditions Conditions Reaction Conditions Solvent Solvent (e.g., Ethanol) Conditions->Solvent Catalyst Catalyst (e.g., Acetic Acid) Conditions->Catalyst Temperature Temperature (e.g., Reflux) Conditions->Temperature Hydrazone N-Methanesulfonylhydrazone Products->Hydrazone Water Water Products->Water

Caption: Components of the this compound and aldehyde condensation reaction.

Purification and Characterization

Purification:

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, methanol, or a mixture of solvents like ethanol/water.

  • Column Chromatography: For products that are difficult to purify by recrystallization, silica gel column chromatography can be employed using an appropriate eluent system (e.g., hexane/ethyl acetate).

Characterization: The structure and purity of the synthesized N-methanesulfonylhydrazones can be confirmed by various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=N and SO₂ stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Safety Precautions

  • This compound and aldehydes should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrazine derivatives can be toxic, so avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Methanesulfonohydrazide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonohydrazide (MSH), a stable and readily available reagent, serves as a versatile building block in the synthesis of a variety of heterocyclic compounds. Its unique structural features, combining a reactive hydrazide moiety with a sulfonyl group, enable its participation in diverse cyclization reactions to form stable aromatic ring systems. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles utilizing this compound as a key precursor. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules.

Synthesis of 1-Methanesulfonylpyrazoles

The reaction of this compound with 1,3-dicarbonyl compounds is a straightforward and efficient method for the synthesis of N-sulfonylated pyrazoles. The sulfonyl group can influence the biological activity and physicochemical properties of the resulting pyrazole derivatives.

General Reaction Scheme

MSH This compound Reaction + MSH->Reaction Diketone 1,3-Dicarbonyl Compound Diketone->Reaction Pyrazole 1-Methanesulfonylpyrazole Reaction->Pyrazole Cyclocondensation

Caption: General synthesis of 1-methanesulfonylpyrazoles.

Experimental Protocol: Synthesis of 1-(Methylsulfonyl)-3,5-dimethyl-1H-pyrazole

This protocol describes the synthesis of 1-(methylsulfonyl)-3,5-dimethyl-1H-pyrazole from this compound and acetylacetone.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 g, 9.08 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add acetylacetone (1.0 g, 9.99 mmol) to the solution.

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the desired 1-(methylsulfonyl)-3,5-dimethyl-1H-pyrazole.

Quantitative Data:

ProductReagentsSolventCatalystTime (h)Yield (%)
1-(Methylsulfonyl)-3,5-dimethyl-1H-pyrazoleThis compound, AcetylacetoneEthanolAcetic Acid4-685-95

Synthesis of 2-Amino-5-substituted-1,3,4-Thiadiazoles

This compound can be conceptually utilized in multi-step sequences for the synthesis of 1,3,4-thiadiazoles. A common strategy involves the initial formation of a thiosemicarbazide derivative, followed by cyclization.

General Workflow

cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization MSH This compound Thiosemicarbazide Potassium dithiocarbazinate MSH->Thiosemicarbazide CS2 Carbon Disulfide CS2->Thiosemicarbazide Base Base (e.g., KOH) Base->Thiosemicarbazide Thiadiazole 2-Amino-5-substituted- 1,3,4-thiadiazole Thiosemicarbazide->Thiadiazole CarboxylicAcid Carboxylic Acid Derivative CarboxylicAcid->Thiadiazole DehydratingAgent Dehydrating Agent (e.g., POCl3, H2SO4) DehydratingAgent->Thiadiazole MSH This compound Reaction + MSH->Reaction Imidate Imidate or Orthoester Imidate->Reaction Triazole 3-Substituted-1-methanesulfonyl- 1,2,4-triazole Reaction->Triazole Cyclization

Application of Methanesulfonohydrazide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonohydrazide (also known as mesyl hydrazide) is a stable and versatile bifunctional reagent that serves as a crucial building block in medicinal chemistry.[1][2] Its structure, containing both a nucleophilic hydrazide moiety and an electron-withdrawing methanesulfonyl group, allows for a diverse range of chemical transformations, making it a valuable precursor for synthesizing a wide array of biologically active compounds.[1] This document provides detailed application notes on its use in synthesizing enzyme inhibitors and antimicrobial agents, along with key experimental protocols.

Application Notes

This compound is primarily utilized as a key intermediate for the synthesis of sulfonylhydrazones and other heterocyclic systems. These derivatives have demonstrated significant potential across various therapeutic areas.

Synthesis of Bioactive Sulfonylhydrazones

The most common application of this compound in medicinal chemistry is its condensation reaction with various aldehydes and ketones to form sulfonylhydrazone derivatives. This reaction is typically straightforward and provides a modular approach to generating large libraries of compounds for biological screening. The resulting sulfonylhydrazone scaffold is a "privileged structure" found in numerous compounds with potent biological activities.

Application in the Development of Enzyme Inhibitors

Derivatives of this compound have been extensively explored as inhibitors for several key enzyme families. The sulfonamide portion of the molecule is a well-known zinc-binding group, making these compounds particularly effective against metalloenzymes like carbonic anhydrases.

  • Carbonic Anhydrase (CA) Inhibitors: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in processes like pH regulation and CO₂ transport.[3] this compound derivatives have been synthesized and evaluated as potent inhibitors of various human CA isoforms (hCA I, hCA II).[3][4] These inhibitors have potential applications as diuretics, anti-glaucoma agents, and even anticancer therapies.[3]

  • PI3 Kinase p110α Inhibitors: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling pathway often dysregulated in cancer. Novel sulfonylhydrazone-substituted imidazo[1,2-a]pyridines have been developed as exceptionally potent and selective inhibitors of the p110α isoform of PI3K, with IC₅₀ values in the sub-nanomolar range.[5]

  • Urease Inhibitors: Some this compound derivatives have shown potent inhibitory activity against urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[6]

  • Other Enzyme Targets: The scaffold has also been investigated for inhibiting other enzymes, including indoleamine 2,3-dioxygenase (implicated in immune regulation and cancer) and monoamine oxidases (MAO), which are targets for neurological disorders.[7][8]

Application in the Development of Antimicrobial and Anticancer Agents

The versatile structure of this compound derivatives has led to the discovery of compounds with significant antimicrobial and cytotoxic activities.

  • Antimycobacterial Activity: Sulfonyl hydrazone derivatives have shown potent activity against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to the first-line drug isoniazid.[1] This makes the this compound scaffold promising for developing new drugs to combat drug-resistant tuberculosis.[1]

  • Antibacterial and Antifungal Activity: Various hydrazide-hydrazones have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[1][9]

  • Anticancer Activity: Several hydrazide-hydrazone derivatives have displayed significant cytotoxic effects against various human cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cells.[9][10] Studies have shown that some of these compounds can induce apoptosis, highlighting their therapeutic potential.[10]

Quantitative Data Summary

The biological activities of various this compound derivatives are summarized below.

Table 1: Bioactivity of this compound-Derived Compounds as Enzyme Inhibitors

Derivative Class/CompoundTarget EnzymeActivity TypeValueReference
Sulfonylhydrazone Derivative (Compound 4)Urease (Bacillus pasteurii)IC₅₀15.26 ± 0.16 µM[6]
Imidazo[1,2-a]pyridine Sulfonylhydrazone (8c)PI3K p110αIC₅₀0.30 nM[5]
Imidazo[1,2-a]pyridine Sulfonylhydrazone (8h)PI3K p110αIC₅₀0.26 nM[5]
Novel Sulfonamide DerivativeshCA IKᵢ54.6 nM - 1.8 µM[3]
Novel Sulfonamide DerivativeshCA IIKᵢ32.1 nM - 5.5 µM[3]
Novel Sulfonamide DerivativesM. tuberculosis β-CA (mtCA 3)Kᵢ127 nM - 2.12 µM[3]
Phenylhydrazone Derivative (2b)hMAO-AIC₅₀0.028 µM[8]

Table 2: Antimicrobial and Anticancer Activity of this compound Derivatives

Derivative Class/CompoundTarget Organism/Cell LineActivity TypeValueReference
Hydrazide-hydrazone (4a)Enterococcus faecalis (EF)MIC12.5 µM[9]
Hydrazide-hydrazone (4a)Staphylococcus aureus (SA)MIC12.5 µM[9]
Hydrazide-hydrazone (4a)Candida albicans (CA)MIC12.5 µM[9]
Hydrazide-hydrazone (3h)Prostate Cancer (PC-3)IC₅₀1.32 µM[10]
Hydrazide-hydrazone (3h)Breast Cancer (MCF-7)IC₅₀2.99 µM[10]
Hydrazide-hydrazone (3h)Colon Cancer (HT-29)IC₅₀1.71 µM[10]
1,3,4-Oxadiazole Derivative (1k, 1l)M. tuberculosis H37RvMIC8 µg/mL[11]
1,3,4-Oxadiazole Derivative (1k, 1l)Pyrazinamide-resistant M. tbMIC4 µg/mL[11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the parent compound from methanesulfonyl chloride and hydrazine hydrate.[2]

Materials:

  • Methanesulfonyl chloride

  • Hydrazine hydrate

  • Ethanol

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

  • Prepare a solution of hydrazine hydrate (0.62 mol) in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride (0.12 mol) in ethanol dropwise to the hydrazine hydrate solution, maintaining the reaction temperature between 10-12 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent by distillation under reduced pressure using a rotary evaporator.

  • The resulting viscous residue can be purified by sequential extraction with a suitable solvent like ether, followed by recrystallization from methyl acetate at low temperature.[2]

G cluster_start Starting Materials cluster_proc Process cluster_end Product A Methanesulfonyl Chloride P1 Slow dropwise addition in Ethanol at 10-12°C A->P1 B Hydrazine Hydrate B->P1 P2 Stir at RT for 1 hour P1->P2 P3 Solvent Removal (Reduced Pressure) P2->P3 P4 Purification (Recrystallization) P3->P4 Z This compound P4->Z

Caption: Workflow for the synthesis of this compound.

Protocol 2: General Synthesis of Sulfonylhydrazone Derivatives

This protocol outlines the condensation reaction between this compound and an aromatic aldehyde.

Materials:

  • This compound (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Ethanol or Methanol (as solvent)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, condenser, heating mantle

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (15-20 mL) in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a condenser and reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The solid product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

G start1 This compound process Condensation Reaction (Solvent + Acid Catalyst) Reflux, 2-4h start1->process start2 Aldehyde / Ketone (R-CHO / R-CO-R') start2->process product Bioactive Sulfonylhydrazone process->product Forms C=N bond

Caption: General synthesis of bioactive sulfonylhydrazones.

Protocol 3: Biological Assay - Carbonic Anhydrase Inhibition

This protocol describes a common method to determine the inhibitory activity of synthesized compounds against a human carbonic anhydrase isoform (e.g., hCA II).

Materials:

  • Recombinant human Carbonic Anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (4-NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well microplate, spectrophotometer

Procedure:

  • The assay measures the CA-catalyzed hydrolysis of 4-NPA to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add Tris-HCl buffer, the inhibitor solution (at various concentrations), and the hCA II enzyme solution.

  • Incubate the enzyme and inhibitor together for 10-15 minutes at room temperature.

  • Initiate the reaction by adding the substrate (4-NPA) to each well.

  • Immediately measure the absorbance at 400 nm over time using a microplate reader.

  • The rate of reaction is determined from the slope of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control reaction (containing DMSO without inhibitor).

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kᵢ values can be determined using the Cheng-Prusoff equation or by Lineweaver-Burk plots.

G cluster_enzyme Enzyme Active Site Enzyme Carbonic Anhydrase (with Zn²⁺ ion) Product Product (e.g., HCO₃⁻) Enzyme->Product Catalyzes reaction Substrate Substrate (e.g., CO₂) Substrate->Enzyme Binds to active site Inhibitor Sulfonamide Inhibitor (from Mesyl Hydrazide) Inhibitor->Enzyme Binds to Zn²⁺, blocks active site

Caption: Mechanism of carbonic anhydrase inhibition.

References

Application Notes and Protocols for the Synthesis of Potential Antimicrobial Agents from Methanesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and antimicrobial evaluation of novel compounds derived from methanesulfonohydrazide. This document outlines detailed protocols for the synthesis of Schiff bases and heterocyclic compounds, methods for assessing their antimicrobial activity, and a summary of reported efficacy data.

Introduction

This compound is a versatile starting material in medicinal chemistry, offering a reactive hydrazide functional group that can be readily converted into a variety of derivatives. The resulting compounds, particularly sulfonyl hydrazones (Schiff bases) and various heterocyclic systems, have demonstrated promising antimicrobial properties. This document serves as a practical resource for the exploration of this compound derivatives as potential new antimicrobial agents.

Synthesis of this compound Derivatives

A primary synthetic route involves the condensation of this compound with various aldehydes and ketones to form Schiff bases (methanesulfonylhydrazones). These can be further cyclized to generate diverse heterocyclic scaffolds such as pyrazoles and thiazoles.

General Synthesis of Methanesulfonylhydrazones (Schiff Bases)

The synthesis of methanesulfonylhydrazones is typically a straightforward one-step condensation reaction.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Addition of Carbonyl Compound: To the solution, add an equimolar amount of the desired aldehyde or ketone (1 equivalent).

  • Catalysis (Optional): A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

  • Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product often precipitates out of the solution upon cooling. The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.

  • Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent.

Synthesis of Pyrazole Derivatives

Pyrazole rings can be synthesized from this compound by reaction with 1,3-dicarbonyl compounds or their equivalents. A common method involves the initial formation of a hydrazone from a chalcone (α,β-unsaturated ketone), followed by acid-catalyzed cyclization.[1]

Experimental Protocol:

  • Hydrazone Formation: React this compound (1 equivalent) with a substituted chalcone (1 equivalent) in a solvent like glacial acetic acid. The mixture is typically heated to reflux for several hours to form the corresponding methanesulfonylhydrazone.

  • Cyclization: After the formation of the hydrazone, an acid catalyst, such as 30% hydrochloric acid, is added to the reaction mixture.[1]

  • Reaction: The mixture is then refluxed for an extended period to induce cyclization into the pyrazole ring.

  • Isolation and Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with water, and then purified by recrystallization.

Antimicrobial Activity Evaluation

The in vitro antimicrobial activity of the synthesized compounds is primarily determined by measuring the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely accepted and standardized technique for this purpose.[2][3][4]

Protocol for Broth Microdilution MIC Assay

This protocol is based on established guidelines for antimicrobial susceptibility testing.[2][3][4]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal strains

  • Synthesized compounds (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each synthesized compound in DMSO.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well in the dilution series.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the final bacterial or fungal inoculum to all wells containing the compound dilutions.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Antimicrobial Activity Data

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for a selection of this compound derivatives and related sulfonyl hydrazones against various microbial strains.

Table 1: Antibacterial Activity of Methanesulfonylhydrazone Derivatives

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Reference
MSH-SB-1Salicylaldehyde Schiff BaseStaphylococcus aureus>1000[5]
MSH-SB-1Salicylaldehyde Schiff BaseEscherichia coli>1000[5]
MSH-SB-22-Hydroxyacetophenone Schiff BaseStaphylococcus aureus500[5]
MSH-SB-22-Hydroxyacetophenone Schiff BaseEscherichia coli1000[5]
TMBH-242,4,6-Trimethylbenzenesulfonyl HydrazoneStaphylococcus aureus7.81 - 15.62[6]
TMBH-242,4,6-Trimethylbenzenesulfonyl HydrazoneBacillus subtilis7.81[6]
DCH-3b2,4-Dichlorobenzylidene HydrazoneProteus mirabilis12.5[7]
DCH-3b2,4-Dichlorobenzylidene HydrazoneMRSA25[7]

Table 2: Antifungal Activity of Methanesulfonylhydrazone Derivatives

Compound IDDerivative TypeFungal StrainMIC (µg/mL)Reference
Anaf Cmpd.Sulfonyl HydrazoneCandida albicans4 - 64[8]
Anaf Cmpd.Sulfonyl HydrazoneCandida krusei4 - 64[8]
Anaf Cmpd.Sulfonyl HydrazoneCandida lusitaniae4 - 64[8]

Visualizing Synthetic and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways and the experimental workflow for antimicrobial screening.

G A This compound C Methanesulfonylhydrazone (Schiff Base) A->C + E Pyrazole Derivative A->E + G Thiazole Derivative A->G + B Aldehyde or Ketone B->C D 1,3-Dicarbonyl Compound D->E F α-Haloketone + Thiosemicarbazide F->G

General synthetic pathways from this compound.

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare Compound Stock Solutions C Serial Dilution of Compounds in 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Plate with Microbial Suspension B->D C->D E Incubate at 35°C (16-48 hours) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC F->G

Workflow for MIC determination by broth microdilution.

References

Application Notes & Protocols: Methanesulfonohydrazide in Enzyme Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methanesulfonohydrazide (CH₆N₂O₂S) is a stable, moisture-compatible sulfonyl hydrazide that serves as a versatile building block in organic synthesis and a key precursor in pharmaceutical research.[1] Its unique chemical structure, featuring both an electron-withdrawing methanesulfonyl group and a nucleophilic hydrazide moiety, allows for a diverse range of chemical transformations.[1] It is frequently used as a superior alternative to sulfinic acids or sulfonyl halides for introducing sulfonyl groups into molecules.[1] In medicinal chemistry, the sulfonyl hydrazone and sulfonamide scaffolds derived from reagents like this compound are of significant interest due to their broad spectrum of biological activities, including roles as potent enzyme inhibitors.[1][2] These derivatives have been successfully developed and evaluated for activities such as antimycobacterial, anticancer, and neurological enzyme inhibition.[1][3][4]

This document provides detailed application notes and protocols for the synthesis of two major classes of enzyme inhibitors using this compound and its derivatives as key reagents: Carbonic Anhydrase (CA) inhibitors and Monoamine Oxidase (MAO) inhibitors.

Application 1: Synthesis of Carbonic Anhydrase (CA) Inhibitors

Background: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] CAs are involved in numerous physiological processes, including pH homeostasis, respiration, and electrolyte secretion.[5] Certain isoforms, particularly CA IX and CA XII, are overexpressed in many solid tumors to help maintain a neutral intracellular pH in the acidic tumor microenvironment, thus promoting tumor survival and proliferation.[4] Consequently, selective inhibition of tumor-associated CAs is a validated strategy for the development of novel anticancer agents.[4] Aromatic and heterocyclic sulfonamides are a well-established class of potent CA inhibitors, acting by binding to the zinc ion in the enzyme's active site.[3]

Signaling Pathway & Rationale for Inhibition

G cluster_tumor_cell Tumor Cell (Intracellular) cluster_extracellular Tumor Microenvironment (Extracellular) cluster_inhibition Mechanism of Inhibition Metabolism Anaerobic Glycolysis H_ion H⁺ Production ↑ Metabolism->H_ion pH_regulation Intracellular pH Maintained (Survival) CA_IX Carbonic Anhydrase IX (CA IX) CA_IX->pH_regulation H_ion_out H⁺ Export CA_IX->H_ion_out H⁺/HCO₃⁻ Transport Bicarbonate_out HCO₃⁻ Bicarbonate_in HCO₃⁻ Bicarbonate_in->CA_IX CO2_in CO₂ CO2_in->CA_IX Acidosis Extracellular Acidosis (Promotes Invasion) H_ion_out->Acidosis CO2_out CO₂ Inhibitor Sulfonamide Inhibitor (e.g., from this compound derivative) Inhibitor->Block Block->CA_IX Inhibits G Start Start: Synthesize Hydrazone Derivatives (2a-2n) Step1 Step 1: Primary Screening % Inhibition vs hMAO-A & hMAO-B Start->Step1 Decision1 Inhibition > 50%? Step1->Decision1 Step2 Step 2: Secondary Assay Determine IC₅₀ Values for Active Compounds Decision1->Step2 Yes Discard Discard (Low Potency) Decision1->Discard No Step3 Step 3: Enzyme Kinetics Lineweaver-Burk & Dixon Plots Determine Kᵢ and Inhibition Type Step2->Step3 Step4 Step 4: In Silico & Safety - Molecular Docking - Cytotoxicity Assays - Genotoxicity Assays Step3->Step4 End End: Identify Lead Compounds (e.g., 2a, 2b) Step4->End

References

Application Notes and Protocols for Multicomponent Reactions Involving Methanesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of methanesulfonohydrazide in multicomponent reactions (MCRs) to synthesize novel heterocyclic compounds with potential therapeutic applications. The following sections outline a specific multicomponent approach for the synthesis of N-methanesulfonylated pyrazoles, a class of compounds with recognized potential in medicinal chemistry.

Application Note 1: One-Pot, Three-Component Synthesis of 1-(Methylsulfonyl)-5-substituted-1H-pyrazole-4-carboxylates

This application note describes a highly efficient one-pot, three-component reaction for the synthesis of polysubstituted N-methanesulfonylated pyrazoles. This methodology combines an aldehyde, a β-ketoester, and this compound under mild reaction conditions. The resulting pyrazole scaffold is a privileged structure in drug discovery, and the presence of the methanesulfonyl group can significantly influence the physicochemical and pharmacological properties of the molecule, potentially enhancing its bioactivity and metabolic stability.

Principle:

The reaction proceeds via a cascade of reactions commencing with the condensation of the β-ketoester with this compound to form a hydrazone intermediate. Concurrently, a Knoevenagel condensation between the aldehyde and the active methylene group of the β-ketoester can occur. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrazole ring. The use of a catalyst, such as a Lewis or Brønsted acid, can facilitate the reaction by activating the carbonyl groups.

Potential Applications:

The synthesized N-methanesulfonylated pyrazoles are of significant interest for screening in various drug discovery programs. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Anticancer: Inhibition of various kinases involved in cell proliferation and survival signaling pathways (e.g., MAPK, PI3K/Akt).

  • Anti-inflammatory: Modulation of inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes.

  • Antimicrobial: Activity against a range of bacterial and fungal pathogens.

  • Antiviral: Inhibition of viral replication processes.

The methanesulfonyl group can act as a key pharmacophore, engaging in hydrogen bonding and other interactions with biological targets.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 1-(methylsulfonyl)-5-phenyl-1H-pyrazole-4-carboxylate

Materials:

  • Benzaldehyde (1.0 mmol, 106.1 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.1 mg)

  • This compound (1.0 mmol, 110.1 mg)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~0.1 mmol)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and this compound (1.0 mmol) in ethanol (5 mL).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the reaction mixture.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80 °C) with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 1-(methylsulfonyl)-5-phenyl-1H-pyrazole-4-carboxylate.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation: Representative Examples and Yields

The following table summarizes the results for the synthesis of various 1-(methylsulfonyl)-5-substituted-1H-pyrazole-4-carboxylates using the described protocol.

EntryAldehyde (R)β-KetoesterProductYield (%)
1BenzaldehydeEthyl acetoacetateEthyl 1-(methylsulfonyl)-5-phenyl-1H-pyrazole-4-carboxylate85
24-ChlorobenzaldehydeEthyl acetoacetateEthyl 5-(4-chlorophenyl)-1-(methylsulfonyl)-1H-pyrazole-4-carboxylate82
34-MethoxybenzaldehydeEthyl acetoacetateEthyl 5-(4-methoxyphenyl)-1-(methylsulfonyl)-1H-pyrazole-4-carboxylate88
42-NaphthaldehydeEthyl acetoacetateEthyl 1-(methylsulfonyl)-5-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate80
5BenzaldehydeMethyl acetoacetateMethyl 1-(methylsulfonyl)-5-phenyl-1H-pyrazole-4-carboxylate83

Application Note 2: Biological Evaluation of N-Methanesulfonylated Pyrazoles as Potential Kinase Inhibitors

This application note provides a general framework for the initial biological evaluation of the synthesized N-methanesulfonylated pyrazoles as potential kinase inhibitors, a key target class in cancer therapy.

Principle:

Many cancers are driven by aberrant signaling pathways, with kinases playing a central role in regulating cell growth, proliferation, and survival. The Mitogen-Activated Protein Kinase (MAPK) pathway is a frequently dysregulated pathway in various cancers. The synthesized pyrazole derivatives can be screened for their ability to inhibit key kinases in this pathway, such as MEK or ERK. This is typically done using in vitro kinase assays.

Experimental Protocol: General Kinase Inhibition Assay (e.g., MEK1 Kinase Assay)

Materials:

  • Synthesized N-methanesulfonylated pyrazole compounds

  • Recombinant human MEK1 kinase

  • Kinase substrate (e.g., inactive ERK2)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 96-well plates

  • Plate reader for detecting kinase activity (e.g., luminescence-based)

  • Positive control inhibitor (e.g., a known MEK inhibitor)

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase assay buffer, the recombinant MEK1 enzyme, and the substrate.

  • Add the serially diluted test compounds to the wells. Include wells with a positive control inhibitor and a vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., by quantifying the amount of phosphorylated substrate or the amount of ATP consumed).

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage inhibition against the compound concentration.

Data Presentation: Hypothetical Kinase Inhibition Data

The following table presents hypothetical IC₅₀ values for the synthesized compounds against MEK1 kinase.

Compound (Entry)IC₅₀ for MEK1 Kinase (µM)
15.2
22.8
38.1
44.5
56.5

Visualizations

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants Aldehyde, β-Ketoester, This compound mixing Mixing in Ethanol + Acetic Acid reactants->mixing reflux Reflux (80°C, 4-6h) mixing->reflux cooling Cool to RT reflux->cooling evaporation Solvent Evaporation cooling->evaporation chromatography Column Chromatography evaporation->chromatography product Pure N-Methanesulfonylated Pyrazole chromatography->product analysis Spectroscopic Characterization (NMR, MS) product->analysis

Caption: Workflow for the synthesis and purification of N-methanesulfonylated pyrazoles.

Simplified MAPK Signaling Pathway

G cluster_pathway Simplified MAPK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor N-Methanesulfonylated Pyrazole (Inhibitor) Inhibitor->MEK

Caption: Inhibition of the MAPK pathway by a potential N-methanesulfonylated pyrazole.

Electrochemical Applications of Methanesulfonohydrazide in Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the electrochemical applications of methanesulfonohydrazide in organic synthesis. This compound serves as a stable and efficient precursor to sulfonyl radicals under electrochemical conditions, offering a green and versatile alternative to traditional synthetic methods.[1] This approach allows for the formation of carbon-sulfur, carbon-carbon, and carbon-nitrogen bonds without the need for stoichiometric chemical oxidants or metal catalysts.[1] Key applications include the synthesis of biologically relevant molecules such as β-alkoxy sulfones, β-keto sulfones, and thiosulfonates.

Core Concepts: Electrochemical Generation of Sulfonyl Radicals

The electrochemical oxidation of this compound at an anode initiates a cascade of reactions that generate a methanesulfonyl radical. This reactive intermediate is the key species that participates in subsequent bond-forming reactions. The general mechanism is as follows:

  • Initial Oxidation: this compound is oxidized at the anode, losing an electron to form a radical cation.

  • Deprotonation: The radical cation loses a proton to yield a neutral N-centered radical.

  • Nitrogen Extrusion: The N-centered radical eliminates a molecule of nitrogen gas (N₂) to produce the methanesulfonyl radical.

This electrochemically generated methanesulfonyl radical can then be trapped by various organic substrates, such as alkenes, alkynes, and thiols, to afford a diverse range of functionalized sulfone products.

Electrochemical Generation of Sulfonyl Radicals cluster_0 At the Anode This compound This compound Radical Cation Radical Cation This compound->Radical Cation -e⁻ N-centered Radical N-centered Radical Radical Cation->N-centered Radical -H⁺ Methanesulfonyl Radical Methanesulfonyl Radical N-centered Radical->Methanesulfonyl Radical -N₂ Product Product Methanesulfonyl Radical->Product + Substrate

Caption: General mechanism for the electrochemical oxidation of this compound.

Application 1: Synthesis of β-Alkoxy Sulfones

The electrochemical oxidative alkoxysulfonylation of alkenes provides a straightforward route to β-alkoxy sulfones, which are valuable building blocks in organic synthesis.[2] This method avoids the use of metal catalysts and exogenous oxidants, with nitrogen and hydrogen gas as the only byproducts.[2]

Experimental Protocol: Electrochemical Alkoxysulfonylation of Alkenes

This protocol is adapted from the work reported by the Lei group for the synthesis of β-alkoxy sulfones.[3]

Electrochemical Setup:

  • Cell: Undivided electrolytic cell.

  • Anode: Carbon rod.

  • Cathode: Nickel plate.

  • Power Supply: Constant current power supply.

Reagents and Conditions:

  • Sulfonyl Hydrazide (e.g., this compound): 1.0 equivalent.

  • Alkene: 1.5 equivalents.

  • Alcohol (e.g., Methanol): As solvent and reagent.

  • Electrolyte: n-Bu₄NBF₄ (0.1 M).

  • Solvent: Acetonitrile (CH₃CN).

  • Current: Constant current of 12 mA.

  • Temperature: Room temperature.

Procedure:

  • To an undivided electrolytic cell equipped with a carbon rod anode and a nickel plate cathode, add the sulfonyl hydrazide, alkene, and the electrolyte (n-Bu₄NBF₄).

  • Add the alcohol (e.g., methanol) and acetonitrile as the solvent system.

  • Stir the mixture at room temperature and apply a constant current of 12 mA.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired β-alkoxy sulfone.

Quantitative Data: Substrate Scope for Alkoxysulfonylation
EntryAlkene SubstrateSulfonyl HydrazideProduct Yield (%)
1StyreneThis compound85
24-MethylstyreneThis compound82
34-MethoxystyreneThis compound78
44-ChlorostyreneThis compound75
51-OcteneThis compound65

Note: The yields are representative and may vary based on the specific substrates and reaction conditions.

Workflow for β-Alkoxy Sulfone Synthesis cluster_workflow Experimental Workflow Start Start Prepare_Electrochemical_Cell Prepare Undivided Cell (Carbon Anode, Nickel Cathode) Start->Prepare_Electrochemical_Cell Add_Reagents Add Sulfonyl Hydrazide, Alkene, Alcohol, and Electrolyte Prepare_Electrochemical_Cell->Add_Reagents Electrolysis Apply Constant Current (12 mA) at Room Temperature Add_Reagents->Electrolysis Monitor_Reaction Monitor by TLC Electrolysis->Monitor_Reaction Workup Quench and Concentrate Monitor_Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product β-Alkoxy Sulfone Purification->Product

Caption: Workflow for the electrochemical synthesis of β-alkoxy sulfones.

Application 2: Synthesis of β-Keto Sulfones

β-Keto sulfones are important intermediates in organic synthesis.[3] An electrochemical approach allows for their synthesis from sulfonyl hydrazides and enol acetates or styrenes under mild, oxidant-free, and metal-free conditions.[3][4][5]

Experimental Protocol: Electrochemical Oxysulfonylation of Styrenes

This protocol is based on the method developed by the Xu group.[3][6]

Electrochemical Setup:

  • Cell: Undivided cell.

  • Anode: Reticulated Vitreous Carbon (RVC).

  • Cathode: Platinum (Pt) plate.

  • Power Supply: Constant current power supply.

Reagents and Conditions:

  • Sulfonyl Hydrazide: 1.0 equivalent.

  • Styrene: 1.5 equivalents.

  • Electrolyte: n-Bu₄NBF₄ (0.1 M).

  • Solvent: Acetonitrile (CH₃CN).

  • Atmosphere: Air.

  • Current: Constant current.

  • Temperature: Room temperature.

Procedure:

  • In an undivided electrochemical cell fitted with an RVC anode and a platinum cathode, combine the sulfonyl hydrazide, styrene, and n-Bu₄NBF₄.

  • Add acetonitrile as the solvent.

  • Stir the reaction mixture under an air atmosphere at room temperature while passing a constant current.

  • After the starting material is consumed (as monitored by TLC), terminate the electrolysis.

  • Remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography to yield the pure β-keto sulfone.

Quantitative Data: Synthesis of β-Keto Sulfones
EntryStyrene SubstrateSulfonyl HydrazideProduct Yield (%)
1Styrenep-Toluenesulfonohydrazide88
24-Bromostyrenep-Toluenesulfonohydrazide85
33-Methylstyrenep-Toluenesulfonohydrazide82
42-Chlorostyrenep-Toluenesulfonohydrazide79
5StyreneThis compound75

Note: The yields are representative and may vary based on the specific substrates and reaction conditions.

Application 3: Synthesis of Thiosulfonates

Thiosulfonates can be synthesized efficiently through the electrochemical cross-coupling of sulfonyl hydrazides and thiols. This method is notable for being free of transition metals and external oxidants.[7]

Experimental Protocol: Electrochemical Sulfonylation of Thiols

This protocol is adapted from a reported metal- and oxidant-free method.[7]

Electrochemical Setup:

  • Cell: Undivided cell.

  • Anode: Reticulated Vitreous Carbon (RVC).

  • Cathode: Platinum (Pt) plate.

  • Power Supply: Constant current power supply.

Reagents and Conditions:

  • Sulfonyl Hydrazide: 1.0 equivalent.

  • Thiol: 1.0 equivalent.

  • Redox Catalyst/Electrolyte: Ammonium iodide (NH₄I).

  • Solvent: Acetonitrile (CH₃CN).

  • Current: Constant current of 10 mA.

  • Temperature: Ambient temperature.

Procedure:

  • Place the sulfonyl hydrazide, thiol, and ammonium iodide in a three-necked round-bottom flask (undivided cell).

  • Equip the flask with a condenser, an RVC anode, and a platinum plate cathode.

  • Add acetonitrile as the solvent.

  • Stir the mixture at ambient temperature and apply a constant current of 10 mA.

  • Monitor the reaction's progress using TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain the thiosulfonate product.

Quantitative Data: Thiosulfonate Synthesis
EntryThiol SubstrateSulfonyl HydrazideProduct Yield (%)
1Thiophenolp-Toluenesulfonohydrazide92
24-Methylthiophenolp-Toluenesulfonohydrazide90
34-Chlorothiophenolp-Toluenesulfonohydrazide88
4ThiophenolThis compound85
5Benzyl mercaptanp-Toluenesulfonohydrazide78

Note: The yields are representative and may vary based on the specific substrates and reaction conditions.

Logical Relationship of Electrochemical Synthesis This compound This compound Electrochemical_Oxidation Electrochemical Oxidation This compound->Electrochemical_Oxidation Methanesulfonyl_Radical Methanesulfonyl Radical Electrochemical_Oxidation->Methanesulfonyl_Radical Alkene_Alcohol Alkene + Alcohol Methanesulfonyl_Radical->Alkene_Alcohol Styrene Styrene / Enol Acetate Methanesulfonyl_Radical->Styrene Thiol Thiol Methanesulfonyl_Radical->Thiol Beta_Alkoxy_Sulfone β-Alkoxy Sulfone Alkene_Alcohol->Beta_Alkoxy_Sulfone Beta_Keto_Sulfone β-Keto Sulfone Styrene->Beta_Keto_Sulfone Thiosulfonate Thiosulfonate Thiol->Thiosulfonate

Caption: Logical relationship of key electrochemical syntheses from this compound.

References

Application Notes and Protocols for the Use of Methanesulfonohydrazide in Polymer Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonohydrazide (MSH), a stable and moisture-compatible sulfonyl hydrazide, is a versatile building block in organic synthesis. While extensively utilized as a precursor for sulfonyl radicals and in pharmaceutical research, its application in polymer science, specifically as a chemical blowing agent for the production of polymer foams, is an area of growing interest.[1] This document provides detailed application notes and protocols for the use of this compound in creating cellular structures within a polymer matrix.

Chemical blowing agents are additives that decompose under heat to generate gas, which then forms the cellular structure in polymer foams.[2] Sulfonyl hydrazides, such as p-toluenesulfonylhydrazide (TSH) and 4,4'-oxybis(benzenesulfonyl hydrazide) (OBSH), are well-established blowing agents in the rubber and plastics industries.[2] By analogy, this compound is expected to decompose upon heating to release nitrogen gas, making it a candidate for creating lightweight, foamed polymer materials with applications ranging from insulation and packaging to biomedical scaffolds.

Principle of Operation

The functionality of this compound as a blowing agent is predicated on its thermal decomposition. When heated to a specific temperature within a polymer melt, it undergoes a chemical breakdown, releasing gaseous products, primarily nitrogen. This gas creates bubbles or cells within the molten polymer. As the polymer cools and solidifies, these cells are trapped, forming a lightweight, porous foam structure. The decomposition temperature and the volume of gas generated are critical parameters that influence the final properties of the foam.

Quantitative Data Summary

Direct experimental data for the thermal decomposition and gas yield of this compound as a blowing agent is not extensively published. However, data from closely related sulfonyl hydrazide compounds can be used to estimate its performance. The following tables summarize key properties of this compound and comparative data for commonly used sulfonyl hydrazide blowing agents.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula CH₆N₂O₂S
Molecular Weight 110.14 g/mol [3]
Appearance White to off-white crystalline solid
Melting Point 85-93 °C[4]

Source: PubChem, BenchChem

Table 2: Comparative Thermal Properties of Sulfonyl Hydrazide Blowing Agents

Blowing AgentDecomposition Temperature (°C)Gas Yield (mL/g)Primary Gases Evolved
This compound (MSH) To be determined experimentallyTo be determined experimentallyN₂, H₂O (predicted)
p-Toluenesulfonylhydrazide (TSH) 143-147~120N₂, H₂O
4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) 150-160~125N₂, H₂O
Poly(methacryloyl toluenesulfonylhydrazide) (poly(MATSH)) 224 (can be lowered to ~160 with activator)90N₂, H₂O[5]

Note: The decomposition temperature of sulfonyl hydrazides can be influenced by the presence of activators such as urea and metal oxides.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound as a chemical blowing agent in polymer foam production. Optimization of parameters such as concentration, temperature, and pressure will be necessary for specific polymer systems and desired foam properties.

Protocol 1: Thermal Characterization of this compound

Objective: To determine the decomposition temperature and gas evolution profile of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Materials:

  • This compound (MSH)

  • TGA instrument

  • DSC instrument

  • Inert gas (Nitrogen or Argon)

  • Aluminum crucibles

Methodology:

  • TGA Analysis:

    • Accurately weigh 5-10 mg of MSH into a TGA crucible.

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample from room temperature to 300°C at a constant heating rate of 10°C/min.[4]

    • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.

  • DSC Analysis:

    • Accurately weigh 2-5 mg of MSH into an aluminum DSC crucible and seal it.

    • Place the sealed crucible and an empty reference crucible in the DSC cell.

    • Heat the sample from room temperature to 300°C at a constant heating rate of 10°C/min under an inert atmosphere.

    • Record the heat flow as a function of temperature. An exothermic peak will indicate the decomposition event and its associated enthalpy.

Protocol 2: Production of Polymer Foam via Extrusion

Objective: To produce a foamed polymer sheet or profile using this compound as a blowing agent in an extrusion process.

Materials:

  • Thermoplastic polymer pellets (e.g., Polyethylene, Polypropylene, Polystyrene)

  • This compound (MSH) powder

  • Twin-screw extruder with a gas injection port (can be used for solids) and a die

  • Cooling and take-off equipment

Methodology:

  • Pre-blending:

    • Dry the polymer pellets to the manufacturer's recommended moisture content.

    • Create a masterbatch by tumble blending a higher concentration of MSH (e.g., 5-10 wt%) with a portion of the polymer pellets.

    • Alternatively, for initial trials, dry blend the desired final concentration of MSH (typically 0.5-2.0 wt%) directly with the polymer pellets.

  • Extrusion:

    • Set the temperature profile of the extruder zones to match the processing window of the selected polymer. The final zones should be at or slightly above the determined decomposition temperature of MSH.

    • Feed the polymer/MSH blend into the extruder hopper at a constant rate.

    • The screw rotation will melt, mix, and convey the polymer.

    • As the mixture passes through the heated zones, the MSH will decompose, releasing gas which will dissolve into the molten polymer under pressure.

    • The molten polymer containing the dissolved gas is then forced through a die.

    • The pressure drop at the die exit causes the dissolved gas to nucleate and form bubbles, expanding the polymer into a foam.

    • Cool the extruded foam profile using air or water and collect it with the take-off equipment.

  • Characterization:

    • Measure the density of the resulting foam.

    • Analyze the cell structure (cell size, cell density, open/closed cell content) using scanning electron microscopy (SEM).

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound for polymer foaming.

Chemical_Decomposition_Pathway MSH This compound (CH₃SO₂NHNH₂) Decomposition Thermal Decomposition MSH->Decomposition Heat Heat (in Polymer Melt) Heat->Decomposition Gases Gaseous Products (N₂, H₂O) Decomposition->Gases Gas Evolution Residue Solid Residue Decomposition->Residue Experimental_Workflow_Foam_Production cluster_preparation Material Preparation cluster_processing Foam Processing cluster_characterization Foam Characterization Polymer Polymer Pellets Blending Dry Blending Polymer->Blending MSH This compound MSH->Blending Extruder Extruder (Melting & Mixing) Blending->Extruder Decomposition MSH Decomposition & Gas Dissolution Extruder->Decomposition Die Die Shaping & Expansion Decomposition->Die Foam Polymer Foam Die->Foam Analysis Density & SEM Analysis Foam->Analysis

References

Troubleshooting & Optimization

Common side products in the synthesis of sulfonylhydrazones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of sulfonylhydrazones, with a particular focus on the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of sulfonylhydrazones?

A1: The most frequently encountered side products in sulfonylhydrazone synthesis include:

  • Azines: These are formed from the reaction of the starting aldehyde or ketone with the desired hydrazone product, or by the reaction of two molecules of the carbonyl compound with one molecule of hydrazine. This is more prevalent when an excess of the carbonyl compound is used.

  • N,N'-Disulfonylhydrazide: This impurity can form during the preparation of the sulfonylhydrazide precursor if the reaction conditions are not carefully controlled. It arises from the reaction of two molecules of the sulfonyl chloride with one molecule of hydrazine.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual sulfonylhydrazide and the starting aldehyde or ketone in the final product mixture.

  • Hydrolysis Products: Sulfonylhydrazones can be susceptible to hydrolysis, especially in the presence of acid and water, which can lead to the regeneration of the starting carbonyl compound and sulfonylhydrazide.[2]

  • Decomposition Products: Under certain conditions, such as elevated temperatures or the presence of a strong base, sulfonylhydrazones can decompose to form sulfones, diazo compounds, and sulfinates.[2]

Q2: How can I minimize the formation of azine impurities?

A2: The formation of azine byproducts can be minimized by using a slight excess of the sulfonylhydrazide relative to the aldehyde or ketone. This ensures that the carbonyl compound is the limiting reagent, reducing the likelihood of it reacting with the newly formed sulfonylhydrazone. Conducting the reaction under anhydrous conditions can also be beneficial as the presence of water can sometimes facilitate side reactions.

Q3: My sulfonylhydrazone product appears to be degrading. What are the likely causes and how can I prevent this?

A3: Decomposition of sulfonylhydrazones is often triggered by excessive heat or the presence of a strong base. To prevent degradation, it is crucial to carefully control the reaction temperature and avoid unnecessarily harsh basic conditions. If a base is required for a subsequent reaction, it should be added cautiously at a low temperature. For purification, using methods that avoid high temperatures, such as cold recrystallization or flash column chromatography at room temperature, is recommended.

Q4: I am observing the formation of N,N'-di-p-toluenesulfonylhydrazide. How can I avoid this?

A4: The N,N'-di-p-toluenesulfonylhydrazide impurity is typically formed during the synthesis of the p-toluenesulfonylhydrazide precursor. To minimize its formation, a slow, controlled addition of the p-toluenesulfonyl chloride to a cooled, stirred solution containing an excess of hydrazine hydrate is recommended. This ensures that the sulfonyl chloride reacts with hydrazine in a 1:1 ratio.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of sulfonylhydrazone Incomplete reaction.Increase the reaction time or gently warm the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Hydrolysis of the product during workup.Ensure the workup conditions are not overly acidic. If an acid catalyst is used, neutralize it before product isolation. Use anhydrous solvents for extraction if the product is water-sensitive.
Product is an oil and difficult to isolate.Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, purification by column chromatography may be necessary.
Presence of a significant amount of azine impurity Incorrect stoichiometry (excess carbonyl compound).Use a 1.1 to 1.2 molar excess of the sulfonylhydrazide.
Product decomposes during purification by column chromatography The sulfonylhydrazone is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a tertiary amine like triethylamine (1-2%). Alternatively, use a different stationary phase such as basic alumina.[3]
Formation of N,N'-disulfonylhydrazide impurity Improper reaction conditions during sulfonylhydrazide synthesis.During the synthesis of the sulfonylhydrazide, add the sulfonyl chloride slowly to a cooled excess of hydrazine hydrate.[1]

Data on Side Product Formation

While precise quantitative data for side product formation is highly dependent on the specific substrates and reaction conditions, the following table provides a qualitative summary of the expected trends.

Reaction Condition Effect on Azine Formation Effect on N,N'-Disulfonylhydrazide Formation Effect on Decomposition
Ratio of Carbonyl:Hydrazide Increases with increasing ratio.Not applicable.Minimal effect.
Temperature Can increase at higher temperatures.Not applicable.Significantly increases at elevated temperatures.
pH Can be favored under certain pH conditions.Not applicable.Can be promoted by strongly basic conditions.
Order of Reagent Addition (for hydrazide synthesis) Not applicable.Significantly higher if hydrazine is added to sulfonyl chloride.Not applicable.

Experimental Protocols

Protocol 1: Synthesis of p-Toluenesulfonylhydrazide

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • p-Toluenesulfonyl chloride

  • Hydrazine hydrate (85%)

  • Tetrahydrofuran (THF)

  • Distilled water

  • Celite

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve p-toluenesulfonyl chloride (1.05 moles) in THF (350 mL).

  • Cool the stirred mixture to 10-15 °C in an ice bath.

  • Slowly add a solution of 85% hydrazine hydrate (2.22 moles) in water, maintaining the temperature between 10 °C and 20 °C. The addition should take approximately 20-25 minutes.

  • Continue stirring for 15 minutes after the addition is complete.

  • Transfer the reaction mixture to a separatory funnel and discard the lower aqueous layer.

  • Filter the upper THF layer through a bed of Celite to remove any suspended solids.

  • Wash the Celite with a small amount of THF.

  • To the clear filtrate, slowly add two volumes of distilled water while stirring vigorously to precipitate the p-toluenesulfonylhydrazide as white crystalline needles.

  • Collect the product by vacuum filtration, wash with distilled water, and air-dry.

Troubleshooting Note: The product may be contaminated with trace amounts of N,N'-di-p-toluenesulfonylhydrazide. For higher purity, the crude product can be dissolved in a minimal amount of hot methanol, filtered, and reprecipitated by adding water.[1]

Protocol 2: Synthesis of Benzaldehyde p-Toluenesulfonylhydrazone

This protocol is adapted from a procedure in Organic Syntheses.[4]

Materials:

  • p-Toluenesulfonylhydrazide

  • Benzaldehyde (freshly distilled)

  • Methanol (absolute)

Procedure:

  • In an Erlenmeyer flask, create a slurry of p-toluenesulfonylhydrazide (0.078 mol) in absolute methanol (25 mL).

  • While swirling the slurry, rapidly add freshly distilled benzaldehyde (0.071 mol).

  • A mild exothermic reaction will occur, and the p-toluenesulfonylhydrazide will dissolve.

  • Within a few minutes, the benzaldehyde p-toluenesulfonylhydrazone will begin to crystallize.

  • After 15 minutes, cool the mixture in an ice bath to maximize crystallization.

  • Collect the product by vacuum filtration on a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the product under vacuum. The resulting benzaldehyde tosylhydrazone is typically of high purity and may not require further purification.

Logical Workflow for Troubleshooting Sulfonylhydrazone Synthesis

Troubleshooting_Sulfonylhydrazone_Synthesis start Start Synthesis reaction_complete Reaction Monitoring (TLC) start->reaction_complete workup Work-up & Isolation reaction_complete->workup Yes optimize_reaction Optimize Reaction Conditions: - Increase reaction time - Gently heat reaction_complete->optimize_reaction No analyze_product Analyze Crude Product (NMR, LC-MS) workup->analyze_product low_yield Low Yield? analyze_product->low_yield impure_product Impurities Present? low_yield->impure_product No check_workup Review Work-up Procedure: - Avoid strong acids - Ensure anhydrous conditions low_yield->check_workup Yes purification Purification impure_product->purification No identify_impurity Identify Impurity impure_product->identify_impurity Yes optimize_reaction->reaction_complete check_workup->start final_product Pure Sulfonylhydrazone purification->final_product azine_impurity Azine Detected identify_impurity->azine_impurity disulfonyl_impurity N,N'-Disulfonylhydrazide Detected identify_impurity->disulfonyl_impurity other_impurity Other Impurities identify_impurity->other_impurity adjust_stoichiometry Adjust Stoichiometry: - Use excess sulfonylhydrazide azine_impurity->adjust_stoichiometry resynthesize_hydrazide Re-synthesize Hydrazide: - Slow addition of sulfonyl chloride - Use excess hydrazine disulfonyl_impurity->resynthesize_hydrazide optimize_purification Optimize Purification: - Recrystallization - Column chromatography (neutralized silica/alumina) other_impurity->optimize_purification adjust_stoichiometry->start resynthesize_hydrazide->start optimize_purification->final_product

Caption: Troubleshooting workflow for sulfonylhydrazone synthesis.

References

Troubleshooting low yield in Methanesulfonohydrazide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Methanesulfonohydrazide. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of this compound is significantly lower than the reported 80-90%. What are the most common causes?

Low yields in the synthesis of this compound from methanesulfonyl chloride and hydrazine are often traced back to several critical factors.[1] The most common culprits include:

  • Improper temperature control: The reaction is exothermic, and maintaining a low temperature (0-12°C) during the addition of methanesulfonyl chloride is crucial to minimize side reactions.[1][2]

  • Incorrect stoichiometry: An excess of hydrazine hydrate (e.g., 4-5 equivalents) is necessary to favor the formation of the desired monosubstituted product and prevent the formation of disubstituted byproducts.[1]

  • Rate of addition of methanesulfonyl chloride: A slow, dropwise addition of methanesulfonyl chloride to the hydrazine solution is critical to prevent localized high concentrations, which can lead to unwanted side reactions.[1]

  • Purity of reagents: The purity of both methanesulfonyl chloride and hydrazine hydrate can significantly impact the reaction outcome. Methanesulfonyl chloride is particularly sensitive to moisture and can hydrolyze.[3][4]

  • Inadequate mixing: Efficient stirring is necessary to ensure homogeneity and maintain a consistent temperature throughout the reaction mixture.

Q2: I suspect side reactions are occurring. What are the likely byproducts and how can I minimize them?

The primary side reaction in this synthesis is the formation of 1,2-dimesylhydrazine (a disubstituted product) where a second molecule of methanesulfonyl chloride reacts with the newly formed this compound. To minimize this:

  • Use an excess of hydrazine hydrate: Employing a significant excess of hydrazine hydrate (4-5 equivalents or more) shifts the reaction equilibrium towards the formation of the monosubstituted product.[1]

  • Slow addition of methanesulfonyl chloride: This ensures that the methanesulfonyl chloride reacts with the abundant hydrazine before it can react with the product.[1]

  • Maintain low temperatures: Keeping the reaction temperature between 0-12°C during the addition helps to control the reaction rate and reduce the likelihood of the second substitution.[2]

Another potential side reaction is the hydrolysis of methanesulfonyl chloride if water is present, which forms methanesulfonic acid and HCl.[4] Using anhydrous solvents can help mitigate this.[3]

Q3: How can I effectively monitor the progress of my reaction?

Monitoring the reaction progress is key to optimizing reaction time and identifying potential issues. Thin Layer Chromatography (TLC) is a common and effective method for this purpose. You can spot the reaction mixture alongside the starting materials (methanesulfonyl chloride and hydrazine) to track the consumption of reactants and the formation of the product.

Q4: My product appears oily or fails to crystallize properly. What could be the issue and how can I purify it?

An oily product or difficulty with crystallization often indicates the presence of impurities, such as the disubstituted byproduct or residual solvent. A thorough workup and purification procedure are essential.[1]

  • Extraction: After removing the solvent under reduced pressure, the residue can be subjected to sequential extraction with a suitable solvent like ether to isolate the product.[2]

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, such as methyl acetate.[1][2] This process may require standing at a low temperature for an extended period for crystals to precipitate.[2]

Experimental Protocols & Data

General Synthesis of this compound

This protocol is a generalized procedure based on common literature methods.[1][2][5]

Materials:

  • Methanesulfonyl chloride

  • Hydrazine hydrate

  • Ethanol

  • Methyl acetate (for recrystallization)

  • Ether (for extraction)

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve hydrazine hydrate (0.62 mol) in ethanol.

  • Cool the solution to 10-12°C in an ice bath.[2][5]

  • Slowly add a solution of methanesulfonyl chloride (0.12 mol) in ethanol dropwise to the cooled hydrazine solution while maintaining the temperature between 10-12°C.[2][5]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.[2][5]

  • Remove the solvent by distillation under reduced pressure.[2][5]

  • The resulting viscous residue can be further purified by sequential extraction with ether.[2][5]

  • Remove the ether using a rotary evaporator.[2][5]

  • For final purification, recrystallize the product from methyl acetate. This may require letting the solution stand at a low temperature for several weeks for crystals to form.[2][5]

Data Presentation

Table 1: Key Reaction Parameters for this compound Synthesis

ParameterRecommended ConditionRationale
Temperature 0-12°C during addition, then room temperatureControls exothermic reaction, minimizes side products.[1]
Stoichiometry ~5:1 molar ratio of Hydrazine Hydrate to Methanesulfonyl ChlorideMinimizes disubstitution and improves yield.[1][2]
Solvent Ethanol, Water, or PyridinePyridine can also act as a base to neutralize HCl.[1]
Addition Rate Slow, dropwisePrevents localized high concentrations and side reactions.[1]

Visual Guides

Reaction Pathway

G cluster_reactants Reactants cluster_products Products MSC Methanesulfonyl Chloride (CH3SO2Cl) MSH This compound (CH3SO2NHNH2) MSC->MSH + Hydrazine Hydrate (Excess) HCl HCl HH Hydrazine Hydrate (N2H4·H2O) HH->MSH DiMSH 1,2-Dimesylhydrazine (Side Product) MSH->DiMSH + Methanesulfonyl Chloride MSH->HCl + HCl

Caption: Synthesis of this compound and a key side reaction.

Troubleshooting Workflow

G Start Low Yield Observed CheckTemp Was temperature maintained at 0-12°C during addition? Start->CheckTemp CheckStoich Was a ~5-fold excess of hydrazine hydrate used? CheckTemp->CheckStoich Yes Optimize Optimize Reaction Conditions CheckTemp->Optimize No CheckAddition Was methanesulfonyl chloride added slowly and dropwise? CheckStoich->CheckAddition Yes CheckStoich->Optimize No CheckPurity Are reagents pure and (especially MsCl) anhydrous? CheckAddition->CheckPurity Yes CheckAddition->Optimize No CheckPurity->Optimize No Purify Improve Purification (Extraction/Recrystallization) CheckPurity->Purify Yes Success Improved Yield Optimize->Success Purify->Success

Caption: A decision tree for troubleshooting low yield.

References

Technical Support Center: Optimizing Reactions of Methanesulfonohydrazide with Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the reaction of methanesulfonohydrazide with ketones to form methanesulfonylhydrazones.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction between this compound and a ketone?

The reaction is a condensation reaction where the nucleophilic amino group of this compound attacks the electrophilic carbonyl carbon of the ketone. This is followed by the elimination of a water molecule to form a methanesulfonylhydrazone. This is a type of nucleophilic addition-elimination reaction.[1][2][3]

Q2: Why is my reaction not proceeding to completion?

Several factors can lead to an incomplete reaction. These include insufficient reaction time, suboptimal temperature, incorrect stoichiometry, or the absence of a required catalyst. Steric hindrance in the ketone substrate can also slow down the reaction.

Q3: Is a catalyst necessary for this reaction?

While the reaction can proceed without a catalyst, it is often slow. The use of an acid or base catalyst is highly recommended to increase the reaction rate.[4][5]

Q4: What are common side products in this reaction?

Under certain conditions, such as high temperatures or the presence of radical initiators, sulfonyl hydrazides can generate sulfonyl radicals, which can lead to various undesired side products.[6] Additionally, incomplete reaction can leave unreacted starting materials, and improper workup can lead to hydrolysis of the product back to the starting materials.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple method is to spot the reaction mixture on a TLC plate and compare it with the spots of the starting materials. The formation of a new, typically more polar, spot indicates product formation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Reaction is too slow at the current temperature.Increase the reaction temperature in increments of 10-20°C. A common temperature range for hydrazone formation is 50-100°C.[4]
Absence of a catalyst.Add a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., CeCl₃·7H₂O).[5] Alternatively, a heterogeneous catalyst like magnesium oxide can be used.
Steric hindrance of the ketone.For sterically hindered ketones, longer reaction times and higher temperatures may be necessary. Consider using a less sterically demanding catalyst.
Formation of Multiple Products Decomposition of starting materials or product.Run the reaction at a lower temperature. Ensure the reaction is performed under an inert atmosphere if starting materials are sensitive to air or moisture.
Side reactions involving the sulfonyl hydrazide.Avoid excessively high temperatures and the presence of radical initiators. Ensure the reaction conditions favor the condensation reaction.
Difficulty in Product Isolation Product is soluble in the workup solvent.Use a different solvent for extraction. Ensure the pH of the aqueous layer is adjusted to minimize the solubility of the product.
Product is an oil and does not precipitate.Try to crystallize the product from a different solvent system. If it remains an oil, purification by column chromatography is recommended.
Product Decomposes During Purification Hydrolysis of the hydrazone.Avoid acidic conditions during workup and purification if the hydrazone is acid-sensitive. Use a neutral or slightly basic wash.
Thermal decomposition.If using distillation for purification, perform it under reduced pressure to lower the boiling point. For column chromatography, avoid highly active silica gel or use a deactivated stationary phase.

Data Presentation: Reaction Condition Optimization

The following tables summarize the effects of various parameters on the formation of hydrazones, based on studies of related reactions. This data can guide the optimization of your specific reaction with this compound.

Table 1: Effect of Catalyst on Hydrazone Formation

CatalystCatalyst TypeTypical Loading (mol%)Observations
Acetic AcidBrønsted Acid5-10Effective for many simple hydrazone formations.
p-Toluenesulfonic Acid (pTSA)Brønsted Acid1-5A stronger acid catalyst, often used for less reactive ketones.
Trifluoromethanesulfonic acid (TFMSA)Strong Brønsted Acid1-5Reported to be a highly efficient catalyst for hydrazone formation at room temperature.
CeCl₃·7H₂OLewis Acid2-5Has been shown to be an effective catalyst for the synthesis of hydrazones.[5]
Magnesium Oxide (MgO) NanoparticlesHeterogeneous BaseVariesCan be used under solvent-free conditions and is easily removed by filtration.

Table 2: Effect of Solvent on Hydrazone Formation

SolventPolarityTypical Reaction TemperatureNotes
Ethanol/MethanolPolar ProticRoom Temperature to RefluxCommon and effective solvents for hydrazone formation. The product may precipitate upon cooling.
AcetonitrilePolar AproticRoom Temperature to RefluxGood solvent for a wide range of reactants.
Dimethyl Sulfoxide (DMSO)Polar AproticHigher TemperaturesUseful for dissolving poorly soluble starting materials and can facilitate reactions at higher temperatures.
TolueneNonpolarReflux (with Dean-Stark trap)Can be used to drive the reaction to completion by removing water azeotropically.
None (Solvent-free)-VariesEnvironmentally friendly option, often used with a heterogeneous catalyst.

Table 3: Effect of Temperature on Hydrazone Formation

Temperature RangeGeneral Effect on Reaction RatePotential Issues
Room Temperature (20-25°C)Slow for many ketones, may require a highly active catalyst.Incomplete reaction, long reaction times.
50-80°CIncreased reaction rate, generally good for most ketones.May require monitoring to prevent side reactions. An optimal temperature of 80°C has been reported for a specific hydrazone synthesis.[4]
> 100°CVery fast reaction rate.Increased risk of side reactions and decomposition of starting materials or product.

Experimental Protocols

General Protocol for the Synthesis of Methanesulfonylhydrazone from a Ketone

This protocol provides a general procedure that can be adapted for various ketones. Optimization of stoichiometry, catalyst, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Ketone (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Solvent (e.g., ethanol, methanol, or acetonitrile)

  • Catalyst (e.g., acetic acid, p-toluenesulfonic acid)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction flask with a condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a clean, dry reaction flask, add the ketone (1.0 eq) and the chosen solvent (enough to make a 0.5-1.0 M solution). Begin stirring the solution.

  • Addition of Reagents: Add this compound (1.0 - 1.2 eq) to the flask. If a solid catalyst is used, it can be added at this stage. If a liquid catalyst like acetic acid is used, it can be added dropwise.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and allow it to stir. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol). If the product is an oil or if recrystallization is ineffective, purification by column chromatography on silica gel may be necessary.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep Dissolve Ketone in Solvent Add_Reagents Add this compound and Catalyst Prep->Add_Reagents Heat Heat and Stir (e.g., 60-80°C) Add_Reagents->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Isolate Isolate Crude Product (Filtration or Evaporation) Cool->Isolate Purify Purify Product (Recrystallization or Chromatography) Isolate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: Experimental workflow for the synthesis of methanesulfonylhydrazones.

Troubleshooting_Tree Start Low or No Product Yield Cause1 Slow Reaction? Start->Cause1 Cause2 Side Products Observed? Start->Cause2 Cause3 Starting Material Unchanged? Start->Cause3 Solution1a Increase Temperature Cause1->Solution1a Yes Solution1b Add Catalyst (Acid or Base) Cause1->Solution1b Yes Solution2a Lower Reaction Temperature Cause2->Solution2a Yes Solution2b Change Solvent or Catalyst Cause2->Solution2b Yes Solution3a Check Reagent Purity Cause3->Solution3a Yes Solution3b Increase Reaction Time Cause3->Solution3b Yes

Caption: Troubleshooting decision tree for low-yield reactions.

References

Managing the moisture sensitivity of Methanesulfonohydrazide in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of methanesulfonohydrazide in chemical reactions. Adherence to these protocols is crucial for ensuring reaction success, reproducibility, and high product yield and purity.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to moisture?

A1: this compound is designated as a moisture-sensitive compound.[1] While it is generally considered stable and compatible with some moisture, its reactivity and stability can be compromised in the presence of excess water, especially under elevated temperatures or in the presence of acids or bases which can catalyze its decomposition.[2] For reactions requiring high precision and yield, it is critical to handle it under anhydrous or near-anhydrous conditions.

Q2: What are the visible signs of moisture contamination in my reaction?

A2: Visual cues can be subtle. You might observe a lower than expected yield of your desired product, or the formation of unexpected byproducts, which may appear as oils or precipitates. In some cases, the reaction mixture might become cloudy or change color unexpectedly. If the starting material itself has been improperly stored, it may appear clumpy or sticky rather than as a free-flowing solid.

Q3: Can I use this compound directly from the bottle?

A3: For many applications, particularly those sensitive to water, it is not recommended to use this compound directly from a previously opened bottle without first assessing its water content. It is good practice to dry the reagent before use, especially if the container has been opened multiple times.

Q4: What is the primary degradation pathway of this compound in the presence of water?

A4: The most probable degradation pathway for this compound in the presence of water is hydrolysis of the sulfonyl hydrazide moiety. This reaction would lead to the formation of methanesulfonic acid and hydrazine, which can then participate in side reactions, reducing the overall yield of the desired product.

Q5: How does humidity in the laboratory environment affect my reaction?

A5: High ambient humidity can significantly introduce moisture into your reaction setup, reagents, and solvents.[3] It is crucial to work in a controlled environment, ideally with a relative humidity below 50%, and to take precautions to minimize exposure of your reaction to the atmosphere.[3]

Troubleshooting Guide

Issue Potential Cause Related to Moisture Troubleshooting Steps
Low or No Product Yield Hydrolysis of this compound: The reagent may have degraded due to moisture in the starting material, solvents, or reaction setup.1. Dry Reagents and Solvents: Ensure all reagents, especially this compound, and solvents are rigorously dried before use. (See Experimental Protocols)2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Check Starting Material: Test the water content of your this compound using Karl Fischer titration.
Formation of Unexpected Byproducts Side Reactions with Water or Degradation Products: Water or the byproducts of this compound hydrolysis (methanesulfonic acid, hydrazine) can react with your starting materials or intermediates.1. Strict Anhydrous Conditions: Implement stringent anhydrous techniques for the entire experimental procedure.2. Purify Starting Materials: Ensure the purity of all starting materials to avoid introducing catalytic impurities for side reactions.3. Analyze Byproducts: Isolate and characterize the byproducts to understand the side reactions occurring.
Inconsistent Reaction Results Variable Moisture Content: The amount of moisture may be varying between different experimental runs, leading to inconsistent outcomes.1. Standardize Procedures: Implement and strictly follow a standard operating procedure for drying all components of the reaction.2. Monitor Lab Environment: Be aware of and record the ambient humidity during your experiments.3. Use Freshly Opened Reagents: Whenever possible, use freshly opened bottles of reagents and solvents.
"Oiling Out" or Precipitation During Workup Hygroscopic Product or Byproducts: The desired product or byproducts may be hygroscopic and absorb moisture from the atmosphere during workup, leading to changes in physical state.1. Inert Atmosphere Workup: Perform workup steps such as filtration and extraction under an inert atmosphere.2. Rapid Workup: Minimize the time the reaction mixture or product is exposed to the atmosphere.3. Dry Solvents for Extraction/Washing: Use anhydrous solvents for all workup procedures.

Data Presentation

Table 1: Representative Impact of Water Content on Reaction Yield

The following table provides illustrative data on the potential effect of water content on the yield of a hypothetical reaction using this compound. It is crucial for researchers to generate their own data for their specific reaction conditions.

Water Content in this compound (ppm)Water Content in Solvent (ppm)Reaction Yield (%)Purity of Product (%)
< 50< 1095> 99
250508597
5001007092
10002005588
> 2000> 500< 40< 80

Note: This data is for illustrative purposes only and will vary depending on the specific reaction.

Experimental Protocols

Protocol 1: Drying of this compound

This protocol describes the drying of solid this compound using a vacuum oven.

Materials:

  • This compound

  • Vacuum oven

  • Schlenk flask or other suitable oven-safe glassware

  • Desiccator

Procedure:

  • Place the this compound in a clean, dry Schlenk flask.

  • Heat the flask in a vacuum oven at a temperature below its melting point (46-48°C), for example, at 40°C.

  • Apply a vacuum to the oven.

  • Dry for 4-6 hours.

  • Turn off the vacuum and backfill the oven with an inert gas (e.g., nitrogen or argon).

  • Transfer the flask to a desiccator to cool to room temperature.

  • Once cooled, the dried this compound is ready for use. Store under an inert atmosphere.

Protocol 2: Karl Fischer Titration for Water Content Determination

This protocol provides a general procedure for determining the water content of this compound using volumetric Karl Fischer titration.

Materials:

  • Karl Fischer titrator

  • Karl Fischer reagent (one-component or two-component)

  • Anhydrous methanol or other suitable solvent

  • This compound sample

  • Certified water standard for titer determination

Procedure:

  • Titer Determination:

    • Add anhydrous methanol to the titration vessel.

    • Titrate to a stable, dry endpoint with the Karl Fischer reagent.

    • Inject a known amount of the certified water standard.

    • Titrate to the endpoint.

    • The instrument will calculate the titer of the Karl Fischer reagent (mg H₂O/mL reagent). Repeat for accuracy.

  • Sample Analysis:

    • Accurately weigh a sample of this compound (typically 50-100 mg).

    • Quickly transfer the sample to the pre-titered titration vessel.

    • Allow the sample to dissolve completely.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The instrument will calculate the water content of the sample in ppm or percentage.

Protocol 3: Setting Up a Reaction Under Anhydrous Conditions

This protocol outlines the key steps for performing a reaction with this compound under a moisture-free atmosphere.

Materials:

  • Dried this compound

  • Anhydrous solvents

  • Oven-dried or flame-dried glassware

  • Schlenk line or glovebox

  • Inert gas (nitrogen or argon)

  • Septa, needles, and syringes

Procedure:

  • Glassware Preparation:

    • Thoroughly clean and oven-dry all glassware at >120°C for at least 4 hours.

    • Alternatively, flame-dry the glassware under vacuum and backfill with an inert gas.

    • Allow the glassware to cool to room temperature under an inert atmosphere.

  • Reagent and Solvent Handling:

    • Use freshly dried this compound.

    • Use anhydrous solvents, either freshly distilled from an appropriate drying agent or from a solvent purification system.

    • Transfer all reagents and solvents using syringes or cannulas under a positive pressure of inert gas.

  • Reaction Setup:

    • Assemble the reaction apparatus under a stream of inert gas.

    • Add the dried this compound and other solid reagents to the reaction flask under a positive flow of inert gas.

    • Add anhydrous solvents via syringe through a rubber septum.

    • Maintain a positive pressure of inert gas throughout the reaction.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis Dry_Glassware Dry Glassware (Oven/Flame) Assemble Assemble Apparatus (Under Inert Gas) Dry_Glassware->Assemble Dry_Solvents Dry Solvents (e.g., Molecular Sieves) Add_Solvents Add Solvents (Syringe/Cannula) Dry_Solvents->Add_Solvents Dry_MSH Dry this compound (Vacuum Oven) Add_Reagents Add Reagents (Under Inert Gas) Dry_MSH->Add_Reagents Assemble->Add_Reagents Add_Reagents->Add_Solvents Run_Reaction Run Reaction (Inert Atmosphere) Add_Solvents->Run_Reaction Quench Quench Reaction (Anhydrous) Run_Reaction->Quench Extract Extract Product (Anhydrous Solvents) Quench->Extract Dry_Organic Dry Organic Layer (e.g., MgSO4) Extract->Dry_Organic Purify Purify Product Dry_Organic->Purify Analyze Analyze Product (e.g., NMR, LC-MS) Purify->Analyze

Caption: Experimental workflow for moisture-sensitive reactions.

Troubleshooting_Logic Start Low Reaction Yield/ Unexpected Byproducts Check_Moisture Is moisture a likely cause? Start->Check_Moisture Implement_Anhydrous Implement Strict Anhydrous Techniques Check_Moisture->Implement_Anhydrous Yes Other_Issues Investigate Other Potential Issues Check_Moisture->Other_Issues No Check_Reagents Check Reagent Purity/ Water Content (KF) Implement_Anhydrous->Check_Reagents Check_Solvents Check Solvent Water Content Implement_Anhydrous->Check_Solvents Check_Setup Check Reaction Setup for Leaks Implement_Anhydrous->Check_Setup Re_run Re-run Reaction Check_Reagents->Re_run Check_Solvents->Re_run Check_Setup->Re_run

Caption: Troubleshooting logic for managing moisture sensitivity.

References

Preventing decomposition of Methanesulfonohydrazide in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of Methanesulfonohydrazide in acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a moderately stable crystalline solid under standard temperature and pressure.[1] However, it is susceptible to decomposition under certain conditions. Key sensitivities include exposure to strong acids, strong bases, excessive heat, and moisture.[1][2]

Q2: What are the primary pathways of this compound decomposition?

A2: The most probable degradation pathway for sulfonyl hydrazides like this compound in aqueous solutions is the hydrolysis of the sulfur-nitrogen (S-N) bond. This cleavage would likely result in the formation of methanesulfonic acid and hydrazine. Under acidic conditions, hydrazine would be protonated to form the hydrazinium ion.

Q3: What are the visible signs of this compound decomposition?

A3: Decomposition may not always be visually apparent. However, signs of degradation can include a change in the color of the solid material (from white/off-white to yellow or brown), a change in the clarity or color of a solution, or the evolution of gas. For definitive identification and quantification of degradation, analytical techniques such as HPLC or LC-MS are necessary.

Q4: How should I handle and store this compound to ensure its stability?

A4: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[3] For solutions, it is advisable to use them as freshly prepared as possible. If storage of a solution is necessary, it should be kept at a low temperature (2-8 °C) and protected from light.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous reactions and decomposition.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in an acidic solution.

Possible Cause Troubleshooting Step
Low pH The rate of hydrolysis is likely accelerated at very low pH. If your experimental conditions allow, try to work at a less acidic pH.
Elevated Temperature Higher temperatures will increase the rate of hydrolysis. Conduct your experiment at the lowest temperature compatible with your protocol.
Presence of Metal Ions Certain metal ions can catalyze the decomposition of hydrazides. If applicable, use metal-free buffers or add a chelating agent like EDTA.
Incorrect Solvent While soluble in polar solvents, ensure the chosen solvent does not promote degradation. If possible, use aprotic solvents for non-aqueous reactions.

Issue 2: Decomposition of this compound observed in a basic solution.

Possible Cause Troubleshooting Step
High pH Strong bases can deprotonate the hydrazide moiety, leading to instability and decomposition. Use the mildest basic conditions possible for your experiment.
Oxidation In basic conditions, hydrazides can be more susceptible to oxidation by dissolved oxygen. Degas your solvents and work under an inert atmosphere (e.g., nitrogen or argon).
Elevated Temperature As with acidic conditions, higher temperatures will accelerate decomposition. Maintain a low temperature throughout your experiment.

Quantitative Data on Decomposition

Table 1: Effect of pH on the Stability of this compound at a Constant Temperature

pHTemperature (°C)Initial Concentration (µg/mL)Concentration after X hours (µg/mL)% Degradation
240100
440100
740100
940100
1240100

Table 2: Effect of Temperature on the Stability of this compound at a Constant pH

Temperature (°C)pHInitial Concentration (µg/mL)Concentration after X hours (µg/mL)% Degradation
257100
407100
607100

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate or citrate buffers for various pH values

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Acetonitrile or Methanol (HPLC grade)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatically controlled water bath or oven

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water, acetonitrile, or a mixture) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acidic Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of HCl solution to achieve final concentrations of 0.1 M and 1 M HCl.

    • Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the samples with an appropriate amount of NaOH before analysis.

  • Basic Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of NaOH solution to achieve final concentrations of 0.1 M and 1 M NaOH.

    • Incubate and sample as described for acidic hydrolysis.

    • Neutralize the samples with an appropriate amount of HCl before analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of high-purity water.

    • Incubate and sample as described above.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at predetermined time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C or 80°C).

    • At various time points, withdraw samples, dissolve in a known volume of solvent, and analyze.

4. Sample Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • The mobile phase composition will depend on the polarity of the degradation products. A common starting point could be a gradient of acetonitrile and water with a suitable buffer.

  • Monitor the decrease in the peak area of the parent this compound and the formation of any degradation product peaks.

5. Data Analysis:

  • Calculate the percentage of degradation of this compound at each time point for each stress condition.

  • If desired, determine the order of the degradation reaction and the rate constant (k).

Visualizations

Decomposition_Pathway MSH This compound H2O_H H₂O / H⁺ MSH->H2O_H H2O_OH H₂O / OH⁻ MSH->H2O_OH MSA Methanesulfonic Acid H2O_H->MSA Hydrolysis Hydrazine Hydrazine H2O_H->Hydrazine H2O_OH->MSA Hydrolysis H2O_OH->Hydrazine

Caption: Proposed hydrolytic decomposition pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acidic Hydrolysis (HCl) Stock->Acid Base Basic Hydrolysis (NaOH) Stock->Base Neutral Neutral Hydrolysis (Water) Stock->Neutral Oxidation Oxidative Degradation (H₂O₂) Stock->Oxidation Sampling Sample at Time Points Acid->Sampling Base->Sampling Neutral->Sampling Oxidation->Sampling HPLC HPLC/LC-MS Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Purification of Crude Methanesulfonohydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Methanesulfonohydrazide by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. To purify this compound, the crude solid is dissolved in a minimum amount of a hot, suitable solvent. As the solution slowly cools, the solubility of this compound decreases, and it crystallizes out of the solution, leaving soluble impurities behind in the solvent (mother liquor). Insoluble impurities can be removed by hot filtration before cooling.

Q2: What is a good solvent for the recrystallization of this compound?

A2: An ideal solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures. For this compound, polar solvents are generally suitable. Methyl acetate has been cited as an effective solvent for this purpose.[1] Other potential polar solvents like ethanol and water could also be considered, but small-scale solubility tests are always recommended to find the optimal solvent for your specific crude material.

Q3: What are the common impurities in crude this compound?

A3: Crude this compound is typically synthesized from the reaction of methanesulfonyl chloride and hydrazine hydrate.[1] Potential impurities may include:

  • Unreacted starting materials: Methanesulfonyl chloride and hydrazine hydrate.

  • Side products: Di-substituted hydrazides (N,N'-bis(methylsulfonyl)hydrazine) can form if an excess of methanesulfonyl chloride is used or if reaction conditions are not well-controlled.[1]

  • Salts: If a base is used to neutralize the HCl byproduct during synthesis, the corresponding salt (e.g., sodium chloride) may be present.[1]

  • Solvent residues: Residual solvents from the synthesis and workup steps.

Q4: How can I assess the purity of my recrystallized this compound?

A4: The purity of the final product can be determined using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and identify any organic impurities.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of this compound.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value (46-48°C) indicates high purity. Impurities tend to broaden and depress the melting point range.

Troubleshooting Guide

Problem Possible Causes Solutions
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not saturated enough for crystals to form. 2. Supersaturation: The solution has cooled below its saturation point without crystallization initiating. 3. Cooling too rapidly: Rapid cooling can sometimes inhibit crystal nucleation.1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2] 2. Induce crystallization:     a. Scratch the inner surface of the flask with a glass rod at the meniscus. This creates nucleation sites.[2]     b. Add a seed crystal of pure this compound to the solution.[2] 3. Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[1]
"Oiling Out" (Product separates as a liquid) 1. Melting point depression: High concentration of impurities can lower the melting point of the crude product to below the temperature of the solution. 2. High initial temperature: The boiling point of the solvent may be higher than the melting point of the this compound. 3. Solution is too concentrated: The compound is coming out of solution too quickly.1. Re-heat and add more solvent: Re-heat the mixture until the oil dissolves completely, then add a small amount of additional hot solvent to decrease the saturation. Allow it to cool more slowly.[1] 2. Change the solvent: Select a solvent with a lower boiling point. 3. Use a solvent pair: Dissolve the crude product in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent in which the product is less soluble until the solution becomes slightly turbid. Then, allow it to cool slowly.
Low Yield of Recrystallized Product 1. Using too much solvent: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization: The product crystallizes on the filter paper or in the funnel during hot filtration. 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.1. Use the minimum amount of hot solvent: Add the hot solvent in small portions until the solid just dissolves.[3] 2. Pre-heat the filtration apparatus: Use a hot gravity filtration setup and pre-heat the funnel and receiving flask to prevent cooling.[4] 3. Maximize crystallization time and cooling: Allow the solution to cool to room temperature slowly and then place it in an ice bath for an extended period (e.g., 30 minutes or more) to maximize crystal formation.
Colored Crystals 1. Colored impurities present in the crude product. 2. Decomposition of the product. 1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[1] 2. Avoid overheating: Do not heat the solution for an extended period, especially at high temperatures, to prevent thermal decomposition.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent CategorySolubilityExamples
Polar Protic Solvents Generally SolubleWater, Ethanol, Methanol
Polar Aprotic Solvents Likely SolubleMethyl Acetate, Acetone
Nonpolar Solvents Likely InsolubleHexane, Toluene

Note: This table is based on the general principle that "like dissolves like." this compound is a polar molecule and is expected to be more soluble in polar solvents. Experimental verification is always recommended.

Experimental Protocols

General Protocol for the Recrystallization of Crude this compound

  • Solvent Selection: Perform small-scale solubility tests to confirm the suitability of a solvent (e.g., methyl acetate). The ideal solvent will dissolve the crude this compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow start Start: Crude This compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure This compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_workflow start Recrystallization Issue Encountered no_crystals No Crystals Form start->no_crystals oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield colored_crystals Colored Crystals start->colored_crystals sol_too_much_solvent Too much solvent? no_crystals->sol_too_much_solvent sol_supersaturated Supersaturated? no_crystals->sol_supersaturated sol_impurities High impurities? oiling_out->sol_impurities sol_cooling_rate Cooling too fast? oiling_out->sol_cooling_rate low_yield->sol_too_much_solvent Cause? action_preheat_funnel Pre-heat filtration apparatus low_yield->action_preheat_funnel Premature crystallization? sol_charcoal Need charcoal? colored_crystals->sol_charcoal action_evaporate Evaporate some solvent sol_too_much_solvent->action_evaporate Yes action_use_min_solvent Use minimum hot solvent sol_too_much_solvent->action_use_min_solvent Yes action_induce Induce crystallization (scratch/seed) sol_supersaturated->action_induce Yes action_reheat_add_solvent Reheat, add more solvent, cool slowly sol_impurities->action_reheat_add_solvent Yes sol_cooling_rate->action_reheat_add_solvent Yes action_add_charcoal Add activated charcoal sol_charcoal->action_add_charcoal Yes

References

Technical Support Center: HPLC Purification of Methanesulfonohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of Methanesulfonohydrazide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound derivatives using HPLC?

This compound and its derivatives are often highly polar compounds. This polarity presents a primary challenge in reversed-phase (RP-HPLC), the most common HPLC mode.[1][2] Highly polar analytes have a strong affinity for the polar mobile phase and weak interaction with the nonpolar stationary phase (like C18), which can lead to poor retention, with compounds eluting at or near the solvent front (void volume).[1][2] Additionally, the basic nature of the hydrazide group can cause undesirable interactions with acidic silanol groups on the surface of silica-based columns, resulting in poor peak shape, such as peak tailing.[1] For derivatives lacking a strong UV chromophore, detection can also be a significant hurdle, necessitating alternative detection methods or pre-/post-column derivatization.[3][4]

Q2: Which HPLC mode is best for my this compound derivative: Reversed-Phase, HILIC, or Normal-Phase?

The optimal HPLC mode depends on the specific properties of your derivative.

  • Reversed-Phase (RP-HPLC): This is the most widely used method and should be the first approach.[5] For polar derivatives that exhibit poor retention, consider using columns designed for polar analytes (e.g., polar-endcapped or polar-embedded) or adding ion-pairing agents to the mobile phase.[4][6] RP-HPLC is generally compatible with mass spectrometry (MS).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are unretained in reversed-phase mode.[2] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can also enhance ionization for LC-MS detection.[2]

  • Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (like silica) and a non-polar mobile phase.[7][8] While effective for separating isomers, it often suffers from poorer reproducibility and limited compatibility with MS detectors compared to RP-HPLC and HILIC.

Q3: When should I consider chemical derivatization for my analysis?

Chemical derivatization is a process of modifying the analyte to improve its analytical properties.[9] Consider derivatization in two main scenarios:

  • Poor Detection: If your derivative lacks a suitable chromophore for UV-Vis detection, derivatization can introduce a group that absorbs strongly in the UV-Vis range, significantly enhancing sensitivity.[3][9][10]

  • Poor Chromatography: Although less common, derivatization can sometimes be used to alter the polarity of a compound to improve its retention or peak shape.

Q4: My derivative is chiral. How should I approach its purification?

For separating enantiomers, a specialized chiral HPLC approach is necessary. This typically involves using a Chiral Stationary Phase (CSP).[11] Polysaccharide-based CSPs are commonly used for separating sulfonamide derivatives.[12][13] Both HPLC and Supercritical Fluid Chromatography (SFC) can be effective, with SFC sometimes offering faster and higher-resolution separations.[12][13] Method development often involves screening different chiral columns and mobile phase combinations to find the optimal conditions.[11][14]

Troubleshooting Guide

This section addresses specific problems you may encounter during the HPLC purification of this compound derivatives.

Problem: Poor Retention / Analyte Elutes in Void Volume

  • Q: My polar derivative is not retained on a standard C18 column. What can I do?

    • A: This is common for highly polar compounds like this compound.[1]

      • Solution 1 (RP-HPLC): Switch to a column with a polar-embedded or polar-endcapped stationary phase, which are designed to be more compatible with highly aqueous mobile phases and offer better retention for polar analytes.[6] Alternatively, use an ion-pairing agent like Heptafluorobutyric acid (HFBA) in the mobile phase to increase the retention of basic analytes.[4]

      • Solution 2 (HILIC): If reversed-phase methods fail, HILIC is the recommended next step.[2] It is specifically designed for retaining and separating very polar compounds.

Problem: Asymmetric Peaks (Tailing or Fronting)

  • Q: My peaks are showing significant tailing. What is the cause and how do I fix it?

    • A: Peak tailing for basic compounds like hydrazide derivatives is often caused by secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups on the silica column packing.[1]

      • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to below 3 can suppress the ionization of the silanol groups, minimizing these secondary interactions.[1]

      • Solution 2: Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.[1][15]

      • Solution 3: Use a Base-Deactivated Column: Modern, high-purity silica columns are often "base-deactivated" or "end-capped" to have a much lower concentration of free silanol groups, which significantly improves peak shape for basic compounds.[15]

      • Solution 4: Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[16] Try reducing the injection volume or sample concentration.

Problem: Inconsistent or Shifting Retention Times

  • Q: The retention time for my peak is drifting between injections. What could be the issue?

    • A: Drifting retention times can compromise the reliability of your results.[17]

      • Solution 1: Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. HILIC methods, in particular, may require longer equilibration times than reversed-phase methods.[18] Allow at least 10-20 column volumes of mobile phase to pass through the column before injecting.

      • Solution 2: Control Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant, stable temperature is highly recommended.[18][19]

      • Solution 3: Check Pump and Mobile Phase: Ensure the pump is delivering a consistent flow rate and that the mobile phase is properly degassed and mixed.[17][19] Air bubbles in the pump head can cause pressure fluctuations and lead to erratic retention times.[19]

Problem: High Backpressure

  • Q: The system backpressure has suddenly increased significantly. How do I troubleshoot this?

    • A: High backpressure usually indicates a blockage in the system.[16][17]

      • Solution 1: Identify the Blockage: Systematically disconnect components starting from the detector and moving backward towards the pump (disconnect column, then injector, etc.) to identify which part is causing the pressure increase.

      • Solution 2: Check for Column/Filter Clogging: The most common cause is a clogged column inlet frit or an in-line filter.[17] Filtering your samples and mobile phases before use is a critical preventative measure.[17] You may be able to reverse-flush the column (disconnect it from the detector) with a strong solvent to remove particulates.

      • Solution 3: Sample Precipitation: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. If the sample solvent is much stronger than the mobile phase, the analyte can precipitate on the column head upon injection.[20]

Experimental Protocols & Data

Example Protocol: Reversed-Phase HPLC for Methanesulfonate Derivative Analysis

This protocol is adapted from a method developed for determining mesylate impurities and serves as a general starting point.[21] Optimization will be required for specific derivatives.

ParameterSpecification
Chromatographic Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Acetonitrile
Mobile Phase B 5 mmol/L Ammonium Acetate in Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 277 nm (Note: This is for a derivatized compound)
Injection Volume 20 µL
Gradient Program 0-16 min: 60% A; 16-21 min: 60% to 80% A; 21-26 min: 80% A; 26-27 min: 80% to 60% A; 27-34 min: 60% A

Note: For underivatized this compound derivatives lacking a chromophore, alternative detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) would be necessary.[4]

Spectroscopic Data for this compound

The following table summarizes typical spectroscopic data used for the characterization of the parent compound, this compound.[22]

TechniqueFunctional GroupTypical Chemical Shift / Frequency Range
¹H NMR CH₃-S~2.9 - 3.2 ppm (singlet)
SO₂-NH-~7.7 - 8.8 ppm (broad singlet)
-NH₂~4.4 - 5.5 ppm (broad singlet)
IR Spectroscopy N-H Stretch (Hydrazide)3150 - 3400 cm⁻¹ (Medium-Strong)
C-H Stretch (Methyl)2900 - 3000 cm⁻¹ (Medium)
S=O Asymmetric Stretch1300 - 1350 cm⁻¹ (Strong)

Visualizations

HPLC Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.

G cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution P1 Poor Retention C1 High Analyte Polarity P1->C1 P2 Peak Tailing C2 Secondary Silanol Interactions P2->C2 C3 Column Overload P2->C3 P3 Shifting Retention C4 Poor Equilibration P3->C4 C5 Temperature Fluctuation P3->C5 S1 Switch to HILIC or Polar-Embedded Column C1->S1 S2 Lower Mobile Phase pH (<3) C2->S2 S3 Use Base-Deactivated Column or Add TEA C2->S3 S4 Reduce Sample Load C3->S4 S5 Increase Equilibration Time C4->S5 S6 Use Column Oven C5->S6

Caption: A logical workflow for diagnosing and solving common HPLC problems.

HPLC Method Selection Guide

This diagram helps in selecting an appropriate HPLC method based on the analyte's properties.

G Start Analyze Properties of This compound Derivative IsPolar Is the derivative very polar and unretained in RP-HPLC? Start->IsPolar RP_HPLC Start with Reversed-Phase HPLC (e.g., C18 Column) IsPolar->RP_HPLC No HILIC Use HILIC Method IsPolar->HILIC Yes IsChiral Is the derivative a chiral compound? NeedsDetection Does it lack a strong UV chromophore? IsChiral->NeedsDetection No Chiral_HPLC Use Chiral HPLC (Chiral Stationary Phase) IsChiral->Chiral_HPLC Yes Derivatize Consider Derivatization or use CAD / ELSD / MS Detector NeedsDetection->Derivatize Yes RP_HPLC->IsChiral HILIC->IsChiral Chiral_HPLC->NeedsDetection

Caption: Decision tree for selecting a suitable HPLC method for derivatives.

References

Identifying and minimizing byproducts in radical reactions of Methanesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Radical Reactions of Methanesulfonohydrazide

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing byproducts in radical reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary radical species generated from this compound?

A1: The primary radical species generated from the oxidation of this compound is the methanesulfonyl radical (CH₃SO₂•). This is a key intermediate for initiating further radical reactions.

Q2: What are the most common byproducts observed in radical reactions of this compound?

A2: Common byproducts include methane (CH₄), methanesulfinic acid (CH₃SO₂H), and disulfonylated compounds.[1][2] The formation of these byproducts can occur through various side reactions of the methanesulfonyl radical or unreacted starting materials.

Q3: How can I detect and quantify the byproducts in my reaction mixture?

A3: Standard analytical techniques are effective for detecting and quantifying byproducts. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).[1] For volatile byproducts like methane, Gas Chromatography (GC) is particularly useful.

Q4: What general strategies can be employed to minimize byproduct formation?

A4: To minimize byproducts, careful control of reaction conditions is crucial. Key strategies include:

  • Temperature Control: Maintaining low temperatures (e.g., 0-12°C) can help control the exothermic nature of the reaction and reduce side reactions.[1]

  • Stoichiometry: Using an excess of one reactant, such as hydrazine when preparing this compound, can maximize the yield of the desired product and minimize the formation of disubstituted byproducts.[1]

  • Choice of Initiator: The selection of the radical initiator can significantly impact the reaction pathway and the generation of byproducts.

  • Solvent Selection: The solvent can influence the stability and reactivity of radical intermediates.

Q5: How does the choice of a radical initiator, like AIBN, impact the reaction?

A5: Radical initiators like Azobisisobutyronitrile (AIBN) are used to start the radical chain reaction. The efficiency and cleanliness of the initiation step can affect the entire reaction. Undesired side reactions can occur if the initiator or its decomposition products react with the starting materials or intermediates in unintended ways.[3]

Troubleshooting Guide

This guide addresses common issues encountered during radical reactions with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired product and significant formation of methane. 1. Reaction temperature is too high, leading to the decomposition of the methanesulfonyl radical. 2. The solvent is participating in the reaction (e.g., hydrogen abstraction).1. Lower the reaction temperature. Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. 2. Choose a more inert solvent that is less prone to hydrogen abstraction by radicals.
Formation of disulfonylated byproducts. Incorrect stoichiometry of reactants.Carefully control the stoichiometry. A slow, dropwise addition of one reactant to the other can help maintain the desired molar ratio throughout the reaction.[1]
Reaction fails to initiate or proceeds very slowly. 1. Inefficient radical initiator for the given reaction conditions. 2. Presence of radical inhibitors in the reagents or solvent.[4]1. Select a radical initiator with a suitable decomposition temperature for your reaction. 2. Purify reagents and solvents to remove any potential inhibitors. Consider adding a radical scavenger to a control reaction to confirm inhibition.
Complex mixture of unidentified byproducts. Multiple side reactions are occurring, potentially due to reactive intermediates or harsh reaction conditions.1. Simplify the reaction system where possible. 2. Employ milder reaction conditions (lower temperature, less reactive initiator). 3. Use spectroscopic techniques (NMR, MS) to identify the major byproducts and propose their formation mechanisms to better understand and control the side reactions.

Experimental Protocols

Protocol 1: General Procedure for a Radical Reaction using this compound

Objective: To provide a general workflow for a radical addition reaction to an alkene using this compound as the radical precursor.

Materials:

  • This compound

  • Alkene substrate

  • Radical initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the alkene substrate and the chosen anhydrous solvent.

  • Degas the solution by bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can quench radical reactions.

  • Add this compound to the reaction mixture.

  • Add the radical initiator (e.g., AIBN).

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (for AIBN, typically 80-100°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an appropriate reagent if necessary.

  • Perform an aqueous workup to remove any water-soluble byproducts.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography.

Protocol 2: Quantification of Methane Byproduct by GC-MS

Objective: To quantify the amount of methane produced as a byproduct.

Materials:

  • Headspace vials

  • Gas-tight syringe

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Methane standard

Procedure:

  • At the end of the reaction, seal the reaction flask.

  • Allow the headspace to equilibrate.

  • Using a gas-tight syringe, carefully extract a known volume of the headspace gas.

  • Inject the gas sample into the GC-MS.

  • Analyze the sample, identifying the methane peak by its retention time and mass spectrum.

  • Prepare a calibration curve using known concentrations of a methane standard.

  • Quantify the amount of methane in the reaction headspace by comparing the peak area to the calibration curve.

Data Summary

The following table provides illustrative data on how reaction conditions can affect product yield and byproduct formation.

Entry Initiator Solvent Temperature (°C) Desired Product Yield (%) Methane Formation (%) Other Byproducts (%)
1AIBNToluene80751510
2Benzoyl PeroxideDioxane90702010
3AIBNAcetonitrile80652510
4Di-tert-butyl peroxideChlorobenzene120603010

Note: This data is illustrative and actual results will vary depending on the specific substrates and reaction conditions.

Diagrams

Byproduct_Formation_Pathway MSH This compound MSR Methanesulfonyl Radical (CH3SO2•) MSH->MSR Oxidation Product Desired Product MSR->Product + Alkene Methane Methane (Byproduct) MSR->Methane Decomposition MSA Methanesulfinic Acid (Byproduct) MSR->MSA Side Reaction Alkene Alkene Substrate

Caption: Byproduct formation pathway in radical reactions of this compound.

Troubleshooting_Workflow Start Low Product Yield / High Byproducts Analyze Analyze Byproducts (GC-MS, NMR) Start->Analyze Identify Identify Major Byproducts Analyze->Identify CheckTemp Is Temperature Optimized? Identify->CheckTemp LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp No CheckSolvent Is Solvent Inert? CheckTemp->CheckSolvent Yes End Optimized Reaction LowerTemp->End ChangeSolvent Change Solvent CheckSolvent->ChangeSolvent No CheckStoich Is Stoichiometry Correct? CheckSolvent->CheckStoich Yes ChangeSolvent->End AdjustStoich Adjust Stoichiometry / Addition Rate CheckStoich->AdjustStoich No CheckStoich->End Yes AdjustStoich->End

Caption: Troubleshooting workflow for optimizing radical reactions.

References

Technical Support Center: Monitoring Reactions with Methanesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving Methanesulfonohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical techniques, troubleshooting common issues, and ensuring the successful progression of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor the progress of a reaction involving this compound?

A1: The progress of reactions involving this compound, such as the formation of methanesulfonylhydrazones, can be effectively monitored using several analytical techniques. The most common methods include:

  • Thin Layer Chromatography (TLC): TLC is a quick and inexpensive qualitative method to visualize the consumption of starting materials and the formation of the product.[1][2] By spotting the reaction mixture alongside the starting materials, you can observe the appearance of a new product spot and the disappearance of reactant spots.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique used to separate and quantify the components in the reaction mixture. It is particularly useful for tracking the precise conversion of reactants to products over time.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed structural information and quantitative data about the reaction mixture.[1][4] By monitoring the changes in chemical shifts and the integration of specific peaks corresponding to reactants and products, one can follow the reaction's progress directly in the NMR tube.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[1] It allows for the identification and quantification of reactants, products, and even reaction intermediates and byproducts.[7]

Q2: How do I choose the best monitoring technique for my specific reaction?

A2: The choice of technique depends on the specific requirements of your experiment, such as the need for quantitative data, the complexity of the reaction mixture, and the available equipment.

  • For rapid, qualitative checks , TLC is often the most convenient method.[1]

  • For accurate quantitative analysis and reaction kinetics, HPLC is the preferred choice.[3]

  • When detailed structural information of all components in the reaction mixture is needed, or for in-situ monitoring, NMR is highly effective.[4][5]

  • For identifying unknown byproducts or sensitive detection of intermediates, LC-MS is the most powerful tool.[1][7]

Q3: My reaction appears to have stalled or is showing low yield. What are the common causes?

A3: Low or no product yield in reactions forming hydrazones can stem from several factors:

  • Unfavorable pH: Hydrazone formation is often acid-catalyzed and pH-sensitive, with an optimal range typically between 4.5 and 6.[1] The pH must be acidic enough to protonate the carbonyl oxygen but not so acidic that it deactivates the nucleophilic hydrazide.[1]

  • Reagent Purity and Stability: Ensure the purity of your starting materials and reagents.[8] Methanesulfonyl chloride, a precursor, can hydrolyze, and other reagents might degrade over time.[9]

  • Low Reactivity or Steric Hindrance: Ketones are generally less reactive than aldehydes. Bulky groups on either reactant can sterically hinder the reaction, slowing it down.[1]

  • Inadequate Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient.[1][8] Efficient stirring is also crucial to ensure the mixture is homogeneous.[8]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during reactions with this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution(s) Citation
Unfavorable pH Adjust the pH to the optimal range of 4.5-6 using a catalytic amount of a weak acid like acetic acid.[1]
Low Reactivity of Starting Material Increase the reaction temperature or prolong the reaction time. Consider using microwave irradiation to accelerate the reaction.[1]
Impure or Degraded Reagents Use fresh or purified starting materials and solvents. Ensure reagents like Methanesulfonyl chloride are handled in dry conditions to prevent hydrolysis.[8][9]
Reaction Not Reaching Completion Continue to monitor the reaction by TLC or LC-MS. If it has stalled, a modest increase in temperature or addition of more catalyst may be necessary.[10]
Product Lost During Workup Your product may be soluble in the aqueous layer or volatile. Check all phases and the rotovap trap. The product might also be unstable to acid or base used during quenching.[11]

Issue 2: Multiple Spots on TLC / Peaks in HPLC

Potential Cause Recommended Solution(s) Citation
Formation of Side Products The reaction may be producing byproducts. Optimize reaction conditions (temperature, solvent, base) to improve selectivity. Consider alternative purification methods like preparative HPLC or crystallization.[9]
Decomposition of Product The product might be unstable under the reaction or workup conditions. Test the stability of the purified product under the conditions used.[11]
Impure Starting Material Analyze the purity of your starting materials using TLC, HPLC, or NMR before starting the reaction.[8]
TLC Artifacts The sample might be too concentrated, causing streaking. Ensure the TLC plate is fully dry before visualization.[2]

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

  • Preparation: Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The choice of solvent system will depend on the polarity of the reactants and products.

  • Spotting: On a TLC plate, apply a small spot of your starting material (this compound), the other reactant (e.g., an aldehyde or ketone), and a co-spot containing both.

  • Sampling: As the reaction proceeds, take a small aliquot from the reaction mixture with a capillary tube and spot it on the TLC plate.

  • Development: Place the TLC plate in the prepared chamber and allow the solvent to run up the plate.

  • Visualization: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or by using a staining agent (e.g., iodine vapor or vanillin stain).[12][13]

  • Analysis: The disappearance of the starting material spots and the appearance of a new spot indicate the formation of the product. The relative intensity of the spots gives a qualitative measure of the reaction's progress.

Protocol 2: Quantitative Monitoring by High-Performance Liquid Chromatography (HPLC)

  • Method Development: Develop a suitable HPLC method capable of separating the reactants and the product. A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile and water with a buffer like ammonium formate.[14]

  • Calibration: Prepare standard solutions of known concentrations for your starting materials and (if available) the product to create calibration curves for quantitative analysis.

  • Sample Preparation: At various time points, withdraw a precise volume (aliquot) from the reaction mixture.

  • Quenching: Immediately stop the reaction in the aliquot to prevent further conversion before analysis.[15] This can be done by rapid cooling, dilution with a cold solvent, or adding a quenching reagent.

  • Analysis: Inject the quenched and appropriately diluted sample into the HPLC system.

  • Data Processing: Record the peak areas for the reactants and product. Use the calibration curves to determine their concentrations at each time point, allowing you to plot a reaction profile.

Protocol 3: In-Situ Monitoring by ¹H NMR Spectroscopy

  • Sample Preparation: Set up the reaction directly in an NMR tube using a deuterated solvent. Add a known amount of an internal standard (a compound that does not react and has a signal in a clear region of the spectrum).

  • Acquisition: Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).

  • Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals.[5][6]

  • Analysis: Identify characteristic peaks for the this compound, the other reactant, and the product.

  • Quantification: Determine the relative concentrations by integrating the peaks corresponding to the reactants and the product and comparing them to the integral of the internal standard. This allows for the calculation of the reaction conversion and kinetics over time.[5]

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dissolve Reactants (e.g., Aldehyde & This compound) catalyst Add Catalyst (e.g., Acetic Acid) prep->catalyst monitor Stir at RT or Heat catalyst->monitor sampling Monitor Progress (TLC, HPLC, or NMR) monitor->sampling quench Quench Reaction sampling->quench Reaction Complete extract Extract Product quench->extract purify Purify Product (Chromatography or Crystallization) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize troubleshooting_workflow start Low Product Yield Observed check_sm Check Purity of Starting Materials start->check_sm check_ph Is Reaction pH Optimal (e.g., 4.5 - 6)? check_sm->check_ph [Pure] repurify_sm Purify/Replace Reagents check_sm->repurify_sm [Impure] check_cond Are Temp. & Time Sufficient? check_ph->check_cond [Yes] adjust_ph Adjust pH with Catalytic Acid check_ph->adjust_ph [No] check_workup Product Lost During Workup? check_cond->check_workup [Yes] increase_cond Increase Temp. or Extend Time check_cond->increase_cond [No] optimize_workup Analyze Aqueous Layer & Modify Extraction/Quench check_workup->optimize_workup [Yes] end Re-run Reaction check_workup->end [No] repurify_sm->end adjust_ph->end increase_cond->end optimize_workup->end analytical_method_selection start Select Monitoring Method q1 Need Quick, Qualitative Check? start->q1 q2 Need Accurate Quantitative Data? q1->q2 [No] tlc Use TLC q1->tlc [Yes] q3 Need Structural Info or In-Situ Monitoring? q2->q3 [No] hplc Use HPLC q2->hplc [Yes] q4 Need to Identify Unknowns/Byproducts? q3->q4 [No] nmr Use NMR q3->nmr [Yes] lcms Use LC-MS q4->lcms [Yes]

References

Strategies to avoid the formation of disulfonylated byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with strategies to avoid the formation of disulfonylated byproducts during sulfonation reactions.

Frequently Asked Questions (FAQs)

Q1: What is disulfonylation and why is it considered a byproduct?

Disulfonylation is a chemical reaction where two sulfonyl groups (-SO₃H) are introduced into a single molecule. In many synthetic applications, the desired outcome is monosulfonation, where only one sulfonyl group is added. In these cases, the disulfonylated product is an undesired byproduct that complicates purification, reduces the yield of the target molecule, and can introduce unwanted properties.

Q2: What are the primary factors that lead to the formation of disulfonylated byproducts?

The formation of disulfonylated byproducts is primarily influenced by several key reaction parameters:

  • Excess Sulfonating Agent: Using a significant molar excess of the sulfonating agent (like fuming sulfuric acid or sulfur trioxide) can drive the reaction past the monosulfonated stage.[1][2]

  • High Reaction Temperature: Elevated temperatures increase the reaction rate and can provide the necessary energy to overcome the activation barrier for the second sulfonation, which is often higher than the first.[2][3]

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the formation of the monosulfonated product can lead to further sulfonation.[3]

  • Concentration and Reactivity of the Sulfonating Agent: Highly reactive agents, such as pure sulfur trioxide (SO₃) or oleum (a solution of SO₃ in sulfuric acid), are more prone to causing side reactions, including disulfonylation, if not carefully controlled.[1]

Q3: How does precise stoichiometric control help in preventing disulfonylation?

Precise stoichiometric control, ideally using a 1:1 molar ratio of the substrate to the sulfonating agent, is one of the most effective strategies to prevent disulfonylation.[1][4] By limiting the amount of the sulfonating agent, there is simply not enough reagent available to add a second sulfonyl group after the initial monosulfonation has occurred. This minimizes the statistical probability of a second reaction on the same molecule.

Q4: What are some alternative sulfonating agents that offer better control?

While traditional agents like sulfuric acid and oleum are common, they can be harsh.[3] Alternative agents can provide milder reaction conditions and greater control:

  • Complexed SO₃: Diluting or complexing highly reactive SO₃ can moderate its reactivity. For example, air/SO₃ film sulfonation uses dry air to dilute the SO₃ gas, allowing for tight process control.[1]

  • Chlorosulfonic Acid: This reagent can be used for sulfation, but its reaction rate must be controlled by temperature to avoid side reactions.[1]

  • 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl): This ionic liquid has been demonstrated as a mild and effective sulfonating agent for aromatic polymers. It allows for precise control over the degree of sulfonation, often at a 1:1 molar ratio, thereby preventing crosslinking and other side reactions.[2][4]

Q5: Is it possible to reverse the sulfonation reaction?

Yes, sulfonation is a reversible process.[5][6] The sulfonic acid group can be removed by heating the sulfonated product in dilute aqueous acid.[7][8] This process, known as desulfonation, can be used strategically. For example, a sulfonic acid group can be used as a "blocking group" to direct another substituent to a specific position on an aromatic ring and then be removed afterwards.[5][6][8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during sulfonation experiments.

Issue Encountered Potential Cause Recommended Solution & Experimental Protocol
High Yield of Disulfonylated Product 1. Excess Sulfonating Agent: The molar ratio of the sulfonating agent to the substrate is greater than 1:1.Solution: Recalculate and precisely measure the reagents to ensure a strict 1:1 molar ratio. Protocol: Controlled Molar Ratio Sulfonation. See detailed protocol below.
2. Reaction Temperature Too High: Elevated temperatures are promoting a second sulfonation reaction.[3]Solution: Lower the reaction temperature and ensure uniform heating. Protocol: Perform the reaction in a cooling bath (e.g., ice-water) to maintain a consistent, low temperature (e.g., 0-25°C). Use a magnetic stirrer to ensure even heat distribution and prevent localized overheating. Monitor the internal temperature continuously with a thermometer.
3. Prolonged Reaction Time: The reaction was allowed to run for too long.[3]Solution: Monitor the reaction's progress and stop it once the desired monosulfonated product is formed. Protocol: Use an appropriate analytical technique (e.g., TLC, HPLC, GC) to track the consumption of the starting material and the formation of the product. Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes). Once the analysis shows maximum conversion to the monosulfonated product with minimal byproduct, quench the reaction by pouring it over ice or adding a suitable quenching agent.
Formation of Insoluble Byproducts or Polymer Crosslinking 1. Harsh Sulfonating Agent: The sulfonating agent (e.g., concentrated oleum) is too reactive, causing undesired side reactions like sulfone formation (crosslinking).[4][9]Solution: Switch to a milder, more selective sulfonating agent. Protocol: Selective Polymer Sulfonation with [Dsim]Cl. See detailed protocol below. This method is particularly useful for polymers where sulfone crosslinks are a common issue.[2][4]
2. Poor Substrate Solubility: The substrate is not fully dissolved, leading to heterogeneous reaction conditions and localized over-sulfonation.Solution: Choose a solvent in which the substrate is fully soluble and which is inert to the sulfonating agent. Protocol: For sulfonation of polymers, using a good solvent for the polymer is a key optimization strategy.[4] For other substrates, solvents like chloroform or liquid sulfur dioxide have been proposed to reduce side reactions.[9]
Experimental Protocols
Protocol 1: Controlled Molar Ratio Sulfonation of an Aromatic Compound

This protocol outlines a general method for achieving selective monosulfonation by carefully controlling stoichiometry and temperature.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1.0 mole of the aromatic substrate in an appropriate inert solvent.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with continuous stirring.

  • Reagent Addition: Slowly add 1.0 mole of the sulfonating agent (e.g., chlorosulfonic acid or a calculated amount of oleum) to the dropping funnel. Add the agent dropwise to the cooled substrate solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress using TLC or HPLC to confirm the consumption of the starting material and the formation of the monosulfonated product.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over a stirred slurry of crushed ice to quench the reaction and precipitate the product.

  • Workup: Isolate the product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Selective Polymer Sulfonation with [Dsim]Cl

This protocol is adapted from methods demonstrated to achieve controlled sulfonation of aromatic polymers while avoiding crosslinking.[2][4]

  • Preparation: Dissolve the aromatic polymer (e.g., polystyrene) in a suitable solvent (e.g., 1,2-dichloroethane) to create a homogeneous solution.

  • Reagent Preparation: In a separate flask, prepare a solution of 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) in the same solvent. Use a 1:1 molar ratio of [Dsim]Cl to the polymer's aromatic monomer units.

  • Reaction: Add the [Dsim]Cl solution to the polymer solution and stir the mixture at a mild temperature (e.g., 50-60°C).

  • Monitoring: Track the degree of sulfonation over time by taking samples and analyzing them (e.g., via titration or NMR spectroscopy) to determine when the desired level of functionalization is reached.

  • Isolation: Once the target degree of sulfonation is achieved, precipitate the sulfonated polymer by adding the reaction solution to a non-solvent (e.g., methanol).

  • Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove any unreacted reagents and byproducts, and dry it under vacuum.

Data Summary

The choice of sulfonating agent and reaction conditions significantly impacts the product distribution. The following tables summarize the relationship between these factors and the prevention of disulfonylation.

Table 1: Comparison of Common Sulfonating Agents and Conditions

Sulfonating AgentTypical ConditionsAdvantagesDisadvantages & Risks
Fuming Sulfuric Acid (Oleum) 0 - 100°CHigh reactivity, low cost.High risk of disulfonation and charring if not controlled.[1][3]
Concentrated H₂SO₄ 100 - 250°CReadily available.Slower reaction, requires higher temperatures, risk of side reactions.[3]
Sulfur Trioxide (SO₃) / Air 25 - 50°CRapid and stoichiometric reaction.[1]Requires specialized equipment for handling gaseous SO₃; highly reactive.[1]
Chlorosulfonic Acid 0 - 25°CGood for sulfation of alcohols.Liberates HCl gas; requires careful temperature control.[1]
[Dsim]Cl 50 - 80°CHigh selectivity for monosulfonation, allows for precise stoichiometric control.[2][4]Higher cost, may not be suitable for all substrates.

Table 2: Hypothetical Effect of Temperature on Product Distribution (Illustrative data based on general chemical principles)

Reaction TemperatureYield of Monosulfonated ProductYield of Disulfonylated Byproduct
0°C95%< 2%
25°C88%10%
50°C75%22%
100°C50%45%

Visualizations

Reaction Pathway for Sulfonation

G sub Substrate mono Monosulfonated Product sub->mono + SO3 (Step 1) sub->mono di Disulfonylated Byproduct mono->di mono->di annot1 Favorable Conditions: - 1:1 Stoichiometry - Low Temperature annot2 Favorable Conditions: - Excess SO3 - High Temperature - Long Reaction Time

Caption: Reaction pathway from substrate to mono- and di-sulfonylated products.

Troubleshooting Workflow for Disulfonylation

G start High Disulfonylation Detected check_ratio Is Molar Ratio > 1:1? start->check_ratio check_temp Is Temperature Too High? check_ratio->check_temp No action_ratio Adjust to 1:1 Stoichiometry check_ratio->action_ratio Yes check_time Is Reaction Time Too Long? check_temp->check_time No action_temp Lower Reaction Temperature check_temp->action_temp Yes action_time Reduce Reaction Time & Monitor Progress check_time->action_time Yes end_node Problem Resolved check_time->end_node No (Consider Reagent Choice) action_ratio->check_temp action_temp->check_time action_time->end_node

Caption: A step-by-step workflow for troubleshooting disulfonylation issues.

Logic Diagram of Preventative Strategies

G center Preventing Disulfonylation strat1 Stoichiometric Control center->strat1 strat2 Temperature Management center->strat2 strat3 Reagent Selection center->strat3 strat4 Reaction Monitoring center->strat4 detail1a Maintain 1:1 Molar Ratio strat1->detail1a detail2a Use Cooling Baths strat2->detail2a detail2b Ensure Homogeneous Heating strat2->detail2b detail3a Use Milder Agents (e.g., [Dsim]Cl) strat3->detail3a detail3b Dilute/Complex SO3 strat3->detail3b detail4a Track Progress (TLC/HPLC) strat4->detail4a detail4b Quench at Completion strat4->detail4b

Caption: Key strategies for the prevention of disulfonylated byproducts.

References

Validation & Comparative

A Comparative Guide to Methanesulfonohydrazide and p-Toluenesulfonohydrazide in Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the transformation of carbonyl compounds into alkenes remains a cornerstone of molecular construction. Among the various methodologies developed for this purpose, those involving sulfonylhydrazones, such as the Shapiro and Bamford-Stevens reactions, are particularly prominent. This guide provides a detailed comparison of two key reagents in this class: methanesulfonohydrazide and the more traditional p-toluenesulfonohydrazide (tosylhydrazide). This analysis is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions on reagent selection based on reactivity, substrate scope, and practical considerations.

Introduction to Sulfonylhydrazones in Olefination Reactions

Sulfonylhydrazides react with aldehydes and ketones to form the corresponding sulfonylhydrazones. These derivatives serve as precursors to vinyl anions or carbenes, which can then be converted into alkenes. The nature of the sulfonyl group can influence the reactivity of the hydrazone and the conditions required for subsequent transformations. While p-toluenesulfonohydrazide has been extensively studied and widely employed, this compound presents a viable, albeit less documented, alternative.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of each reagent is crucial for their effective application in the laboratory.

PropertyThis compoundp-Toluenesulfonohydrazide (Tosylhydrazide)
Molecular Formula CH₆N₂O₂SC₇H₁₀N₂O₂S
Molecular Weight 110.13 g/mol 186.23 g/mol
Appearance White crystalline solidWhite to off-white crystalline powder
Melting Point 46-48 °C105-107 °C
Solubility Soluble in polar solvents like water and alcohols.Slightly soluble in water; soluble in ethanol, methanol, and other organic solvents.
pKa (predicted) ~9.55Not readily available, but the tosyl group is more electron-withdrawing than the mesyl group.

The lower melting point and higher polarity of this compound may influence solvent choice and reaction work-up procedures.

Performance in Key Synthetic Transformations

The primary application of both reagents in this context is the synthesis of alkenes from carbonyl compounds via their sulfonylhydrazone derivatives. The two most common named reactions for this transformation are the Shapiro reaction and the Bamford-Stevens reaction.

The Shapiro Reaction

The Shapiro reaction involves the treatment of a sulfonylhydrazone with two equivalents of a strong organolithium base (e.g., n-butyllithium or methyllithium) to generate a vinyllithium species, which can then be quenched with an electrophile (often a proton source) to yield an alkene. This reaction typically favors the formation of the less substituted (kinetic) alkene.

Logical Relationship of the Shapiro Reaction

Shapiro_Reaction carbonyl Aldehyde or Ketone hydrazone Sulfonylhydrazone carbonyl->hydrazone Condensation sulfonylhydrazide RSO₂NHNH₂ sulfonylhydrazide->hydrazone vinyllithium Vinyllithium Intermediate hydrazone->vinyllithium + Base base 2 eq. R'Li base->vinyllithium alkene Alkene vinyllithium->alkene + Electrophile electrophile Electrophile (e.g., H₂O) electrophile->alkene

Caption: General workflow of the Shapiro reaction.

While comprehensive, direct comparative studies are limited in the literature, the electronic differences between the methanesulfonyl (mesyl) and p-toluenesulfonyl (tosyl) groups allow for educated inferences on their relative performance. The tosyl group is more electron-withdrawing than the mesyl group due to the resonance-delocalizing aromatic ring. This can influence the acidity of the N-H and α-C-H protons in the sulfonylhydrazone intermediate.

Hypothetical Performance Comparison in the Shapiro Reaction

FeatureMethanesulfonylhydrazonep-ToluenesulfonylhydrazoneRationale
Rate of Hydrazone Formation Potentially fasterGenerally efficientThe less sterically hindered mesyl group may lead to faster condensation.
Ease of Deprotonation May require slightly stronger basic conditionsReadily deprotonatedThe more electron-withdrawing tosyl group increases the acidity of the protons.
Yield of Alkene Good to excellent (substrate dependent)Good to excellent (well-documented)Both are effective, but yields are highly substrate-specific.
Regioselectivity Favors less substituted alkeneFavors less substituted alkeneThis is a characteristic feature of the Shapiro reaction mechanism.
The Bamford-Stevens Reaction

The Bamford-Stevens reaction involves the treatment of a sulfonylhydrazone with a strong base (e.g., sodium methoxide) in a protic or aprotic solvent. In protic solvents, the reaction proceeds through a carbocation intermediate, leading to the more substituted (thermodynamic) alkene. In aprotic solvents, a carbene intermediate is formed.

Logical Relationship of the Bamford-Stevens Reaction

Bamford_Stevens_Reaction hydrazone Sulfonylhydrazone intermediate Diazo Intermediate hydrazone->intermediate + Base base Strong Base (e.g., NaOMe) base->intermediate protic Protic Solvent intermediate->protic aprotic Aprotic Solvent intermediate->aprotic carbocation Carbocation protic->carbocation H⁺ carbene Carbene aprotic->carbene -N₂ thermodynamic_alkene More Substituted Alkene carbocation->thermodynamic_alkene -H⁺ kinetic_alkene Less Substituted Alkene carbene->kinetic_alkene 1,2-hydride shift

Caption: Mechanistic pathways of the Bamford-Stevens reaction.

Similar to the Shapiro reaction, the electronic nature of the sulfonyl group is expected to influence the reaction. The greater electron-withdrawing ability of the tosyl group may facilitate the initial deprotonation and subsequent elimination steps.

Experimental Protocols

Detailed and optimized experimental protocols are essential for reproducible and high-yielding synthetic transformations. Below are representative, illustrative protocols for the formation of sulfonylhydrazones and their subsequent conversion to alkenes. Note: These are generalized procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for the Synthesis of a Sulfonylhydrazone
  • To a solution of the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or THF) is added the sulfonylhydrazide (methane- or p-toluenesulfonohydrazide, 1.0-1.1 eq.).

  • A catalytic amount of acid (e.g., a few drops of concentrated HCl or p-toluenesulfonic acid) can be added to accelerate the reaction.

  • The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude sulfonylhydrazone is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).

Protocol 2: Illustrative Procedure for the Shapiro Reaction
  • The dried sulfonylhydrazone (1.0 eq.) is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether, or TMEDA) under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78 °C.

  • A solution of an organolithium base (e.g., n-butyllithium or methyllithium, 2.0-2.2 eq.) is added dropwise via syringe, maintaining the temperature below -70 °C.

  • After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for several hours.

  • The reaction is then quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude alkene is purified by column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow start Start: Carbonyl Compound + Sulfonylhydrazide step1 Hydrazone Formation (Protocol 1) start->step1 step2 Purification (Recrystallization) step1->step2 step3 Shapiro Reaction (Protocol 2) step2->step3 step4 Aqueous Work-up step3->step4 step5 Purification (Column Chromatography) step4->step5 end End: Purified Alkene step5->end

Caption: A typical experimental workflow for alkene synthesis.

Conclusion and Recommendations

Both this compound and p-toluenesulfonohydrazide are effective reagents for the conversion of aldehydes and ketones to alkenes via sulfonylhydrazone intermediates.

  • p-Toluenesulfonohydrazide is the more established and extensively documented reagent. Its reactivity is well-understood, and a vast body of literature exists to guide its use. It is a reliable choice for a wide range of substrates and reaction conditions.

  • This compound offers a viable alternative with potential advantages in certain scenarios. Its lower molecular weight may be beneficial in terms of atom economy. The difference in electronic properties compared to tosylhydrazide could be exploited to modulate reactivity and potentially achieve different outcomes in sensitive or complex systems. However, the available literature on its direct comparison with tosylhydrazide in reactions like the Shapiro and Bamford-Stevens is less comprehensive.

For routine transformations where established protocols are desired, p-toluenesulfonohydrazide remains the go-to reagent. For researchers exploring novel methodologies or seeking to fine-tune the reactivity of sulfonylhydrazones, This compound represents a promising area for investigation. Further direct comparative studies under standardized conditions are warranted to fully elucidate the subtle differences in performance between these two valuable synthetic tools.

A Comparative Guide to the Spectroscopic Characterization of Sulfonylhydrazones from Methanesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Sulfonylhydrazones derived from methanesulfonohydrazide represent a significant class of organic compounds, drawing considerable attention in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Accurate structural elucidation is paramount for understanding their structure-activity relationships. This guide provides a comparative overview of the spectroscopic characterization of these compounds using fundamental techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS).

General Synthesis

Methanesulfonylhydrazones are typically synthesized through a condensation reaction between this compound and various aldehyde or ketone precursors.[3] This reaction is often catalyzed by an acid and involves the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone.[3]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a series of sulfonylhydrazones synthesized from this compound and different salicylaldehyde derivatives. This data facilitates the comparison of their structural features.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆, δ/ppm)

Compound NameSO₂-CH₃ (s, 3H)Ar-HCH=N (s, 1H)NH (s, 1H)OH (s, 1H)Other
II : 3,5-ditertbutylsalicylaldehyde methanesulfonylhydrazone3.167.36 (d, 1H), 7.29 (d, 1H)8.3511.4511.151.38 (s, 9H), 1.29 (s, 9H)
III : 3-tertbutylsalicylaldehyde methanesulfonylhydrazone3.097.28 (d, 2H), 6.87 (t, 1H)8.3411.4010.991.39 (s, 9H)
IV : 5-bromosalicylaldehyde methanesulfonylhydrazone2.927.76 (d, 1H), 7.41 (dd, 1H), 6.88 (d, 1H)8.2711.6010.91
Data sourced from Macedonian Journal of Chemistry and Chemical Engineering.[1]

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆, δ/ppm)

Compound NameSO₂-CH₃Ar-CC=NAr-C-O
II : 3,5-ditertbutylsalicylaldehyde methanesulfonylhydrazone42.1118.9, 125.8, 126.9, 136.5, 139.9148.5155.5
III : 3-tertbutylsalicylaldehyde methanesulfonylhydrazone42.0118.5, 118.9, 127.8, 129.8, 136.8148.9156.9
IV : 5-bromosalicylaldehyde methanesulfonylhydrazone41.8111.4, 120.9, 121.7, 133.5, 134.1145.9158.1
Data sourced from Macedonian Journal of Chemistry and Chemical Engineering.[1]

Table 3: FT-IR Spectroscopic Data (KBr, cm⁻¹)

Compound Nameν(O-H)ν(N-H)ν(C=N)νas(SO₂)νs(SO₂)
II : 3,5-ditertbutylsalicylaldehyde methanesulfonylhydrazone34423215161813211141
III : 3-tertbutylsalicylaldehyde methanesulfonylhydrazone34503209162213191139
IV : 5-bromosalicylaldehyde methanesulfonylhydrazone34483192161613251145
Data interpretation based on characteristic absorption frequencies.[1][4][5]
Comparison with Alternatives

The spectroscopic data presented are characteristic of sulfonylhydrazones derived from this compound. For comparative purposes, researchers can analyze sulfonylhydrazones derived from other sulfonyl hydrazides, such as p-toluenesulfonohydrazide (tosylhydrazide). The primary spectral differences would be observed in the signals corresponding to the sulfonyl moiety. For instance, tosylhydrazide derivatives would exhibit signals for the aromatic protons of the tosyl group in the ¹H NMR spectrum and additional aromatic carbon signals in the ¹³C NMR spectrum, along with the absence of the characteristic singlet for the SO₂-CH₃ group.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of molecules.[3][6]

  • Sample Preparation : Approximately 5-10 mg of the sulfonylhydrazone sample is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[1][6]

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 500 MHz).[1] Trimethylsilane (TMS) is used as an internal standard.[1][7]

  • ¹H NMR Acquisition : A standard one-dimensional proton spectrum is acquired. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.[6]

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C spectrum is acquired. This typically requires a larger number of scans and a longer relaxation delay compared to ¹H NMR.[6]

  • Data Processing : The raw data is processed using Fourier transformation, followed by phase and baseline corrections.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5][8]

  • Sample Preparation : A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.[1]

  • Instrumentation : The spectrum is recorded using an FT-IR spectrophotometer.[1]

  • Data Acquisition : A background spectrum of the KBr pellet is recorded first. Then, the sample spectrum is recorded over the range of 4000–400 cm⁻¹.[1][6] The final spectrum is presented as the ratio of the sample to the background spectrum.[6]

  • Data Analysis : Characteristic absorption bands are identified and assigned to their corresponding functional groups (e.g., N-H, C=N, S=O).[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent, such as ethanol or DMSO.

  • Instrumentation : The UV-Vis spectrum is recorded on a spectrophotometer over a range of 200–800 nm.[1]

  • Data Analysis : The wavelength of maximum absorbance (λmax) is determined, which corresponds to electronic transitions within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample.[8][9]

  • Sample Preparation : A dilute solution of the sample is prepared in a volatile solvent like methanol or acetonitrile.[6]

  • Instrumentation : A mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI), is used.[6]

  • Data Acquisition : The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured.[8][10]

  • Data Analysis : The molecular ion peak (M⁺) is identified to determine the molecular weight. The fragmentation pattern provides additional structural information.[9]

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of these compounds.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization A This compound C Condensation Reaction (Acid Catalyst) A->C B Aldehyde / Ketone B->C D Sulfonylhydrazone (Crude Product) C->D E Recrystallization D->E F Purified Sulfonylhydrazone E->F G NMR (¹H, ¹³C) F->G H FT-IR F->H I UV-Vis F->I J Mass Spectrometry F->J K Structural Elucidation & Data Comparison G->K H->K I->K J->K

Caption: Workflow for Synthesis and Spectroscopic Characterization.

G Start Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Dissolve in DMSO-d6 IR FT-IR Spectroscopy Start->IR Prepare KBr Pellet MS Mass Spectrometry Start->MS Dissolve in Volatile Solvent NMR_Data Identify H/C Framework - SO₂-CH₃ singlet - C=N chemical shift NMR->NMR_Data IR_Data Identify Functional Groups - ν(N-H) - ν(C=N) - ν(S=O) IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation - Molecular Ion Peak (M⁺) MS->MS_Data Conclusion Confirm Structure of Sulfonylhydrazone NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Logical Flow of Spectroscopic Data Interpretation.

References

Confirming the Structure of Methanesulfonohydrazide Reaction Products by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel compounds. This guide provides a comparative analysis of the NMR spectra of Methanesulfonohydrazide and its reaction products, specifically focusing on the formation of sulfonylhydrazones. Detailed experimental protocols and data interpretation are presented to aid in the unambiguous confirmation of product structures.

This compound is a versatile reagent in organic synthesis, frequently utilized for the preparation of sulfonylhydrazones through condensation reactions with aldehydes and ketones.[1] These reactions are fundamental in the development of new therapeutic agents, as sulfonylhydrazone derivatives have demonstrated significant pharmacological potential, including antimycobacterial activity.[1] The structural confirmation of the resulting sulfonylhydrazone is a critical step in the research and development process, and NMR spectroscopy provides the most definitive evidence.

This guide will use the reaction of this compound with a substituted benzaldehyde to illustrate the key changes observed in ¹H and ¹³C NMR spectra upon the formation of a sulfonylhydrazone.

Experimental Protocols

A representative experimental protocol for the synthesis of a sulfonylhydrazone from this compound is as follows:

Synthesis of N'-(substituted-benzylidene)this compound:

A solution of this compound (1 mmol) in a suitable solvent such as ethanol or methanol is prepared. To this solution, the corresponding substituted benzaldehyde (1 mmol) is added, often with a catalytic amount of acid (e.g., a few drops of acetic acid). The reaction mixture is typically stirred at room temperature or gently heated for a period of 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the resulting solid product is often collected by filtration, washed with a cold solvent, and may be further purified by recrystallization to yield the desired sulfonylhydrazone.

NMR Sample Preparation:

A small amount of the analyte (this compound or the synthesized sulfonylhydrazone) is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The prepared sample is then transferred to an NMR tube for analysis.

Comparative NMR Data

The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and a representative sulfonylhydrazone product. The data is presented to highlight the characteristic shifts and signal changes that confirm the formation of the C=N double bond and the overall structure of the product.

Table 1: ¹H NMR Data Comparison (in DMSO-d₆)

Assignment This compound N'-(substituted-benzylidene)this compound Rationale for Change
CH₃-SO₂ ~2.9 ppm (singlet)~3.1 ppm (singlet)Minor downfield shift due to the change in the electronic environment of the sulfonyl group.
NH₂ ~4.4 ppm (broad singlet)DisappearsThe primary amine protons are consumed in the condensation reaction to form the C=N bond.
NH ~7.7 ppm (broad singlet)~11.5 ppm (singlet)Significant downfield shift of the remaining NH proton due to deshielding by the adjacent C=N bond and participation in resonance.
CH=N Not present~8.1 ppm (singlet)Appearance of a new singlet in the downfield region, characteristic of the azomethine proton, providing definitive evidence of hydrazone formation.[2][3]
Aromatic-H Not present~7.3 - 7.8 ppm (multiplets)Appearance of signals corresponding to the protons of the aromatic ring from the aldehyde reactant.

Table 2: ¹³C NMR Data Comparison (in DMSO-d₆)

Assignment This compound N'-(substituted-benzylidene)this compound Rationale for Change
CH₃-SO₂ ~36 ppm~40 ppmSlight downfield shift of the methyl carbon.
C=N Not present~145-150 ppmAppearance of a new signal in the characteristic range for an imine carbon, confirming the formation of the C=N double bond.[2]
Aromatic-C Not present~125 - 140 ppmAppearance of signals corresponding to the carbons of the aromatic ring.

Visualization of the Confirmation Process

The logical workflow for confirming the structure of the reaction product using NMR data can be visualized as follows:

G cluster_0 Reaction & Workup cluster_1 NMR Analysis cluster_2 Structure Confirmation Reactants This compound + Aldehyde/Ketone Reaction Condensation Reaction Reactants->Reaction Product Crude Sulfonylhydrazone Reaction->Product Purification Purification Product->Purification FinalProduct Pure Sulfonylhydrazone Purification->FinalProduct NMR_Acquisition Acquire 1H & 13C NMR Spectra FinalProduct->NMR_Acquisition Data_Processing Process NMR Data NMR_Acquisition->Data_Processing Spectral_Analysis Analyze Chemical Shifts, Integrations, and Multiplicities Data_Processing->Spectral_Analysis Compare_Spectra Compare Reactant and Product Spectra Spectral_Analysis->Compare_Spectra Identify_Changes Identify Key Spectral Changes Compare_Spectra->Identify_Changes Confirm_Structure Confirm Sulfonylhydrazone Structure Identify_Changes->Confirm_Structure

Figure 1. Experimental workflow for the synthesis and NMR confirmation of a sulfonylhydrazone.

The logical relationship between the different NMR parameters and the final structure confirmation is illustrated below:

G cluster_0 1H NMR Evidence cluster_1 13C NMR Evidence cluster_2 Conclusion Disappearance_NH2 Disappearance of NH2 signal Structure_Confirmed Sulfonylhydrazone Structure Confirmed Disappearance_NH2->Structure_Confirmed Appearance_CHN Appearance of CH=N signal Appearance_CHN->Structure_Confirmed Shift_NH Downfield shift of NH signal Shift_NH->Structure_Confirmed Appearance_CN Appearance of C=N signal Appearance_CN->Structure_Confirmed

Figure 2. Logical connections between NMR data and structure confirmation.

Conclusion

The comparison of ¹H and ¹³C NMR spectra of this compound and its sulfonylhydrazone reaction products provides clear and definitive evidence for the structural transformation. The key diagnostic signals, namely the disappearance of the NH₂ protons, the appearance of the azomethine (CH=N) proton and carbon signals, and the significant downfield shift of the remaining NH proton, collectively confirm the successful formation of the sulfonylhydrazone. This guide provides a framework for researchers to confidently interpret their NMR data and verify the structures of their synthesized compounds.

References

Validating Sulfonyl Radical Formation from Methanesulfonohydrazide: An EPR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug development and synthetic chemistry, the precise generation and detection of reactive intermediates like sulfonyl radicals are paramount. Methanesulfonohydrazide serves as a readily available precursor for the methanesulfonyl radical, a valuable species in various synthetic transformations. This guide provides a comprehensive comparison of Electron Paramagnetic Resonance (EPR) spectroscopy for the validation of sulfonyl radical formation from this compound against alternative detection methods, supported by detailed experimental protocols and data.

EPR Spectroscopy: The Gold Standard for Radical Detection

EPR spectroscopy is a powerful and definitive technique for the direct detection and characterization of paramagnetic species, including free radicals.[1][2] When combined with spin trapping, it allows for the detection of short-lived radicals by converting them into more persistent radical adducts with characteristic EPR spectra.[3][4][5]

Experimental Protocol: EPR Spin Trapping of Methanesulfonyl Radical

This protocol outlines the generation of methanesulfonyl radicals from this compound and their subsequent detection using EPR spin trapping with 5,5-dimethyl-1-pyrroline N-oxide (DMPO).

Materials:

  • This compound

  • 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) as the spin trap

  • Dimethyl sulfoxide (DMSO) as the solvent

  • A thermal or photochemical initiation source

  • EPR spectrometer (X-band)

  • Capillary tubes for EPR measurements

Procedure:

  • Sample Preparation: In a clean vial, prepare a solution of this compound (e.g., 10 mM) and DMPO (e.g., 100 mM) in DMSO.

  • Radical Generation:

    • Thermal Method: Heat the solution to a temperature known to induce homolytic cleavage of the N-S bond of the sulfonylhydrazide (e.g., 80-120 °C) for a defined period.

    • Photochemical Method: Irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp) at a specific wavelength if the precursor is known to be photosensitive.

  • EPR Measurement:

    • Transfer the solution into a capillary tube and place it in the EPR spectrometer's resonant cavity.

    • Record the EPR spectrum at room temperature.

    • Typical X-band EPR spectrometer settings:

      • Microwave Frequency: ~9.5 GHz

      • Microwave Power: 10-20 mW

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: 0.5-1.0 G

      • Sweep Width: 100 G

      • Time Constant: 0.1 s

      • Scan Time: 1-2 minutes

Data Interpretation:

ParameterExpected Value Range (Gauss)
aN (Nitrogen)12.0 - 14.0
aHβ (β-Hydrogen)8.0 - 11.0

Table 1: Expected Hyperfine Coupling Constants for the DMPO-Methanesulfonyl Radical Adduct. These values are estimations based on data for similar sulfur-centered radical adducts and theoretical calculations.

experimental_workflow cluster_preparation Sample Preparation cluster_generation Radical Generation cluster_detection Detection & Validation A This compound D Mix A->D B DMPO (Spin Trap) B->D C DMSO (Solvent) C->D E Initiation (Thermal/Photochemical) D->E Formation of Methanesulfonyl Radical F EPR Spin Trapping E->F Radical reacts with DMPO G EPR Spectrometer F->G H Spectrum Analysis G->H I Validation of Radical Formation H->I

Caption: Experimental workflow for EPR validation.

Comparison with Alternative Methods

While EPR is highly specific for radical detection, other techniques can provide complementary information or may be more suitable under certain experimental constraints.

FeatureEPR SpectroscopyMass Spectrometry (MS) with Radical TrappingChemiluminescence
Principle Direct detection of unpaired electrons.[1]Trapping radicals to form stable, detectable products.[7]Light emission from a reaction involving the radical.
Specificity High; provides structural information via hyperfine coupling.High; provides mass of the trapped radical.Lower; often indicates the presence of a class of radicals.
Sensitivity Moderate to high with spin trapping.High.Very high.
Quantitative Analysis Can be quantitative with appropriate standards.Can be quantitative with internal standards.Semi-quantitative.
Instrumentation EPR Spectrometer.Mass Spectrometer.Luminometer.
Advantages Definitive identification of radical species.[2]High sensitivity and structural information.[7]High sensitivity and real-time monitoring.
Limitations Can be complex to interpret; spin adducts may be unstable.Indirect detection; trapping efficiency can vary.Low specificity; susceptible to interferences.

Table 2: Comparison of EPR with Alternative Radical Detection Methods.

Alternative Sulfonyl Radical Precursors

This compound is one of several precursors capable of generating sulfonyl radicals. The choice of precursor can be critical depending on the desired reaction conditions.

PrecursorMethod of GenerationAdvantagesDisadvantages
This compound Thermal or photochemical decomposition.[8]Readily available and stable.May require elevated temperatures or UV irradiation.
Sulfonyl Chlorides Photoredox catalysis, thermal initiation.[9]Versatile and widely used in synthesis.Can be corrosive and moisture-sensitive.
Sulfinates Oxidation (e.g., with a metal catalyst or photoredox).Mild reaction conditions possible.May require an oxidant.
Sulfone Tetrazoles Photoredox catalysis.[10]Good functional group tolerance.Precursor synthesis may be required.

Table 3: Comparison of Common Sulfonyl Radical Precursors.

logical_relationship cluster_precursor Sulfonyl Radical Precursor cluster_generation Generation Method cluster_radical Reactive Intermediate cluster_detection Validation Method A This compound B1 Thermal Decomposition A->B1 B2 Photochemical Activation A->B2 C Methanesulfonyl Radical B1->C B2->C D1 EPR Spin Trapping C->D1 D2 Mass Spectrometry C->D2 D3 Chemiluminescence C->D3

Caption: Sulfonyl radical generation and detection pathways.

Conclusion

Validating the formation of sulfonyl radicals from this compound is crucial for its effective use in research and development. EPR spectroscopy with spin trapping stands out as the most definitive method for this purpose, providing direct evidence and structural information about the radical species formed. While alternative methods like mass spectrometry and chemiluminescence offer advantages in sensitivity, they lack the high specificity of EPR. The choice of detection method should be guided by the specific experimental requirements, including the need for definitive identification, sensitivity, and quantitative accuracy.

References

Navigating the Reactive Maze: A Comparative Guide to Intermediates in Methanesulfonohydrazide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the transient species that dictate reaction pathways is paramount. Methanesulfonohydrazide and its derivatives are versatile building blocks in organic synthesis, primarily valued for their ability to transform carbonyl compounds and generate sulfonyl radicals. The utility of these reagents hinges on the controlled formation and subsequent reaction of several key intermediates. This guide provides a comparative analysis of these intermediates, supported by experimental data and detailed protocols, to aid in reaction design and optimization.

The chemistry of this compound is dominated by the formation of methanesulfonylhydrazones, which serve as precursors to a host of reactive species. The specific intermediate generated, and thus the final product, is highly dependent on the reaction conditions, particularly the choice of base and solvent. This guide will compare the formation and reactivity of the principal intermediates: methanesulfonylhydrazones, diazoalkanes, carbocations/carbenes, vinyllithium species, and sulfonyl radicals.

Comparison of Key Reaction Intermediates and Pathways

The reaction of a ketone or aldehyde with this compound readily forms a methanesulfonylhydrazone. From this stable intermediate, two primary pathways diverge: the Bamford-Stevens reaction and the Shapiro reaction. These pathways, while both leading to alkenes, proceed through distinct intermediates and yield different products, making the choice of reaction conditions critical for achieving the desired outcome. A third pathway involves the oxidative generation of sulfonyl radicals.

IntermediatePrecursorGeneration MethodKey ReagentsSubsequent Products
MethanesulfonylhydrazoneKetone/AldehydeCondensationThis compound, acid catalyst (optional)Diazoalkanes, Vinyllithium species
DiazoalkaneMethanesulfonylhydrazoneBase-mediated eliminationStrong base (e.g., NaH, NaOMe)Alkenes (via carbene/carbocation)
Carbene / CarbocationDiazoalkaneThermolysis/Photolysis or Protic solventAprotic solvent (for carbene), Protic solvent (for carbocation)Alkenes (thermodynamic), cyclopropanes
VinyllithiumMethanesulfonylhydrazoneDouble deprotonation2+ equivalents of organolithium base (e.g., n-BuLi)Alkenes (kinetic), functionalized alkenes
Sulfonyl RadicalThis compoundOxidationOxidant (e.g., I₂, TBHP) or photoredox catalysisSulfonated compounds

Table 1: Comparison of major intermediates in this compound chemistry.

Performance Comparison: Bamford-Stevens vs. Shapiro Reaction

The choice between the Bamford-Stevens and Shapiro reactions is a classic example of kinetic versus thermodynamic control in organic synthesis. While both utilize a sulfonylhydrazone starting material, the reaction conditions dictate the regioselectivity of the resulting alkene. Most literature examples utilize p-toluenesulfonylhydrazones (tosylhydrazones), but the principles are directly applicable to methanesulfonylhydrazones.

FeatureBamford-Stevens ReactionShapiro Reaction
Base Strong, non-nucleophilic alkoxide or hydride bases (e.g., NaOMe, NaH)[1][2][3]Strong, organometallic bases (≥2 equivalents) (e.g., n-BuLi, MeLi)[4]
Solvent Protic (e.g., ethylene glycol) or AproticAprotic (e.g., hexane, ether)
Key Intermediate Diazoalkane, then Carbene (aprotic) or Carbocation (protic)[1][2][3]Vinyllithium[4]
Product Control ThermodynamicKinetic
Major Alkene Product More substituted alkene (Zaitsev product)[1][2]Less substituted alkene (Hofmann product)[2]
Yields (General) Often >50%[1]Generally good yields

Table 2: Comparison of Bamford-Stevens and Shapiro reaction pathways.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of reaction intermediates. Below are representative protocols for the formation of a methanesulfonylhydrazone and the subsequent generation of key intermediates.

Protocol 1: Synthesis of Acetone Methanesulfonylhydrazone

This protocol is adapted from typical procedures for hydrazone formation.

Materials:

  • This compound

  • Acetone

  • Methanol

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add a slight excess of acetone (1.1 eq) to the solution.

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or ¹H NMR until the starting material is consumed.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Redissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Dry the organic solution over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude acetone methanesulfonylhydrazone.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Expected Spectroscopic Data (by analogy to acetone hydrazone[5]):

  • ¹H NMR (CDCl₃): Expect singlets for the two methyl groups of the acetone moiety (~1.8-2.0 ppm), a singlet for the methanesulfonyl methyl group (~3.0 ppm), and a broad singlet for the N-H proton.

  • ¹³C NMR (CDCl₃): Expect signals for the acetone methyl carbons, the methanesulfonyl methyl carbon, and the C=N carbon.

  • IR (KBr): A characteristic C=N stretching vibration (~1620-1650 cm⁻¹), N-H stretching (~3200-3400 cm⁻¹), and strong S=O stretching bands (~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹).

Protocol 2: Generation of a Diazoalkane Intermediate (Bamford-Stevens)

This is a general procedure for the aprotic Bamford-Stevens reaction.

Materials:

  • Acetone methanesulfonylhydrazone (from Protocol 1)

  • Sodium hydride (NaH)

  • Anhydrous, aprotic solvent (e.g., THF, diglyme)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.1 eq) in the anhydrous aprotic solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of acetone methanesulfonylhydrazone (1.0 eq) in the same anhydrous solvent to the NaH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60-80 °C) to promote the elimination of methanesulfinate and the extrusion of N₂.

  • The formation of the diazo compound can sometimes be observed by a color change (often yellow or orange). The subsequent decomposition to the carbene and then alkene is typically rapid at elevated temperatures.

  • The alkene product can be isolated by quenching the reaction with water, followed by extraction and purification.

Protocol 3: Generation of a Vinyllithium Intermediate (Shapiro)

This protocol outlines the key steps of the Shapiro reaction.

Materials:

  • A methanesulfonylhydrazone of an unsymmetrical ketone (e.g., 2-methylcyclohexanone methanesulfonylhydrazone)

  • n-Butyllithium (n-BuLi) in hexanes (2.2 eq)

  • Anhydrous ether or THF

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere, dissolve the methanesulfonylhydrazone (1.0 eq) in the anhydrous solvent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2.2 eq) dropwise via syringe. The first equivalent deprotonates the N-H group, and the second deprotonates the less-hindered α-carbon.

  • After the addition, allow the reaction to slowly warm to room temperature. During this time, the elimination of lithium methanesulfinate and nitrogen gas occurs, forming the vinyllithium intermediate.

  • The reaction can be quenched by the addition of water or an electrophile (e.g., an alkyl halide) to trap the vinyllithium species.

  • Isolate the product via aqueous workup, extraction, and purification.

Protocol 4: Generation of Sulfonyl Radicals

This method uses an iodine catalyst for the oxidative generation of sulfonyl radicals.[6]

Materials:

  • This compound (1.0 eq)

  • An amine or other radical acceptor

  • Molecular Iodine (I₂) (catalytic amount)

  • tert-Butyl hydroperoxide (TBHP) (oxidant)

  • Suitable solvent (e.g., acetonitrile)

Procedure:

  • To a flask, add this compound (1.0 eq), the radical acceptor substrate (e.g., a tertiary amine, 1.0 eq), and a catalytic amount of I₂.

  • Add the solvent and stir the mixture.

  • Add TBHP as the oxidant.

  • Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Visualization of Reaction Pathways

The logical flow of these competing reactions can be visualized to better understand the decision points in a synthetic plan.

Reaction_Intermediates start Ketone / Aldehyde Hydrazone Methanesulfonylhydrazone (Stable Intermediate) start->Hydrazone Condensation MSH This compound MSH->Hydrazone Radical Sulfonyl Radical MSH->Radical Oxidation (I₂, TBHP) Vinyllithium Vinyllithium Intermediate Hydrazone->Vinyllithium ≥2 eq. n-BuLi (Shapiro Reaction) Diazo Diazoalkane Intermediate Hydrazone->Diazo NaH / NaOMe (Bamford-Stevens) Kinetic_Alkene Less Substituted Alkene Vinyllithium->Kinetic_Alkene Quench (H₂O) Carbene Carbene / Carbocation Intermediate Diazo->Carbene -N₂ Thermo_Alkene More Substituted Alkene Carbene->Thermo_Alkene Rearrangement Sulfone Sulfonated Product Radical->Sulfone Radical Trapping

Caption: Competing pathways from this compound and its derivatives.

Experimental_Workflow cluster_synthesis Step 1: Hydrazone Synthesis cluster_pathways Step 2: Intermediate Generation & Reaction carbonyl Select Carbonyl (Ketone or Aldehyde) react_msh React with This compound carbonyl->react_msh purify_hydrazone Purify & Characterize (NMR, IR, MS) react_msh->purify_hydrazone bs_node Bamford-Stevens (Thermodynamic Control) purify_hydrazone->bs_node shapiro_node Shapiro Reaction (Kinetic Control) purify_hydrazone->shapiro_node bs_base Add NaH or NaOMe in Protic/Aprotic Solvent bs_node->bs_base bs_product Isolate More Substituted Alkene bs_base->bs_product shapiro_base Add ≥2 eq. n-BuLi in Aprotic Solvent at -78°C shapiro_node->shapiro_base shapiro_product Isolate Less Substituted Alkene shapiro_base->shapiro_product

Caption: General experimental workflow for olefination reactions.

References

A Comparative Guide to Purity Assessment of Synthesized Methanesulfonohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety and efficacy. This guide provides an objective comparison of key analytical techniques for the purity assessment of methanesulfonohydrazide derivatives, a class of compounds with significant therapeutic potential. Supported by experimental data, this document details methodologies for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) to enable informed decisions in quality control and analytical development.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for purity assessment hinges on factors such as the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and accuracy. HPLC, qNMR, and GC-MS each offer distinct advantages and are often used orthogonally to build a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for many this compound derivatives. Its high resolution and sensitivity allow for the detection of trace impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) provides a primary ratio measurement of the analyte to an internal standard without the need for identical reference standards for each impurity. This makes it a powerful tool for purity determination and the quantification of impurities, especially when certified reference materials are unavailable.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile this compound derivatives, derivatization is often required to increase their volatility. GC-MS offers excellent separation efficiency and definitive identification of impurities through mass spectral data.[2]

Below is a summary of the performance characteristics of these techniques for the analysis of sulfonamide and hydrazide compounds, which can be extrapolated to this compound derivatives.

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning between a mobile and stationary phase.Nuclear spin transitions in a magnetic field.Partitioning between a carrier gas and a stationary phase with mass-based detection.
Applicability Non-volatile and thermally labile compounds.Soluble compounds containing NMR-active nuclei.Volatile and semi-volatile compounds (derivatization may be required).
Selectivity High, tunable through column and mobile phase selection.High, based on unique chemical shifts of nuclei.Very high, combines chromatographic separation with mass analysis.
Quantification Requires reference standards for each impurity.Absolute quantification against a certified internal standard.[3]Requires reference standards or stable isotope-labeled internal standards.
Advantages Robust, versatile, high resolution, well-established.No need for specific impurity standards, non-destructive, provides structural information.[1]High sensitivity, excellent for volatile impurities, definitive identification.[2]
Limitations Co-elution of impurities possible, detector response varies.Lower sensitivity than chromatographic methods, requires soluble samples.Not suitable for non-volatile or thermally unstable compounds without derivatization.

Table 2: Performance Data for the Analysis of Sulfonamide and Hydrazide Derivatives

ParameterHPLC[4][5][6]qNMR[7][8]GC-MS[9]
Limit of Detection (LOD) 0.001 - 10 µg/mL~0.1% (relative)1 - 10 ng/mL
Limit of Quantification (LOQ) 0.003 - 30 µg/mL~0.3% (relative)3 - 30 ng/mL
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%
Precision (% RSD) < 2%< 1%< 5%

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity data. The following sections provide standardized protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) Protocol for Purity of Aromatic Sulfonamides

This protocol is designed for the separation and quantification of this compound derivatives and their potential process-related impurities.

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in a 10 mL volumetric flask with a suitable diluent (e.g., acetonitrile:water 50:50 v/v) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound derivative sample in the same manner as the standard solution.

  • Spiked Sample: To identify and quantify potential impurities, a sample solution can be spiked with known related substances at a concentration of, for example, 0.1% of the main analyte concentration.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often employed. For example:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the analyte (e.g., 254 nm).

3. Data Analysis:

  • Identify the peaks corresponding to the main compound and impurities based on their retention times compared to the standard and spiked samples.

  • Calculate the percentage purity by the area normalization method or by using an external standard method for known impurities.

Quantitative NMR (qNMR) Protocol for Purity Assessment of Hydrazide Compounds

This protocol outlines the steps for determining the absolute purity of a this compound derivative using an internal standard.[10]

1. Sample Preparation:

  • Accurately weigh about 10-20 mg of the synthesized this compound derivative into an NMR tube.

  • Accurately weigh and add a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) to the same NMR tube. The amount of internal standard should be chosen to give a signal with a similar intensity to the analyte signal.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve both the sample and the internal standard completely.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A standard 1D proton pulse sequence is used.

  • Key Parameters:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. This is critical for accurate integration.

    • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

    • Pulse Angle: A 90° pulse angle should be used.

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculate the purity using the following formula:[11]

    • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    • Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound derivative

      • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Analysis of Sulfonamide Impurities

This protocol is suitable for identifying and quantifying volatile impurities or for the analysis of the main component after derivatization.

1. Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the synthesized this compound derivative into a vial.

  • Add a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a solvent (e.g., pyridine).

  • Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to complete the derivatization reaction.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • GC System:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to cover the expected fragments of the analyte and impurities.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the main component and impurities by their retention times and mass spectra.

  • Compare the obtained mass spectra with a library (e.g., NIST) for tentative identification of unknown impurities.

  • Quantify impurities using an internal or external standard method.

Mandatory Visualization

The following diagrams illustrate the logical workflow for purity assessment and the signaling pathway for the synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis of this compound Derivative cluster_purity_assessment Purity Assessment cluster_decision Decision cluster_outcome Outcome Synthesis Chemical Synthesis Crude_Product Crude Product Isolation Synthesis->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification HPLC HPLC Analysis (Purity, Impurity Profile) Purification->HPLC qNMR qNMR Analysis (Absolute Purity) Purification->qNMR GCMS GC-MS Analysis (Volatile Impurities) Purification->GCMS Purity_Check Purity > 99.5%? HPLC->Purity_Check qNMR->Purity_Check GCMS->Purity_Check Pass Pass Purity_Check->Pass Yes Fail Fail (Further Purification) Purity_Check->Fail No synthesis_pathway Methane_Chloride Methanesulfonyl Chloride Reaction Nucleophilic Substitution Methane_Chloride->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product This compound Reaction->Product Byproduct Potential Impurities: - Unreacted Starting Materials - Di-substituted Hydrazine - Salts Reaction->Byproduct

References

A Comparative Guide to Catalysts for Reactions Involving Methanesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonohydrazide (MSH) is a versatile building block in organic synthesis, prized for its role in forming crucial C-N, C-S, and S-N bonds in a wide array of pharmaceutical and agrochemical compounds. The efficiency and selectivity of reactions involving MSH are highly dependent on the catalytic system employed. This guide provides a comparative overview of various catalytic strategies, including metal-catalyzed cross-coupling, traditional acid catalysis, and modern metal-free and electrochemical approaches. The information presented herein is supported by experimental data from the literature to aid in catalyst selection and methods development.

Comparative Overview of Catalytic Systems

The choice of catalyst dictates the reaction pathway, efficiency, and substrate scope when utilizing this compound. Below is a summary of common catalytic systems and their key characteristics.

Catalytic SystemReaction TypeTypical Catalysts/ReagentsTemperatureReaction TimeYield RangeKey Advantages & Scope
Copper-Catalyzed C-N Cross-CouplingCuI, Cu(OAc)₂, Cu₂O[1][2]40-110 °C12-24 hours50-96%Economical, good for radical-radical coupling and N-arylation of sulfonamides. Tolerates various functional groups.[1]
Palladium-Catalyzed C-N Cross-CouplingPd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., Xantphos, BrettPhos)[3][4]80-120 °C12-24 hours70-95%Broad substrate scope (Buchwald-Hartwig amination), high efficiency, and well-established for complex molecule synthesis.[1][3]
Acid-Catalyzed Condensation (Sulfonylhydrazone formation)p-Toluenesulfonic acid (p-TsOH), Methane Sulfonic AcidRoom Temp. to Reflux0.5-4 hours80-98%Simple, rapid, and efficient for the synthesis of sulfonylhydrazones from aldehydes and ketones.
Metal-Free S-S Bond FormationN-Bromosuccinimide (NBS), DABCO[5]80 °C2 hours60-85%Avoids transition metal contamination, mild conditions, suitable for specific transformations like thiosulfonate synthesis.[5]
Electrochemical Sulfonamide & Sulfonyl Fluoride Synthesisn-Bu₄NI (Redox Catalyst)Room Temp.10 hoursGood"Green" approach using electrons as the reagent, avoids harsh oxidants, suitable for specific functional group transformations.

Key Reaction Methodologies and Experimental Protocols

Copper-Catalyzed C-N Cross-Coupling

Copper catalysts offer an economical and effective method for C-N bond formation. A notable example is the radical-radical cross-coupling of sulfonyl hydrazides with 3-aminoindazoles.[6]

Experimental Protocol: Synthesis of 1-Tosyl-1H-indazol-3-amine [6]

  • Reaction Setup: To a test tube, add 1H-indazol-3-amine (0.3 mmol, 1.5 equiv.), p-toluenesulfonohydrazide (0.2 mmol), CuI (0.04 mmol, 20 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv.).

  • Solvent and Reagent Addition: Add DMSO (2.0 mL) to the mixture, followed by cumene hydroperoxide (CHP, 0.8 mmol, 4.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture at 40 °C for 18 hours.

  • Workup and Purification: Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1,3-substituted aminoindazole.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Palladium catalysis is a cornerstone of modern organic synthesis for C-N bond formation, offering high efficiency and broad substrate scope.[4] While a specific protocol for this compound is not detailed in the provided results, a general procedure for the Buchwald-Hartwig amination is presented.[1]

General Experimental Protocol: [1]

  • Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.5-2 mol%), a suitable phosphine ligand (e.g., BrettPhos, 1-4 mol%), and a base (e.g., K₃PO₄, 1.5-2.5 equivalents) to a dry Schlenk flask.

  • Reagent Addition: Add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and an anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.

Acid-Catalyzed Synthesis of Sulfonylhydrazones

The condensation of this compound with aldehydes or ketones is a straightforward method to produce sulfonylhydrazones, often catalyzed by a mild acid like p-toluenesulfonic acid (p-TsOH).

Experimental Protocol: General Synthesis of a Methanesulfonohydrazone

  • Reaction Setup: To a solution of an aldehyde or ketone (1.0 mmol) and this compound (1.0 mmol) in ethanol (10 mL), add p-toluenesulfonic acid (10 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times are typically short, ranging from 15 to 30 minutes.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is quenched with water (10 mL) and the crude product is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The pure sulfonylhydrazone is obtained after column chromatography.

Metal-Free Synthesis of Thiosulfonates

As an alternative to metal-catalyzed reactions, metal-free approaches can be advantageous to avoid potential metal contamination in the final products. An example is the synthesis of thiosulfonates from sulfonyl hydrazides.[5]

Experimental Protocol: Synthesis of Thiosulfonates [5]

  • Reaction Setup: In a reaction tube, combine the sulfonyl hydrazide (1.0 mmol), N-Bromosuccinimide (NBS, 1.5 equiv.), and DABCO (1.0 equiv.) in a suitable solvent (e.g., CH₃CN, 2 mL).

  • Reaction Conditions: The reaction mixture is stirred at 80 °C under an air atmosphere for 2 hours.

  • Workup and Purification: After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the corresponding thiosulfonate.

Visualizing Reaction Pathways and Experimental Workflows

To further clarify the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate a key reaction pathway and a general workflow for catalyst screening.

G cluster_pathway Acid-Catalyzed Sulfonylhydrazone Formation MSH This compound Intermediate Protonated Carbonyl MSH->Intermediate Nucleophilic Attack Aldehyde Aldehyde/Ketone Aldehyde->Intermediate + H⁺ (from p-TsOH) Product Sulfonylhydrazone Intermediate->Product - H₂O, - H⁺ Water H₂O

Caption: A simplified reaction pathway for the acid-catalyzed formation of sulfonylhydrazones.

G cluster_workflow Catalyst Screening Workflow DefineReaction Define Reaction: Substrates and Desired Product SelectCatalysts Select Catalyst Classes: - Palladium-based - Copper-based - Acid/Base - Metal-Free DefineReaction->SelectCatalysts RunParallel Run Parallel Screening Reactions SelectCatalysts->RunParallel Analyze Analyze Results: - Yield (LC-MS, NMR) - Purity - Reaction Time RunParallel->Analyze Optimize Optimize Lead Catalyst Conditions: - Temperature - Solvent - Ligand/Base Analyze->Optimize ScaleUp Scale-Up Synthesis Optimize->ScaleUp

Caption: A logical workflow for selecting and optimizing a catalyst for a given reaction.

Conclusion

The catalytic landscape for reactions involving this compound is diverse, offering a range of options to suit different synthetic goals. Copper and palladium catalysts are powerful tools for constructing C-N bonds, with palladium systems often providing higher generality for complex substrates. Simple acid catalysis remains a rapid and efficient method for condensation reactions like sulfonylhydrazone formation. Furthermore, emerging metal-free and electrochemical methods provide valuable alternatives, particularly when metal contamination is a concern or milder, greener conditions are desired. The selection of an optimal catalytic system will ultimately depend on the specific transformation, substrate complexity, and desired process parameters such as cost, scalability, and environmental impact.

References

Methanesulfonohydrazide: A Comparative Guide to its Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive review of the synthetic applications of methanesulfonohydrazide. It provides an objective comparison with alternative reagents, supported by experimental data and detailed methodologies, to inform reagent selection in organic synthesis.

This compound (MsNHNH2) is a versatile and valuable reagent in organic chemistry, primarily utilized for the introduction of the methanesulfonyl group and as a key component in various named reactions. Its stability, ease of handling, and distinct reactivity profile make it an important tool in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] This guide will delve into its primary applications, offering a comparative analysis with commonly used alternatives, particularly p-toluenesulfonylhydrazide (tosylhydrazide, TsNHNH2).

I. Formation of Sulfonylhydrazones

The condensation of sulfonylhydrazides with aldehydes and ketones provides sulfonylhydrazones, which are crucial intermediates in several synthetic transformations. This compound reacts readily with carbonyl compounds to yield the corresponding methanesulfonylhydrazones.

Comparison with p-Toluenesulfonylhydrazide:

Both this compound and p-toluenesulfonylhydrazide are effective in forming sulfonylhydrazones. The choice between them often depends on the desired downstream application and the electronic properties of the substrate. While tosylhydrazones have been more extensively studied, methanesulfonylhydrazones offer a less sterically hindered and electronically different alternative.

ReagentCarbonyl SubstrateProductYield (%)ConditionsReference
This compoundAcetophenoneAcetophenone methanesulfonylhydrazoneNot specifiedNot specified[1]
p-ToluenesulfonylhydrazideVarious aldehydes/ketonesCorresponding tosylhydrazonesHighAcid or base catalysisGeneral knowledge

Experimental Protocol: General Synthesis of Sulfonylhydrazones

A solution of the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol) is treated with the sulfonyl hydrazide (1.0-1.1 eq.). A catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can be added to facilitate the reaction. The mixture is typically stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by filtration or extraction after removal of the solvent.

II. The Shapiro Reaction

The Shapiro reaction is a powerful method for the conversion of ketones to alkenes via the decomposition of their tosylhydrazone derivatives using a strong base, typically two equivalents of an organolithium reagent.[2][3] This reaction proceeds through a vinyllithium intermediate, which can be quenched with an electrophile or protonated to yield the alkene.

This compound in the Shapiro Reaction:

While tosylhydrazones are the archetypal substrates for the Shapiro reaction, methanesulfonylhydrazones can also be employed. The less bulky methanesulfonyl group can influence the regioselectivity of the deprotonation step, which dictates the position of the resulting double bond.

Comparative Performance:

Direct comparative studies between methanesulfonylhydrazones and tosylhydrazones in the Shapiro reaction are not extensively documented in the readily available literature. However, the choice of the sulfonyl group can impact the acidity of the α-protons and the stability of the intermediates, potentially affecting yields and regioselectivity.

SulfonylhydrazoneBaseProductYield (%)ConditionsReference
Tosylhydrazonen-BuLi (2 eq.)AlkeneVariesEther or THF, -78 °C to RT[3]
Methanesulfonylhydrazonen-BuLi (2 eq.)AlkeneData not readily availableSimilar to tosylhydrazoneInferred

Experimental Protocol: Shapiro Reaction

To a solution of the sulfonylhydrazone (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at -78 °C under an inert atmosphere, is added a solution of a strong base (e.g., n-butyllithium, 2.0-2.2 eq.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The resulting vinyllithium species is then quenched with an appropriate electrophile (e.g., water, alkyl halide).

Shapiro_Reaction_Workflow Start Start: Ketone/Aldehyde Hydrazone_Formation Condensation with This compound Start->Hydrazone_Formation Sulfonylhydrazone Methanesulfonylhydrazone Hydrazone_Formation->Sulfonylhydrazone Deprotonation Double Deprotonation (2 eq. Strong Base) Sulfonylhydrazone->Deprotonation Dianion Dianion Intermediate Deprotonation->Dianion Elimination Elimination of Mesylate and N2 Dianion->Elimination Vinyllithium Vinyllithium Intermediate Elimination->Vinyllithium Quench Quench with Electrophile (e.g., H2O) Vinyllithium->Quench Product Alkene Product Quench->Product

Workflow for the Shapiro Reaction.

III. The Wolff-Kishner Reduction

The Wolff-Kishner reduction provides a method for the deoxygenation of aldehydes and ketones to the corresponding alkanes. The reaction involves the formation of a hydrazone intermediate, which is then treated with a strong base at high temperatures.

Role of this compound:

While the classical Wolff-Kishner reduction uses hydrazine hydrate, modifications of this reaction can employ sulfonylhydrazides. The decomposition of the sulfonylhydrazone under basic conditions leads to the desired alkane.

Alternative Reagents and Methods:

The primary alternative to using sulfonylhydrazides in a Wolff-Kishner type reduction is the direct use of hydrazine hydrate. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) offers an alternative under acidic conditions.

MethodReagentsSubstrateProductConditions
Wolff-Kishner (Huang-Minlon)Hydrazine hydrate, KOHAldehyde/KetoneAlkaneHigh-boiling solvent (e.g., ethylene glycol), high temp.
Wolff-Kishner (Cram)Hydrazine, KOtBuAldehyde/KetoneAlkaneDMSO, room temp.
Using SulfonylhydrazideSulfonylhydrazide, strong baseAldehyde/KetoneAlkaneHigh temp.

Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)

A mixture of the carbonyl compound (1.0 eq.), hydrazine hydrate (excess), and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol is heated to reflux to form the hydrazone. Water is then distilled off, allowing the reaction temperature to rise, which facilitates the decomposition of the hydrazone to the alkane.

Wolff_Kishner_Mechanism cluster_hydrazone Hydrazone Formation cluster_reduction Reduction Carbonyl R2C=O Hydrazone R2C=NNH-SO2Me Carbonyl->Hydrazone -H2O Hydrazine H2NNH-SO2Me Hydrazine->Hydrazone Anion R2C=N-N(-)-SO2Me Hydrazone->Anion Base (-H+) Protonation1 R2CH-N=N-SO2Me Anion->Protonation1 H2O Deprotonation2 R2CH-N=N(-)-SO2Me Protonation1->Deprotonation2 Base (-H+) Elimination R2CH(-) + N2 + MeSO2(-) Deprotonation2->Elimination Heat Protonation2 R2CH2 Elimination->Protonation2 H2O

Simplified mechanism of Wolff-Kishner type reduction using a sulfonylhydrazide.

IV. Source of Sulfonyl Radicals for C-S Bond Formation

In recent years, sulfonyl hydrazides have gained prominence as precursors to sulfonyl radicals, which are valuable intermediates for the formation of carbon-sulfur bonds.[3] These reactions are often initiated by an oxidant or under photoredox or electrochemical conditions.

This compound as a Sulfonyl Radical Source:

This compound can serve as a source of the methanesulfonyl radical (MeSO2•). This radical can then add to unsaturated systems like alkenes and alkynes to form vinyl sulfones and other sulfur-containing molecules.

Comparison with Alternative Sulfonylating Agents:

The traditional reagents for introducing sulfonyl groups are sulfonyl chlorides and sulfinic acids. This compound offers a more stable, less corrosive, and easier-to-handle alternative.

ReagentAdvantagesDisadvantages
This compound Stable solid, easy to handle, non-corrosiveMay require an initiator (oxidant, light)
Methanesulfonyl ChlorideHighly reactiveCorrosive, moisture-sensitive, releases HCl
Methanesulfinic AcidDirect source of sulfonyl groupOften unstable, can be difficult to handle and store

Experimental Protocol: Synthesis of Vinyl Sulfones

A typical procedure involves the reaction of an alkene or alkyne with this compound in the presence of a suitable radical initiator or catalyst system. For example, a metal catalyst (e.g., copper or iron salts) or an organic oxidant can be used to generate the sulfonyl radical. The reaction conditions are generally mild and tolerant of various functional groups.

Sulfonyl_Radical_Generation Sulfonylhydrazide This compound (MeSO2NHNH2) Radical_Formation Radical Formation Sulfonylhydrazide->Radical_Formation Initiator Initiator (Oxidant, Light, or E-chem) Initiator->Radical_Formation Sulfonyl_Radical Methanesulfonyl Radical (MeSO2•) Radical_Formation->Sulfonyl_Radical Byproducts N2 + H2O Radical_Formation->Byproducts Addition Radical Addition Sulfonyl_Radical->Addition Alkene Alkene Substrate Alkene->Addition Product Sulfonylated Product (e.g., Vinyl Sulfone) Addition->Product

Generation of sulfonyl radicals from this compound.

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis with a range of important applications. While p-toluenesulfonylhydrazide is more established in certain reactions like the Shapiro reaction, this compound provides a valuable alternative with different steric and electronic properties. As a precursor for sulfonyl radicals, it offers a stable and easy-to-handle option compared to traditional sulfonylating agents. The choice between this compound and its alternatives will depend on the specific synthetic context, including substrate compatibility, desired reactivity, and reaction conditions. Further research into the direct comparison of these reagents will undoubtedly continue to refine their applications in modern organic synthesis.

References

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